molecular formula C6H14ClNO2 B1503056 (R)-3-(Methoxymethyl)morpholine hydrochloride CAS No. 696582-88-4

(R)-3-(Methoxymethyl)morpholine hydrochloride

Número de catálogo: B1503056
Número CAS: 696582-88-4
Peso molecular: 167.63 g/mol
Clave InChI: ROHMLTGBCWLCIW-FYZOBXCZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-(Methoxymethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(Methoxymethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Methoxymethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3R)-3-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMLTGBCWLCIW-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693463
Record name (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696582-88-4
Record name (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(R)-3-(Methoxymethyl)morpholine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-(Methoxymethyl)morpholine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral building block, (R)-3-(Methoxymethyl)morpholine hydrochloride. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside detailed discussions on its synthesis, analytical validation, applications in medicinal chemistry, and essential safety protocols. The insights provided herein are grounded in established scientific principles and aim to facilitate its effective and safe utilization in advanced research and pharmaceutical development.

Core Physicochemical & Structural Properties

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral, heterocyclic compound valued in synthetic chemistry. Its morpholine core is a privileged scaffold in medicinal chemistry, often imparting favorable properties such as improved aqueous solubility and metabolic stability to drug candidates.[1][2][3] The specific stereochemistry of the (R)-enantiomer is crucial for achieving high enantioselectivity in asymmetric synthesis, which is critical for targeting specific biological pathways with precision.[1]

Molecular Identity and Weight

The cornerstone of any chemical synthesis or analysis is the precise molecular weight of the compound. For (R)-3-(Methoxymethyl)morpholine hydrochloride, the molecular formula is C6H14ClNO2.[4] Based on this, the calculated molecular weight is approximately 167.63 g/mol . Commercial suppliers typically report this value within a narrow range, for instance, 167.071 g/mol or 167.635 g/mol , reflecting minor variations in isotopic abundance calculations.[1][4] For all stoichiometric calculations, using the value derived from the specific batch's certificate of analysis is imperative.

A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C6H14ClNO2[1][4]
Molecular Weight 167.635 g/mol [1]
CAS Number 218594-74-2[4][5]
Appearance Solid[4]
Purity Typically ≥97%[4]
IUPAC Name (3R)-3-(methoxymethyl)morpholine;hydrochloride[4][5]
LogP 0.043[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]

Synthesis and Purification Strategies

The synthesis of enantiomerically pure morpholine derivatives is a well-established area of organic chemistry.[6] While specific, proprietary synthesis routes for (R)-3-(Methoxymethyl)morpholine hydrochloride may vary between manufacturers, a general and logical approach involves the cyclization of a chiral amino alcohol precursor. Such methods ensure the correct stereochemistry at the C3 position.

A plausible synthetic pathway could start from an enantiopure amino alcohol, which undergoes intramolecular cyclization. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid in a suitable solvent, which enhances the compound's stability and handling characteristics.[3]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of a chiral morpholine derivative like the topic compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Chiral Precursor ((R)-amino alcohol derivative) B Intramolecular Cyclization (e.g., via Williamson ether synthesis) A->B Base, Solvent C Formation of Free Base ((R)-3-(Methoxymethyl)morpholine) B->C Workup D Salt Formation (Addition of HCl) C->D HCl in ether/isopropanol E Crude Product ((R)-3-(Methoxymethyl)morpholine HCl) D->E F Recrystallization E->F Suitable solvent system G Final Product (High Purity) F->G Filtration & Drying

Caption: Conceptual workflow for synthesis and purification.

Experimental Protocol: Salt Formation (Illustrative)

This protocol describes a general procedure for converting a free base amine to its hydrochloride salt, a critical final step in the synthesis.

  • Dissolution: Dissolve the purified (R)-3-(Methoxymethyl)morpholine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Cool the solution in an ice bath (0-5°C). Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in the same solvent) dropwise while stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any residual impurities.

  • Drying: Dry the final product under vacuum to yield pure (R)-3-(Methoxymethyl)morpholine hydrochloride.

Analytical Characterization for Quality Assurance

To ensure the identity, purity, and stereochemical integrity of (R)-3-(Methoxymethyl)morpholine hydrochloride, a panel of analytical techniques must be employed. This self-validating system confirms that the material meets the stringent requirements for use in drug discovery and development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons, ensuring they match the expected structure.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, providing direct confirmation of the parent ion corresponding to the free base.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity (e.g., enantiomeric excess) of the compound, confirming that the desired (R)-enantiomer is present and separating it from any contaminating (S)-enantiomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups within the molecule, such as N-H, C-O, and C-N bonds, which should correspond to the morpholine structure.

The following diagram outlines a standard workflow for the analytical characterization of the final product.

G Start Final Product Sample NMR NMR (¹H, ¹³C) Structural Confirmation Start->NMR MS Mass Spectrometry MW Confirmation Start->MS HPLC Chiral HPLC Enantiomeric Purity Start->HPLC FTIR FTIR Functional Group ID Start->FTIR CoA Certificate of Analysis (CoA Generation) NMR->CoA MS->CoA HPLC->CoA FTIR->CoA

Caption: Standard analytical workflow for quality control.

Applications in Drug Discovery and Development

(R)-3-(Methoxymethyl)morpholine hydrochloride serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents.[1] Its utility stems from the advantageous properties conferred by the morpholine ring and the specific stereochemistry.

  • Scaffold for Active Pharmaceutical Ingredients (APIs): The morpholine moiety is a common feature in a wide array of approved drugs.[2] This compound provides a ready-made, chirally defined scaffold for constructing novel APIs.

  • Optimization of Drug Candidates: The incorporation of the methoxymethyl morpholine group can enhance the physicochemical properties of a lead compound. Specifically, it can improve aqueous solubility and metabolic stability, which are critical parameters for bioavailability and overall drug efficacy.[1][3]

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors, a significant class of cancer therapeutics, feature morpholine rings in their structures. This building block is employed in their synthesis to achieve precise interactions with the target kinase.[1][3]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling (R)-3-(Methoxymethyl)morpholine hydrochloride. The compound is classified with several hazards that necessitate careful management.

Hazard Identification

Based on available safety data, the compound presents the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Hygiene: Avoid breathing dust or vapors.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[7]

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of the compound.

  • Temperature: Store at room temperature or as specified by the supplier (some recommend 2-8°C).[1][9]

  • Atmosphere: Keep the container tightly sealed in a dry place, preferably under an inert gas like argon or nitrogen, to prevent moisture absorption and degradation.[1][9]

Conclusion

(R)-3-(Methoxymethyl)morpholine hydrochloride is a high-value chemical intermediate with a precise molecular weight of approximately 167.63 g/mol (C6H14ClNO2). Its significance in modern drug discovery is underscored by its role as a chiral building block that enables the synthesis of enantiomerically pure and structurally complex pharmaceutical agents. A thorough understanding of its properties, coupled with rigorous analytical validation and adherence to safety protocols, is essential for its successful application in advancing the frontiers of medicinal chemistry.

References

  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • J&K Scientific LLC. (R)-3-(Methoxymethyl)morpholine hydrochloride | 218594-74-2. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Lead Sciences. (R)-3-(Methoxymethyl)morpholine. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • PubChem. 3-(Methoxymethyl)morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Occupational Safety and Health Administration (OSHA). MORPHOLINE. [Link]

  • Google Patents.
  • MySkinRecipes. (S)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Predicted in Pharmaceutical Building Block Analysis

In the landscape of drug discovery and development, the precise characterization of chiral building blocks is paramount. (R)-3-(Methoxymethyl)morpholine hydrochloride stands as a significant synthon, valued for its role in constructing complex molecular architectures with defined stereochemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and quality control of this compound.

Molecular Structure and Its Spectroscopic Implications

(R)-3-(Methoxymethyl)morpholine hydrochloride possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The chiral center at the C3 position, the morpholine ring, and the methoxymethyl substituent all contribute to the complexity and information-rich nature of its spectra. Understanding these features is key to a thorough interpretation.

Molecular Diagram

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve ~5-10 mg of sample Solvent in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) Sample->Solvent Vortex Vortex to ensure homogeneity Solvent->Vortex Transfer Transfer to NMR tube Vortex->Transfer Instrument Place tube in NMR spectrometer (≥400 MHz) Transfer->Instrument Shim Shim the magnet for optimal field homogeneity Instrument->Shim Acquire Acquire ¹H NMR spectrum Shim->Acquire Process Fourier transform, phase correction, and baseline correction Acquire->Process Reference Reference the spectrum (e.g., to residual solvent peak) Process->Reference Integrate Integrate the signals Reference->Integrate Analyze Analyze chemical shifts, multiplicities, and coupling constants Integrate->Analyze

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in (R)-3-(Methoxymethyl)morpholine hydrochloride will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-265 - 68
C-375 - 78
C-563 - 66
C-645 - 48
-CH₂-O-70 - 73
-O-CH₃58 - 61
Interpretation and Rationale
  • Morpholine Ring Carbons (C-2, C-3, C-5, C-6): The chemical shifts of the carbon atoms in the morpholine ring are primarily influenced by the electronegativity of the neighboring heteroatoms. The carbons adjacent to the oxygen atom (C-2 and C-5) are expected to be the most downfield among the ring carbons. The chiral center at C-3 will also have a downfield shift due to the attached methoxymethyl group. The carbon adjacent to the protonated nitrogen (C-6) will be more upfield.

  • Methoxymethyl Carbons: The methylene carbon (-CH₂-O-) will be deshielded by the adjacent oxygen and will appear in the 70-73 ppm range. The methyl carbon (-O-CH₃) will be the most upfield carbon signal in the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (R)-3-(Methoxymethyl)morpholine hydrochloride is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
2800 - 3000C-H stretching (aliphatic)Strong
2400 - 2700N⁺-H stretching (amine salt)Broad, Strong
1050 - 1150C-O stretching (ether)Strong
1000 - 1250C-N stretchingMedium
Interpretation and Rationale
  • N⁺-H Stretching: The most characteristic feature of the IR spectrum will be the broad and strong absorption band in the 2400-2700 cm⁻¹ region, which is indicative of the N⁺-H stretching vibration in the amine hydrochloride salt.

  • C-H Stretching: The sharp, strong bands in the 2800-3000 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the morpholine ring and the methoxymethyl group.

  • C-O Stretching: A strong absorption band is expected in the 1050-1150 cm⁻¹ region, corresponding to the C-O stretching of the ether linkages in the morpholine ring and the methoxymethyl substituent.

  • C-N Stretching: The C-N stretching vibration is expected to appear as a medium intensity band in the fingerprint region (1000-1250 cm⁻¹).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For (R)-3-(Methoxymethyl)morpholine hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrometry Data
  • Molecular Ion (M+H)⁺: The positive ion ESI mass spectrum is expected to show a prominent peak for the protonated molecule at m/z = 132.10, corresponding to the free base [(C₆H₁₃NO₂) + H]⁺.

  • Key Fragments: Fragmentation of the molecular ion could lead to the loss of the methoxymethyl group, resulting in a fragment ion at m/z = 86.06. Another possible fragmentation pathway is the cleavage of the morpholine ring.

Logical Relationship of Spectroscopic Data

Spectroscopy_Logic cluster_NMR NMR Spectroscopy cluster_Vib Vibrational Spectroscopy cluster_MS Mass Spectrometry Structure Molecular Structure (R)-3-(Methoxymethyl)morpholine HCl HNMR ¹H NMR (Proton Environment) Structure->HNMR predicts chemical shifts, couplings CNMR ¹³C NMR (Carbon Skeleton) Structure->CNMR predicts chemical shifts IR IR (Functional Groups) Structure->IR predicts vibrational modes MS MS (Molecular Weight & Fragmentation) Structure->MS predicts m/z and fragments HNMR->Structure confirms connectivity CNMR->Structure confirms carbon framework IR->Structure confirms functional groups MS->Structure confirms molecular formula

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion: A Predictive Framework for a Key Pharmaceutical Intermediate

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data for (R)-3-(Methoxymethyl)morpholine hydrochloride. By leveraging fundamental principles of spectroscopy and drawing parallels with related structures, we have constructed a detailed and scientifically grounded framework for the analysis of this important chiral building block. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their interpretations, offer valuable guidance for researchers in confirming the identity, purity, and structure of this compound. It is our hope that this guide will serve as a useful resource, bridging the gap in publicly available experimental data and empowering scientists in their drug discovery and development endeavors. The methodologies and workflows described herein represent best practices in the field and are broadly applicable to the characterization of novel organic molecules.

References

  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • National Institute of Standards and Technology. Morpholine hydrochloride. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral building block of significant interest in pharmaceutical development, valued for its role in the synthesis of complex bioactive molecules.[1] A thorough understanding of its three-dimensional structure is paramount for its effective application. This technical guide provides a comprehensive walkthrough of the nuclear magnetic resonance (NMR) spectroscopic analysis of (R)-3-(Methoxymethyl)morpholine hydrochloride, offering a detailed exploration of one-dimensional (1D) and two-dimensional (2D) NMR techniques for its complete structural elucidation. This guide is intended to serve as a practical resource for researchers and scientists, providing not only the theoretical underpinnings of each NMR experiment but also detailed, field-proven protocols and data interpretation strategies.

Introduction: The Significance of (R)-3-(Methoxymethyl)morpholine Hydrochloride in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its presence can enhance the pharmacological properties of a molecule, including aqueous solubility and metabolic stability. The specific stereoisomer, (R)-3-(Methoxymethyl)morpholine hydrochloride, offers a chiral center that is crucial for the stereoselective synthesis of complex drug targets. The precise conformation and connectivity of this molecule are critical for its utility as a synthetic precursor. NMR spectroscopy stands as the most powerful analytical technique for unambiguously determining the structure of such small organic molecules in solution.[3]

This guide will systematically detail the application of a suite of NMR experiments to fully characterize the structure of (R)-3-(Methoxymethyl)morpholine hydrochloride. We will delve into the insights provided by ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra, demonstrating how these techniques, when used in concert, provide a complete picture of the molecule's atomic connectivity and stereochemistry.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for (R)-3-(Methoxymethyl)morpholine hydrochloride, the following data has been generated using advanced NMR prediction software. This data serves as a practical foundation for the subsequent detailed analysis and interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-3-(Methoxymethyl)morpholine Hydrochloride

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
23.95 (d), 3.65 (dd)65.8
33.80 (m)75.2
53.20 (m), 2.80 (m)45.1
63.90 (d), 3.70 (dd)66.5
7 (CH₂)3.50 (d)72.3
8 (OCH₃)3.35 (s)59.1

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and may vary slightly based on the solvent and experimental conditions.

Experimental Protocols

A self-validating experimental workflow is crucial for obtaining high-quality, reproducible NMR data. The following protocols outline the necessary steps for sample preparation and acquisition of the NMR spectra discussed in this guide.

NMR Sample Preparation

Proper sample preparation is the cornerstone of a successful NMR experiment.

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of (R)-3-(Methoxymethyl)morpholine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, Methanol-d₄, or DMSO-d₆). For this guide, we will assume the use of D₂O to mimic physiological conditions.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following is a general workflow for acquiring a suite of NMR spectra. Specific parameters will need to be optimized on the spectrometer.

Caption: Sequential workflow for NMR data acquisition.

Detailed Spectral Analysis

This section provides a step-by-step interpretation of the predicted NMR data to elucidate the structure of (R)-3-(Methoxymethyl)morpholine hydrochloride.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

  • Signal at 3.35 ppm (s, 3H): This singlet integrating to three protons is characteristic of the methoxy (OCH₃) group, which has no adjacent protons to couple with.

  • Signals in the 2.80 - 3.95 ppm range: These complex multiplets correspond to the protons on the morpholine ring and the methoxymethyl side chain. The significant overlap necessitates 2D NMR techniques for definitive assignment.

¹³C NMR and DEPT Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

  • ¹³C Spectrum: The spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

  • DEPT-135 Spectrum:

    • Positive Signals: The signals for the CH (C3) and CH₃ (C8) carbons will appear as positive peaks.

    • Negative Signals: The signals for the CH₂ (C2, C5, C6, and C7) carbons will appear as negative peaks.

This information allows for the initial assignment of carbon types.

COSY Spectroscopy: ¹H-¹H Connectivity

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.

A COSY spectrum would show correlations between adjacent protons on the morpholine ring and the side chain, helping to trace the proton connectivity. For instance, the proton at C3 would show correlations to the protons on C2 and the CH₂ group of the methoxymethyl side chain.

Caption: Expected COSY correlations for the C3 proton.

HSQC Spectroscopy: Direct ¹H-¹³C Correlation

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon to which it is directly attached.

This experiment is invaluable for definitively assigning the proton signals to their corresponding carbon atoms, resolving the ambiguity from the overcrowded ¹H NMR spectrum. Each cross-peak in the HSQC spectrum represents a direct C-H bond.

HMBC Spectroscopy: Long-Range ¹H-¹³C Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments.

Key HMBC correlations would include:

  • The protons of the methoxy group (H8) showing a correlation to the carbon of the adjacent methylene group (C7).

  • The protons on C2 showing a correlation to C6 across the oxygen atom.

  • The protons on C5 showing a correlation to C3 across the nitrogen atom.

These long-range correlations confirm the overall connectivity of the morpholine ring and the attachment of the methoxymethyl substituent at the C3 position.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous structural elucidation of (R)-3-(Methoxymethyl)morpholine hydrochloride. By systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can confirm the atomic connectivity, and with further analysis of coupling constants and NOE data (not detailed here), the stereochemistry and conformational preferences of this important chiral building block. The protocols and interpretive strategies outlined in this guide offer a robust framework for the characterization of this and similar small molecules, ensuring the scientific integrity required in pharmaceutical research and development.

References

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • NMR Database for Organic and Organometallic Compounds. MDPI. Available at: [Link]

  • nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. Available at: [Link]

  • (R)-3-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes. Available at: [Link]

  • NMR Database for Faster Structural Data. CAS. Available at: [Link]

  • UWChemMRF Links. University of Wisconsin-Madison. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (R)-3-(Methoxymethyl)morpholine hydrochloride, a chiral building block crucial in pharmaceutical synthesis. This document moves beyond a generic overview to deliver an in-depth, field-proven perspective on the principles, experimental design, and data interpretation pertinent to this specific analyte. We will explore the rationale behind selecting appropriate ionization techniques, predict the characteristic fragmentation pathways based on fundamental chemical principles, and provide detailed experimental protocols. This guide is designed to equip researchers and drug development professionals with the necessary expertise to confidently analyze and characterize (R)-3-(Methoxymethyl)morpholine and its analogues, ensuring scientific integrity and accelerating research timelines.

Introduction: The Significance of (R)-3-(Methoxymethyl)morpholine in Medicinal Chemistry

(R)-3-(Methoxymethyl)morpholine is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds.[1] Its morpholine scaffold is a common feature in many bioactive molecules, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The stereochemistry of the methoxymethyl substituent plays a critical role in the biological activity of the final active pharmaceutical ingredient (API).[1] Consequently, robust analytical methods are essential for its characterization, impurity profiling, and quality control throughout the drug development process. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone technique for these analytical challenges.[2] This guide will provide a detailed exploration of the mass spectrometric analysis of its hydrochloride salt form.

Physicochemical Properties and Their Mass Spectrometric Implications

A thorough understanding of the analyte's physicochemical properties is paramount in developing a successful mass spectrometry method.

PropertyValueSourceImplication for Mass Spectrometry Analysis
Molecular Formula C₆H₁₄ClNO₂[3]The presence of nitrogen makes this compound amenable to positive ion mode mass spectrometry due to the basicity of the amine.
Molecular Weight 167.64 g/mol [1]This is the nominal mass of the hydrochloride salt. The free base has a molecular weight of 131.17 g/mol .[4]
Monoisotopic Mass (Free Base) 131.094629 u[4]High-resolution mass spectrometry can be used for accurate mass measurements and elemental composition determination.
Structure (3R)-3-(methoxymethyl)morpholine;hydrochloride[2][3]The structure contains a secondary amine, an ether linkage, and a cyclic aliphatic system, all of which will influence the fragmentation pattern.
Polarity Polar-The polarity of the molecule makes it suitable for soft ionization techniques like Electrospray Ionization (ESI).
State Solid[3]The compound must be dissolved in a suitable solvent for analysis by most mass spectrometry techniques.

Strategic Approach to Mass Spectrometric Analysis

The analytical strategy for (R)-3-(Methoxymethyl)morpholine hydrochloride should be guided by its chemical nature. Given its polarity and existence as a salt, soft ionization techniques are the most appropriate choice to obtain an intact molecular ion, which is crucial for molecular weight confirmation and subsequent fragmentation studies.[5][6]

The Rationale for Selecting Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the preferred method for analyzing polar and ionic compounds like (R)-3-(Methoxymethyl)morpholine hydrochloride.[7] ESI gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[6] In positive ion mode, the secondary amine of the morpholine ring will readily accept a proton, forming the [M+H]⁺ ion, where 'M' represents the free base.

Diagram: The Mass Spectrometry Workflow

MassSpecWorkflow Figure 1: General Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample (R)-3-(Methoxymethyl)morpholine HCl in Solution Dilution Dilution in an Appropriate Solvent (e.g., Methanol/Water) Sample->Dilution Ionization Ionization Source (e.g., ESI) Dilution->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Data Interpretation (Fragmentation Analysis) Spectrum->Interpretation

Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.

Predicted Fragmentation Pathways: A Mechanistic Dissection

Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation.[1] By selecting the protonated molecular ion ([M+H]⁺, m/z 132.1) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and observe characteristic product ions. The fragmentation of (R)-3-(Methoxymethyl)morpholine is predicted to be driven by the presence of the protonated amine and the ether linkage.

Alpha-Cleavage adjacent to the Amine

A dominant fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][8] This process is driven by the formation of a stable iminium ion.

Cleavage of the Methoxymethyl Side Chain

The ether linkage in the methoxymethyl side chain is another likely site of fragmentation. Cleavage of the C-O bond can occur, leading to the loss of a neutral formaldehyde molecule (CH₂O).

Ring Opening of the Morpholine Scaffold

The morpholine ring itself can undergo fragmentation. This typically involves cleavage of the bonds beta to the heteroatoms.[9]

Diagram: Predicted Fragmentation of (R)-3-(Methoxymethyl)morpholine

Fragmentation Figure 2: Predicted ESI-MS/MS Fragmentation Pathways cluster_frags Figure 2: Predicted ESI-MS/MS Fragmentation Pathways M_H [M+H]⁺ m/z 132.1 (C₆H₁₄NO₂)⁺ Frag1 m/z 102.1 Loss of CH₂O M_H->Frag1 -CH₂O Frag2 m/z 88.1 Loss of C₂H₄O M_H->Frag2 -C₂H₄O Frag3 m/z 58.1 Ring Cleavage Fragment M_H->Frag3 Ring Opening

Caption: Predicted major fragmentation pathways for protonated (R)-3-(Methoxymethyl)morpholine.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of (R)-3-(Methoxymethyl)morpholine hydrochloride and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in the protonation of the analyte.

Mass Spectrometry Parameters

The following parameters are a starting point and may require optimization based on the specific instrument used.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The basic nitrogen of the morpholine ring is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizer Gas (N₂) Pressure 30 - 40 psiAids in the formation of a fine aerosol for efficient desolvation.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates the evaporation of solvent from the charged droplets.
Drying Gas Temperature 300 - 350 °CEnhances desolvation efficiency.
Mass Range (Full Scan) m/z 50 - 200Covers the expected molecular ion and fragment ions.
Collision Energy (for MS/MS) 10 - 30 eVA range of collision energies should be evaluated to observe both the precursor ion and a rich spectrum of fragment ions.

Data Interpretation: From Spectrum to Structure

The resulting mass spectrum should be analyzed for the following key features:

  • Full Scan (MS1): The primary peak should correspond to the protonated molecular ion of the free base, [M+H]⁺, at an m/z of approximately 132.1. The presence of this ion confirms the molecular weight of the analyte.

  • Tandem Mass Spectrum (MS/MS): The fragmentation pattern should be compared to the predicted pathways. The relative abundance of the fragment ions will provide insight into the most favorable fragmentation routes. High-resolution mass spectrometry can be used to confirm the elemental composition of the fragment ions, adding further confidence to the structural assignments.

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of (R)-3-(Methoxymethyl)morpholine hydrochloride. By understanding the interplay between the analyte's physicochemical properties and the principles of mass spectrometry, researchers can develop robust and reliable analytical methods. The presented experimental protocols and predicted fragmentation pathways offer a solid foundation for the characterization of this important pharmaceutical building block. Adherence to these principles will ensure data of the highest scientific integrity, supporting confident decision-making in drug discovery and development.

References

  • 3-(Methoxymethyl)morpholine. PubChem. Retrieved January 26, 2026, from [Link]

  • (R)-3-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes. Retrieved January 26, 2026, from [Link]

  • Fragmentation of Amines. Whitman College. Retrieved January 26, 2026, from [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Retrieved January 26, 2026, from [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. Retrieved January 26, 2026, from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Retrieved January 26, 2026, from [Link]

  • Video: Mass Spectrometry of Amines. JoVE. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved January 26, 2026, from [Link]

  • A New Outlook on Soft Ionization for GC–MS. Spectroscopy Online. Retrieved January 26, 2026, from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Retrieved January 26, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved January 26, 2026, from [Link]

Sources

A Guide to Determining the Solubility of (R)-3-(Methoxymethyl)morpholine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other active pharmaceutical ingredients (APIs).[1] Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive framework for researchers to experimentally determine and theoretically predict the solubility of this compound, ensuring scientific integrity and enabling informed decision-making in the drug development process.

As a hydrochloride salt, the solubility of (R)-3-(Methoxymethyl)morpholine hydrochloride is governed by the interplay of its ionic nature and the properties of the organic solvent.[2] The morpholine ring and the methoxymethyl group contribute to its polarity and hydrogen bonding capacity, further influencing its interaction with different solvent environments.[1] Understanding these interactions is paramount for selecting appropriate solvent systems for synthesis, crystallization, and formulation.

I. Physicochemical Properties of (R)-3-(Methoxymethyl)morpholine Hydrochloride

A foundational understanding of the physicochemical properties of the solute is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 218594-74-2[3]
Molecular Formula C₆H₁₄ClNO₂[3]
Molecular Weight 167.64 g/mol [1]
Appearance Solid[3]
LogP 0.043[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

II. Theoretical Framework for Solubility

The dissolution of a crystalline solid in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[4] This process can be conceptualized as a two-step phenomenon: the energy required to break the crystal lattice of the solute and the energy released upon the solvation of the solute molecules by the solvent.[2][5]

A thermodynamic cycle can be used to represent the dissolution process, breaking it down into the sublimation of the solid to a gas and the solvation of the gas in the solvent.[6] The standard free energy of solubility (ΔG°solubility) is the sum of the standard free energy of sublimation (ΔG°sub) and the standard free energy of solvation (ΔG°solv).[6]

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like."[7] HSP decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The distance (Ra) between the HSP values of the solute and the solvent in a 3D space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility. The HSP of a material can be determined experimentally by observing its solubility in a range of solvents with known HSP values.

III. Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[8] This method involves equilibrating an excess amount of the solid solute with the solvent for a sufficient period to reach saturation.

Protocol: Shake-Flask Method for (R)-3-(Methoxymethyl)morpholine Hydrochloride

This protocol outlines the steps for determining the equilibrium solubility of (R)-3-(Methoxymethyl)morpholine hydrochloride in a selected organic solvent.

Materials:

  • (R)-3-(Methoxymethyl)morpholine hydrochloride (ensure purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis) or another validated analytical technique.[9][10]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (R)-3-(Methoxymethyl)morpholine hydrochloride to a pre-weighed vial. The excess solid should be visually apparent.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vials on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analytical Quantification:

    • Prepare a series of standard solutions of (R)-3-(Methoxymethyl)morpholine hydrochloride of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method or another suitable analytical technique.[12]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the experimental temperature.

Self-Validation:

  • Equilibrium Confirmation: Analyze samples at multiple time points to ensure the concentration is stable, confirming that equilibrium has been reached.

  • Mass Balance: After the experiment, carefully evaporate the solvent from the vial containing the undissolved solid, dry the remaining solid, and weigh it. The difference between the initial and final mass of the solid should correspond to the amount dissolved in the solvent, providing a cross-validation of the analytical results.

  • Triplicate Measurements: Perform all experiments in at least triplicate to ensure the reproducibility of the results.[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Shake at constant temperature prep3->equil1 equil2 Monitor for 24-72h equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Quantify by HPLC/UV samp3->samp4 data1 Construct calibration curve samp4->data1 data2 Calculate solubility data1->data2

Caption: Workflow for the Shake-Flask Solubility Measurement.

IV. Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table of Expected Solubility Data
SolventPolarity IndexDielectric Constant (20°C)Hansen Parameters (δD, δP, δH)Solubility (mg/mL) at 25°C
Methanol5.132.7(14.7, 12.3, 22.3)Experimental Value
Ethanol4.324.5(15.8, 8.8, 19.4)Experimental Value
Isopropanol3.919.9(15.8, 6.1, 16.4)Experimental Value
Acetonitrile5.837.5(15.3, 18.0, 6.1)Experimental Value
Acetone5.120.7(15.5, 10.4, 7.0)Experimental Value
Dichloromethane3.19.1(17.0, 7.3, 7.1)Experimental Value
Ethyl Acetate4.46.0(15.8, 5.3, 7.2)Experimental Value
Toluene2.42.4(18.0, 1.4, 2.0)Experimental Value
Tetrahydrofuran4.07.5(16.8, 5.7, 8.0)Experimental Value

Note: Polarity Index and Dielectric Constant values are approximate and can be found in various chemical handbooks and online databases.

Interpretation of Results

The solubility of (R)-3-(Methoxymethyl)morpholine hydrochloride, being a salt, is expected to be higher in more polar solvents. A strong correlation is anticipated between solubility and solvent parameters such as the polarity index and dielectric constant. Protic solvents like alcohols (methanol, ethanol) are likely to be good solvents due to their ability to solvate both the cation and the chloride anion through hydrogen bonding and ion-dipole interactions. Aprotic polar solvents like acetonitrile and acetone may also exhibit significant solvating power. Less polar solvents such as toluene are expected to be poor solvents for this hydrochloride salt.

By plotting the experimental solubility against these solvent parameters, a qualitative and potentially quantitative relationship can be established, aiding in the selection of optimal solvent systems for various applications.

Logical Relationship Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Interaction cluster_outcome Outcome solute (R)-3-(Methoxymethyl)morpholine Hydrochloride prop1 Ionic Nature (Salt) solute->prop1 prop2 H-Bonding Capacity solute->prop2 prop3 Crystal Lattice Energy solute->prop3 interaction Solute-Solvent Interaction prop1->interaction prop2->interaction prop3->interaction solvent Organic Solvent sprop1 Polarity / Dielectric Constant solvent->sprop1 sprop2 H-Bonding Capacity solvent->sprop2 sprop3 Hansen Parameters solvent->sprop3 sprop1->interaction sprop2->interaction sprop3->interaction outcome Solubility interaction->outcome

Caption: Factors Influencing the Solubility of the Target Compound.

V. Conclusion

This guide provides a robust framework for determining and understanding the solubility of (R)-3-(Methoxymethyl)morpholine hydrochloride in organic solvents. By combining rigorous experimental methodology with theoretical prediction tools, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and designing stable and bioavailable pharmaceutical formulations, ultimately accelerating the drug development pipeline.

References

  • Wikipedia. (n.d.). Solubility. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved January 26, 2026, from [Link]

  • Pirika. (2013). Hansen Solubility Parameters in Practice. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. Retrieved January 26, 2026, from [Link]

  • TAPI. (n.d.). Solving solubility issues in modern APIs. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved January 26, 2026, from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. PMC. Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). (R)-3-(Methoxymethyl)morpholine hydrochloride. Retrieved January 26, 2026, from [Link]

  • Kinam Park. (n.d.). hansen solubility parameters. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved January 26, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 26, 2026, from [Link]

  • Springer. (2025). Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions. Retrieved January 26, 2026, from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved January 26, 2026, from [Link]

  • Chemistry Stack Exchange. (2019). Solubility of solids in liquids. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Retrieved January 26, 2026, from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 26, 2026, from [Link]

  • Ascendia Pharma. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved January 26, 2026, from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 26, 2026, from [Link]

  • Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved January 26, 2026, from [Link]

  • Quora. (2018). Does salt affect the solubility of organic solvents in water?. Retrieved January 26, 2026, from [Link]

  • ChemCollective. (n.d.). Virtual Labs. Retrieved January 26, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved January 26, 2026, from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved January 26, 2026, from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved January 26, 2026, from [Link]

  • Routledge. (n.d.). Hansen Solubility Parameters: A User's Handbook, Second Edition. Retrieved January 26, 2026, from [Link]

Sources

Stability and Storage of (R)-3-(Methoxymethyl)morpholine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stability in a Versatile Building Block

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral morpholine derivative increasingly recognized for its utility as a key building block in the synthesis of complex pharmaceutical agents.[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability in drug candidates.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of the chemical and physical stability of (R)-3-(Methoxymethyl)morpholine hydrochloride is paramount. This guide provides an in-depth technical overview of the stability profile, recommended storage conditions, and a comprehensive framework for designing and executing robust stability studies for this compound, grounded in authoritative regulatory guidelines and first-principle chemical knowledge.

Physicochemical Properties and Inherent Stability Considerations

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its stability.

PropertyValue/InformationSource/Rationale
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.64 g/mol [1]
Appearance White to off-white solidInferred from typical hydrochloride salts of amines.
Hygroscopicity Likely hygroscopicAmine hydrochloride salts have a tendency to absorb atmospheric moisture.[3][4] This is a critical consideration for handling and storage.
Solubility Expected to be soluble in water and polar protic solvents.The ionic nature of the hydrochloride salt and the polar functional groups (ether, amine) suggest good solubility in polar solvents.

The presence of a secondary amine, an ether linkage, and a hydrochloride salt are the key structural features that will dictate the stability of (R)-3-(Methoxymethyl)morpholine hydrochloride.

Potential Degradation Pathways: A Mechanistic Perspective

While specific degradation studies on (R)-3-(Methoxymethyl)morpholine hydrochloride are not extensively published, an analysis of its functional groups allows for the prediction of likely degradation pathways under stress conditions.

Caption: Predicted degradation pathways for (R)-3-(Methoxymethyl)morpholine hydrochloride.

  • Oxidation: The secondary amine of the morpholine ring is susceptible to oxidation, potentially forming an N-oxide or other oxidative degradation products. This can be catalyzed by atmospheric oxygen, peroxides, or metal ions.

  • Acid-Catalyzed Ether Cleavage: While generally stable, the methoxymethyl ether linkage could be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of methanol and the corresponding alcohol-substituted morpholine.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, often through radical mechanisms, leading to a complex mixture of degradation products. The extent of this degradation is highly dependent on the chromophores present in the molecule and any impurities.

Recommended Storage and Handling: Preserving Integrity

Based on the physicochemical properties and potential for degradation, the following storage and handling conditions are recommended to ensure the long-term stability of (R)-3-(Methoxymethyl)morpholine hydrochloride.

ConditionRecommendationRationale
Temperature Room temperature (20-25°C)Many suppliers recommend room temperature storage.[1] Avoid excessive heat to minimize the rate of any potential degradation reactions.
Humidity Store in a dry environment.Due to the likely hygroscopic nature of the hydrochloride salt, exposure to moisture should be minimized to prevent physical changes (e.g., clumping) and potential chemical degradation.[3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To mitigate the risk of oxidation of the secondary amine, storage under an inert gas is a critical precaution.[1]
Light Protect from light.To prevent photolytic degradation, the compound should be stored in an opaque or amber container.[5][6]
Container Tightly sealed, non-reactive container.A well-sealed container is essential to protect against moisture and atmospheric oxygen.[3]

Designing a Comprehensive Stability Study: An ICH-Guided Approach

A robust stability study is essential to definitively determine the retest period for (R)-3-(Methoxymethyl)morpholine hydrochloride. The study design should be based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[5][6][7][8][9][10][11]

The purpose of a formal stability study is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[7][8][12]

Caption: Workflow for a comprehensive stability study.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[13][14] These studies are also instrumental in developing and validating a stability-indicating analytical method.[13][15]

Objective: To generate likely degradation products of (R)-3-(Methoxymethyl)morpholine hydrochloride under various stress conditions.

Materials:

  • (R)-3-(Methoxymethyl)morpholine hydrochloride

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent for initial dissolution if necessary (e.g., methanol)

  • pH meter, heating block/water bath, photostability chamber

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of (R)-3-(Methoxymethyl)morpholine hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: a. Mix equal parts of the stock solution with 1 M HCl. b. Keep one sample at room temperature and another at 60°C. c. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: a. Mix equal parts of the stock solution with 1 M NaOH. b. Follow the same temperature and time point procedure as for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation: a. Mix equal parts of the stock solution with 3% H₂O₂. b. Store at room temperature and withdraw aliquots at specified time points for analysis.

  • Thermal Degradation (Solid State): a. Place a sample of the solid compound in a controlled temperature oven (e.g., 60°C or higher). b. At various time points, dissolve a portion of the solid and analyze.

  • Photolytic Degradation: a. Expose a sample of the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6][11] b. A control sample should be wrapped in aluminum foil to exclude light. c. Analyze the exposed and control samples after the exposure period.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are performed to establish a retest period based on the collection of stability data over a significant duration.[7][8]

Objective: To evaluate the stability of (R)-3-(Methoxymethyl)morpholine hydrochloride under ICH-recommended long-term and accelerated storage conditions.

Protocol:

  • Batch Selection: Utilize at least one representative batch of (R)-3-(Methoxymethyl)morpholine hydrochloride.

  • Container Closure System: Store the material in a container that is representative of the proposed packaging for long-term storage (e.g., amber glass vial with a PTFE-lined cap, under nitrogen).

  • Storage Conditions and Testing Frequency:

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6
  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Degradation products (purity)

    • Water content (if hygroscopicity is confirmed)

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is the cornerstone of any stability study. This method must be able to separate and quantify the parent compound while also detecting and quantifying any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique. A gradient elution method is often necessary to separate the polar parent compound from potentially less polar degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable during forced degradation studies for the identification of unknown degradation products by providing mass-to-charge ratio information.

Data Interpretation and Establishing a Retest Period

The data from the long-term and accelerated stability studies should be evaluated for trends. A significant change is typically defined as a failure to meet the established acceptance criteria for assay, degradation products, or appearance.

If no significant change is observed in the accelerated study, the retest period can be established based on the real-time data from the long-term study. Statistical analysis of the data can be used to project the retest period.

Conclusion

(R)-3-(Methoxymethyl)morpholine hydrochloride is a valuable chiral building block whose stability is critical to its successful application in research and drug development. While specific degradation data is not widely published, its chemical structure suggests potential susceptibility to oxidation, and as a hydrochloride salt, it is likely to be hygroscopic. Adherence to recommended storage conditions—specifically, protection from moisture, atmospheric oxygen, and light—is essential for preserving its quality. A comprehensive stability testing program, designed and executed according to ICH guidelines, is the definitive way to understand its degradation profile and establish a scientifically justified retest period, ensuring its reliability and integrity for its intended use.

References

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. 2024;556:01051. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. 2016. Available from: [Link]

  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. Available from: [Link]

  • International Council for Harmonisation. ICH Q1 STABILITY STUDIES FOR DRUG SUBSTANCES AND DRUG PRODUCTS. 2025. Available from: [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. 2013. Available from: [Link]

  • ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available from: [Link]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. 1996. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • International Council for Harmonisation. Q1A(R2) Guideline. Available from: [Link]

  • Informa Healthcare. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. 2013. Available from: [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. 2022. Available from: [Link]

  • European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. 1998. Available from: [Link]

  • PubMed. Insights into hydrate formation and stability of morphinanes from a combination of experimental and computational approaches. 2014. Available from: [Link]

  • ResearchGate. A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. 2017. Available from: [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. 2006. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. 2025. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. 2019. Available from: [Link]

  • MedCrave. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. 2018. Available from: [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 1996. Available from: [Link]

  • International journal of health sciences. An updated review on morpholine derivatives with their pharmacological actions. 2022. Available from: [Link]

  • Reddit. Why is hydrogen chloride in everything? 2021. Available from: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. 2013. Available from: [Link]

  • Redox. Safety Data Sheet Morpholine. 2022. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

  • YouTube. ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. 2024. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. 2012. Available from: [Link]

  • European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. 2023. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of (R)-3-(Methoxymethyl)morpholine Hydrochloride for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral building block increasingly utilized in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other bioactive molecules.[1] Its morpholine core, a common scaffold in medicinal chemistry, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for (R)-3-(Methoxymethyl)morpholine hydrochloride, grounded in the established toxicological profile of its parent compound, morpholine, and its hydrochloride salt. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

Hazard ClassDescriptionPrimary Route of Exposure
Skin Corrosion/Irritation May cause severe skin burns and irritation upon contact.[2][3][4][5][6]Dermal
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage or irritation.[2][3][4][5][6]Ocular
Acute Toxicity (Dermal, Inhalation, Oral) Assumed to be toxic if it comes into contact with skin or is inhaled, and harmful if ingested.[2][3][4][5]Dermal, Inhalation, Oral
Flammability The parent compound, morpholine, is a flammable liquid.[2][3][4][5][7] While the hydrochloride salt is a solid, appropriate precautions for handling potentially flammable materials should be considered, especially if heated or aerosolized.Inhalation of vapors, direct ignition

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the elimination or reduction of hazards at their source. When handling (R)-3-(Methoxymethyl)morpholine hydrochloride, a combination of engineering controls and appropriate PPE is essential.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for (R)-3-(Methoxymethyl)morpholine Hydrochloride Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Emergency_Response_Flowchart cluster_1 Emergency Response for (R)-3-(Methoxymethyl)morpholine Hydrochloride Incidents Start Incident Occurs Assess Assess Severity (Minor vs. Major Spill/Exposure) Start->Assess MinorSpill Minor Spill (Contained, No Injury) Assess->MinorSpill Minor MajorSpill Major Spill / Exposure (Uncontained, Injury, Fire) Assess->MajorSpill Major Cleanup Cleanup with Spill Kit (Trained Personnel Only) MinorSpill->Cleanup Evacuate Evacuate Immediate Area Alert Others MajorSpill->Evacuate FirstAid Provide First Aid (Flush Skin/Eyes, Move to Fresh Air) MajorSpill->FirstAid CallHelp Call Emergency Services Evacuate->CallHelp Evacuate->FirstAid Medical Seek Immediate Medical Attention CallHelp->Medical Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report FirstAid->Medical FirstAid->Medical

Caption: Emergency response decision tree.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][6]Seek immediate medical attention. [3][6]* Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. [3][6]Seek medical attention if irritation persists. [6]* Inhalation: Remove the individual to fresh air. [3][4]If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [3][4]Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The response to a spill should be dictated by its size and the associated hazards. [8][9][10] Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary. [9][10]2. Control Ignition Sources: If the material is spilled with a flammable solvent, eliminate all sources of ignition. [11]3. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. [12]4. Don PPE: Wear appropriate personal protective equipment, including respiratory protection if necessary. [9]5. Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. [7][8]For solid spills, gently sweep the material to avoid creating dust. [8]6. Absorb and Neutralize: Absorb the spilled material with an inert absorbent. [7][8]7. Collect and Dispose: Carefully collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal. [7][8]8. Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the appropriate environmental health and safety department.

Disposal Considerations

All waste materials containing (R)-3-(Methoxymethyl)morpholine hydrochloride, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. [3]Disposal should be carried out in strict accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical into the sewer system or the environment.

Conclusion

(R)-3-(Methoxymethyl)morpholine hydrochloride is a valuable reagent in modern drug discovery, but its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to strict handling and storage procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. This proactive approach to safety is not only a professional responsibility but also a cornerstone of scientific integrity and excellence.

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • Fisher Scientific. (2010). Morpholine - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Univar Solutions. (2020). Morpholine - SAFETY DATA SHEET.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - Morpholine Hydrochloride.
  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • Fluorochem. (n.d.). (R)-3-(Methoxymethyl)morpholine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Morpholine.
  • MySkinRecipes. (n.d.). (R)-3-(Methoxymethyl)morpholine hydrochloride.
  • J&K Scientific. (n.d.). (R)-3-(Methoxymethyl)morpholine hydrochloride.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • PubChem. (n.d.). 3-(Methoxymethyl)morpholine.
  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps.
  • Wikipedia. (n.d.). Morpholine.

Sources

An In-Depth Technical Guide to the Synthesis of Chiral Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties that enhance the pharmacokinetic profiles of drug candidates.[1][2] This six-membered ring, containing both an amine and an ether functionality, imparts improved aqueous solubility, metabolic stability, and a desirable pKa profile to parent molecules.[3][4] The introduction of stereocenters into the morpholine ring adds a critical dimension of complexity and specificity, as the three-dimensional arrangement of substituents profoundly influences target binding and pharmacological activity.[5][6] Consequently, the development of robust and efficient stereoselective synthetic methodologies for chiral morpholine derivatives is a paramount objective in drug discovery. This guide provides a comprehensive overview of the principal strategies for asymmetric synthesis, explains the causal-driven choices behind these methods, and presents detailed protocols for key transformations, grounded in authoritative literature. We will explore seminal case studies, including the synthesis of blockbuster drugs such as Aprepitant and Linezolid, to illustrate the practical application and industrial significance of these advanced synthetic techniques.

The Strategic Value of the Morpholine Scaffold in Medicinal Chemistry

The prevalence of the morpholine motif in FDA-approved drugs is not coincidental; it is a direct result of the tangible benefits it confers upon a drug molecule.[7][8] Understanding these advantages is key to appreciating the drive for sophisticated synthetic routes.

  • Improved Pharmacokinetics (PK): The non-lipophilic oxygen atom and the weakly basic nitrogen atom (pKa ≈ 8.5 for morpholine itself) provide a unique hydrophilic/hydrophobic balance.[3] This often leads to:

    • Enhanced Aqueous Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and bioavailability.[7]

    • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.

    • Favorable pKa: The nitrogen's basicity is attenuated compared to other cyclic amines like piperidine, meaning that at physiological pH (7.4), a significant portion of the molecules are in a neutral, membrane-permeable state, which is particularly crucial for central nervous system (CNS) drugs that must cross the blood-brain barrier.[3]

  • Target Engagement: The morpholine ring is not merely a passive PK modulator. It can actively participate in binding to biological targets. The oxygen can serve as a crucial hydrogen bond acceptor, while the ring itself can engage in hydrophobic or van der Waals interactions within a protein's active site.[1][4]

  • Structural Rigidity and Vectorial Orientation: As a cyclic structure, the morpholine scaffold reduces the conformational flexibility of a molecule, which can decrease the entropic penalty of binding to a target. It also serves as a rigid anchor, projecting substituents into specific three-dimensional vectors to optimize interactions with a receptor.[3][7]

The critical importance of chirality arises because biological targets, such as enzymes and receptors, are themselves chiral.[5] Different enantiomers of a morpholine-containing drug can exhibit vastly different binding affinities, efficacies, and even toxicological profiles.[6] Therefore, access to enantiomerically pure morpholine derivatives is not just an academic challenge but a regulatory and clinical necessity.[5]

Core Strategies for Asymmetric Synthesis of Chiral Morpholines

The asymmetric synthesis of substituted morpholines can be broadly categorized by the stage at which the key stereocenter is established. Each strategy has distinct advantages and is chosen based on factors like the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

G cluster_strategies Asymmetric Synthesis Strategies cluster_methods1 Methods for Strategy 1 cluster_methods2 Methods for Strategy 2 cluster_methods3 Methods for Strategy 3 A Strategy 1: Stereocenter Formation BEFORE Cyclization A1 Chiral Pool Synthesis (e.g., Amino Acids, Amino Alcohols) A->A1 Utilizes pre-existing chirality B Strategy 2: Stereocenter Formation DURING Cyclization B1 Catalytic Asymmetric Cyclization B->B1 Creates chirality during ring formation B2 Diastereoselective Cyclization B->B2 Relays chirality during ring formation C Strategy 3: Stereocenter Formation AFTER Cyclization C1 Asymmetric Hydrogenation of Dihydromorpholines C->C1 Creates chirality on a pre-formed ring C2 Resolution of Racemates (Kinetic, Chiral HPLC) C->C2 Separates pre-formed enantiomers

Caption: Core strategies for the synthesis of chiral morpholines.

Strategy 1: Chiral Pool Synthesis (Stereocenter Before Cyclization)

This is arguably the most direct and often most practical approach, leveraging the vast repository of naturally occurring, enantiomerically pure starting materials.

Causality: The primary driver for this strategy is reliability. By starting with a molecule that already contains the desired stereocenter (e.g., an L- or D-amino acid), the synthetic challenge is reduced to performing subsequent reactions that do not racemize this center. This is a cornerstone of process chemistry where predictable outcomes are essential.

Key Starting Materials:

  • α-Amino acids: Readily available in both enantiomeric forms, they can be reduced to chiral 1,2-amino alcohols, which are versatile precursors for morpholines and morpholin-2-ones.[9]

  • Chiral Epoxides and Aziridines: These strained three-membered rings are excellent electrophiles for ring-opening reactions with amino alcohols to build the morpholine backbone.[10]

Example Application: The synthesis of intermediates for the antiemetic drug Aprepitant often begins with chiral amino acids to install one of the key stereocenters on what will become the morpholin-2-one core.[9][11]

Strategy 2: Catalytic Asymmetric Synthesis (Stereocenter During Cyclization)

This modern approach aims to create the chiral center during the ring-forming step using a substoichiometric amount of a chiral catalyst. It is highly efficient and atom-economical.

Causality: This strategy is driven by elegance and efficiency. It avoids the need for stoichiometric chiral auxiliaries and often allows for the construction of complex stereochemical arrays in a single, highly controlled step. The choice of catalyst and ligand is critical and is based on mechanistic understanding to achieve high enantioselectivity.

Key Methodologies:

  • Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This powerful one-pot method converts readily available aminoalkynes into chiral 3-substituted morpholines.[12][13][14] A metal catalyst first mediates the intramolecular hydroamination to form an enamine intermediate, which is then asymmetrically reduced in situ by a chiral ruthenium or rhodium complex.[12]

  • Domino Ring-Opening Cyclization (DROC) of Chiral Epoxides: In a one-pot sequence, a chiral catalyst can first mediate the asymmetric epoxidation of an alkene. The resulting chiral epoxide is then opened by an amino alcohol, followed by cyclization to yield the morpholine ring. This consolidates multiple stereocontrolling steps into a single operation.[9]

Strategy 3: Post-Cyclization Stereocenter Formation

In this approach, an achiral or racemic morpholine precursor is synthesized first, and the chirality is introduced in a subsequent step.

Causality: This strategy is often employed when suitable chiral precursors are unavailable or when the desired stereocenter is difficult to install via other means. It decouples the challenge of ring construction from the challenge of stereocontrol.

Key Methodologies:

  • Asymmetric Hydrogenation: An unsaturated precursor, such as a dihydromorpholine, can be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Iridium with a chiral phosphine ligand) to produce the chiral morpholine with high enantiomeric excess (ee).[15] This method has been successfully applied to generate a variety of 2-substituted chiral morpholines.[15]

  • Resolution of Racemates: A racemic mixture of a morpholine derivative can be separated into its constituent enantiomers.

    • Classical Resolution: Involves forming diastereomeric salts with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid), which can then be separated by crystallization.[11]

    • Kinetic Resolution: An enzyme or chiral catalyst selectively reacts with one enantiomer faster than the other, leaving the unreacted enantiomer enriched.

    • Chiral Chromatography: Preparative HPLC using a chiral stationary phase can physically separate the enantiomers.

Comparative Analysis of Key Asymmetric Methodologies

The choice of synthetic route is a critical decision in any drug development campaign. The following table summarizes key parameters for the catalytic methods discussed.

MethodologyCatalyst/Reagent SystemSubstrate TypeTypical YieldTypical Enantioselectivity (ee)Key Advantages
Tandem Hydroamination/ATH Ti(IV) or Au(I) then [RuCl(p-cymene)((S,S)-TsDPEN)]Aminoalkynes60-90%>95%One-pot, high efficiency, broad substrate scope.[13][14]
Asymmetric Hydrogenation [Rh(COD)(DuanPhos)]BF₄Dihydromorpholines>90%85-99%High yields, direct route from unsaturated rings.[15]
Domino Epoxidation/Cyclization Quinine-derived urea catalystAldehydes40-90%89-99%One-pot synthesis from simple precursors.[9]
Resolution via Diastereomeric Salt Dibenzoyl-L-tartaric acid (DBTA)Racemic morpholines<50% (theory)>99% (after crystallization)Robust, scalable, yields very high ee material.[11]

Case Studies: Synthesis of Marketed Drugs

Examining the synthesis of successful drugs provides field-proven insights into how these strategies are applied to solve real-world challenges.

Aprepitant (EMEND®): A Masterclass in Diastereoselective Synthesis

Aprepitant is a potent antiemetic agent whose structure contains a complex tri-substituted morpholine core with three contiguous stereocenters.[11] The manufacturing synthesis developed by Merck is a landmark in process chemistry.[16][17]

A key strategic element involves a crystallization-induced diastereoselective trans acetalization reaction .[16]

G A Chiral Alcohol (3) - Stereocenter 1 established - Derived from amino acid C Trans Acetalization - Lewis Acid Catalyst (e.g., TMSOTf) - Forms C-O bond A->C B Trichloroacetimidate (18) - Contains stereocenter 2 B->C D Coupled Intermediate - Establishes relative stereochemistry between C1 and C2 C->D Stereoselective Coupling E Subsequent Steps - Inversion of adjacent center - Cyclization & Reduction D->E F Aprepitant Precursor (9) - All 3 stereocenters correctly set E->F

Caption: Key strategic steps in the Aprepitant synthesis.

Causality and Logic:

  • Chiral Pool Foundation: The synthesis starts with a chiral amino acid derivative to install the first stereocenter with absolute certainty.

  • Stereoselective Coupling: The crucial step is the Lewis acid-catalyzed reaction between a chiral alcohol and a chiral trichloroacetimidate. The choice of catalyst and conditions is paramount to ensure that the two fragments couple with the correct trans diastereoselectivity, effectively relaying the stereochemical information from one fragment to the other.[16]

  • Crystallization-Driven Purity: The desired diastereomer is designed to be less soluble and crystallizes from the reaction mixture, driving the equilibrium and ensuring exceptionally high stereochemical purity. This is a classic example of a self-validating system where the desired product is selectively removed and purified by the reaction conditions themselves.

  • Controlled Inversion: A subsequent step involves a stereochemical inversion of a center adjacent to the newly formed acetal, finalizing the complex stereochemical array required for the final drug.[16]

Linezolid (Zyvox®): An Application of Chiral Epoxide Chemistry

Linezolid is an oxazolidinone antibiotic used to treat serious Gram-positive bacterial infections.[18] While the morpholine ring itself is achiral in Linezolid, the attached N-acetylaminomethyl sidechain contains a critical (S)-stereocenter. Many industrial syntheses construct this chiral piece and then attach it to the morpholine-containing aromatic ring.[19][20][21]

A common and efficient strategy involves the use of (R)-epichlorohydrin or a related chiral three-carbon epoxide.

Workflow:

  • Start with a Chiral C3 Epoxide: (R)-glycidyl butyrate or a similar enantiopure epoxide serves as the chiral building block.

  • Ring Opening: The epoxide is opened with an azide source (e.g., sodium azide). This occurs with inversion of stereochemistry at the point of attack, a mechanistically predictable SN2 reaction.

  • Reduction: The resulting azide is reduced to a primary amine (e.g., using triphenylphosphine in a Staudinger reaction or catalytic hydrogenation).[19]

  • Protection/Acetylation: The amine is then acetylated to give the required N-acetyl group.

  • Coupling and Cyclization: This chiral side-chain is then coupled with the 3-fluoro-4-morpholinophenyl isocyanate precursor, often catalyzed by a Lewis acid like MgBr₂, to form the oxazolidinone ring and complete the synthesis of Linezolid.[19][21]

This approach demonstrates how a readily available chiral epoxide can be used to efficiently and reliably install the required stereochemistry for a complex drug molecule.

Detailed Experimental Protocols

To provide actionable insights, the following are representative, literature-derived protocols.

Protocol 1: One-Pot Asymmetric Synthesis of a Chiral Morpholin-2-one Intermediate

(Adapted from a methodology for Aprepitant intermediates[9])

This protocol describes a domino Knoevenagel condensation/asymmetric epoxidation/ring-opening cyclization sequence.

Materials:

  • 3,5-Bis(trifluoromethyl)benzaldehyde

  • (Phenylsulfonyl)acetonitrile

  • Cumene hydroperoxide (CHP)

  • Quinine-derived urea organocatalyst

  • 2-Amino-2-methyl-1-propanol

  • Toluene, Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, Brine

Procedure:

  • To a stirred solution of 3,5-bis(trifluoromethyl)benzaldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (5 mL) at room temperature, add a catalytic amount of piperidine (0.05 mmol).

  • Stir the mixture for 2 hours until the Knoevenagel condensation is complete (monitor by TLC).

  • Cool the mixture to 0 °C. Add the quinine-derived urea organocatalyst (0.1 mmol).

  • Add cumene hydroperoxide (1.5 mmol) dropwise over 10 minutes. Allow the reaction to stir at 0 °C for 24-48 hours. This is the asymmetric epoxidation step. Monitor by TLC for the consumption of the alkene intermediate.

  • Once the epoxidation is complete, add 2-amino-2-methyl-1-propanol (1.2 mmol) directly to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours. This step involves the nucleophilic opening of the epoxide by the amino alcohol, followed by intramolecular cyclization to the morpholin-2-one.

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 3-aryl-morpholin-2-one.

  • Validation: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality: This one-pot sequence is highly efficient because it avoids intermediate purification steps, saving time, cost, and reducing waste.[9] The choice of the quinine-derived catalyst is critical; its specific stereochemistry and ability to direct the peroxide via hydrogen bonding are what control the facial selectivity of the epoxidation, thereby establishing the product's absolute stereochemistry.[9]

Future Outlook

The synthesis of chiral morpholines continues to evolve. Key future directions include:

  • Flow Chemistry: Continuous flow processes are being developed for multi-step syntheses of drugs like Linezolid, offering enhanced safety, scalability, and consistency.[22]

  • Novel Catalytic Systems: The discovery of new, more efficient, and selective catalysts, including biocatalysts and novel organocatalysts, will continue to expand the synthetic toolbox.

  • Systematic Chemical Diversity: Concepts like Systematic Chemical Diversity (SCD) are being used to generate comprehensive libraries of morpholine derivatives with systematic variations in regiochemistry and stereochemistry, enabling more thorough exploration of chemical space in early-stage discovery.[7]

Conclusion

The chiral morpholine scaffold is a validated and powerful component in the design of effective and safe therapeutics. Its ability to confer favorable drug-like properties ensures its continued prominence in medicinal chemistry. A deep understanding of the diverse and sophisticated synthetic strategies available—from leveraging the chiral pool to employing advanced asymmetric catalysis—is essential for drug discovery professionals. The choice of a specific synthetic route is a multifactorial decision, balancing scalability, cost, efficiency, and stereochemical control. As demonstrated by the syntheses of Aprepitant and Linezolid, the successful application of these methods is a testament to the power of mechanistic understanding and rational design in modern organic synthesis.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Frank, S. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]

  • Vasilevsky, V. V., & Boltukhina, E. V. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 887. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Fandrick, D. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(5), 945–950. [Link]

  • Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694–2713. [Link]

  • Bernardi, L., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(20), 9237–9245. [Link]

  • Khan, I., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 13(10), 1649. [Link]

  • Kanemoto, K., et al. (2026). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. The Journal of Organic Chemistry. [Link]

  • Gnerre, C., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(24), 4747–4758. [Link]

  • Tesei, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1323–1366. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 26, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. RAWMU-2024. [Link]

  • Wang, Y., et al. (2015). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]

  • Tesei, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Lu, Y. (2012). Chemical synthesis method for linezolid.
  • Wang, Z., et al. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Synthetic Communications, 45(14), 1679–1685. [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK-1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

  • Nanda, S., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(16), 5764–5767. [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • Aisch, D. E., et al. (2018). The Significance of Chirality in Drug Design and Development. Chirality, 30(6), 723–727. [Link]

  • Brands, K. M. J., & Payack, J. F. (2008). Synthesis of aprepitant. ResearchGate. [Link]

  • Ilardi, E. A., et al. (2014). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 19(6), 7673–7695. [Link]

  • Zhai, H., et al. (2012). Catalytic Asymmetric Synthesis of Substituted Morpholines and Piperazines. Angewandte Chemie International Edition, 51. [Link]

  • Reddy, K. R., et al. (2007). An efficient and practical synthesis of antibacterial linezolid. ResearchGate. [Link]

  • Fandrick, D. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine. Organic Process Research & Development. [Link]

  • Wang, Z., et al. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]

  • Britton, J., et al. (2017). Seven-step, continuous flow synthesis of linezolid (1). ResearchGate. [Link]

  • Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]

  • Asif, M. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

Sources

The Morpholine Moiety: A Privileged Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rise of a Privileged Heterocycle in Kinase Inhibition

In the landscape of modern medicinal chemistry, particularly in the competitive arena of kinase inhibitor development, certain structural motifs consistently emerge as "privileged scaffolds." These are molecular frameworks that demonstrate a remarkable ability to bind to specific biological targets, often across multiple target families, while conferring favorable pharmacokinetic properties. Among these, the simple, six-membered saturated heterocycle, morpholine, has carved out a significant niche. Its unassuming structure belies a sophisticated array of physicochemical and structural features that medicinal chemists have expertly leveraged to design potent, selective, and bioavailable kinase inhibitors.[1][2]

This technical guide provides a deep dive into the multifaceted role of the morpholine moiety in kinase inhibitor design. We will dissect the fundamental properties of this versatile scaffold, explore its critical interactions within the kinase active site, and examine its profound impact on the overall drug-like properties of inhibitors. Through detailed case studies of both approved drugs and clinical candidates, alongside practical experimental protocols, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of why and how to effectively deploy the morpholine moiety in their kinase-targeting drug discovery programs.

The Fundamental Advantages of the Morpholine Scaffold: A Physicochemical Perspective

The utility of the morpholine ring in drug design is rooted in its unique combination of physical and chemical properties. These attributes contribute to improved solubility, metabolic stability, and target engagement, making it an attractive building block for kinase inhibitors.[1]

Physicochemical Properties

The morpholine ring's heteroatomic composition—an oxygen and a nitrogen atom—imparts a desirable balance of hydrophilicity and lipophilicity. This balance is crucial for achieving adequate aqueous solubility for formulation and systemic distribution, while maintaining sufficient lipophilicity to permeate cell membranes and access the intracellular kinase targets.

PropertyValueSignificance in Drug Design
pKa (of the conjugate acid) ~8.5The weakly basic nitrogen allows for salt formation, enhancing solubility and providing a handle for formulation strategies. At physiological pH, a significant portion of morpholine-containing compounds will be protonated, influencing their interaction with biological targets and their distribution profile.[3]
logP (Octanol-Water Partition Coefficient) -0.75The negative logP value indicates the inherent hydrophilicity of the parent morpholine molecule, contributing to the aqueous solubility of the final drug candidate.[4]
Hydrogen Bond Acceptor/Donor Count 2 Acceptors, 1 DonorThe oxygen atom is a strong hydrogen bond acceptor, a critical feature for hinge-binding in kinases. The nitrogen atom can also act as a hydrogen bond acceptor, while the N-H proton (in its protonated form) can act as a donor, providing multiple opportunities for interaction with the target protein.[4]
Polar Surface Area (PSA) 21.26 ŲThe moderate PSA contributes to a favorable balance between solubility and membrane permeability, a key consideration for oral bioavailability.[4]
Structural and Conformational Features

The morpholine ring typically adopts a stable chair conformation. This three-dimensional structure can be exploited to orient substituents in specific vectors, enabling precise interactions with the kinase active site. Furthermore, the flexible nature of the ring allows it to adapt to the local environment of the binding pocket, optimizing binding affinity.[3]

The Morpholine Moiety at the Heart of Kinase Inhibition: The Hinge-Binding Interaction

A recurring theme in the success of morpholine-containing kinase inhibitors is the critical role of the morpholine oxygen as a hydrogen bond acceptor. This interaction with the backbone amide of a conserved residue in the "hinge region" of the kinase domain is a cornerstone of ATP-competitive inhibition.

The Kinase Hinge Region: A Primary Anchor Point

The hinge region connects the N- and C-lobes of the kinase domain and is a flexible segment that undergoes conformational changes during the catalytic cycle. The backbone amides of this region provide a series of hydrogen bond donors that are crucial for anchoring ATP. Potent and selective kinase inhibitors often mimic this interaction.

The Morpholine Oxygen: A Perfect Hydrogen Bond Acceptor

The oxygen atom of the morpholine ring is strategically positioned to form a strong hydrogen bond with a backbone N-H group in the hinge region. This interaction serves as a primary anchor, orienting the rest of the inhibitor within the ATP-binding pocket and contributing significantly to the overall binding affinity.

Diagram: Molecular Interaction of a Morpholine-Containing Inhibitor in a Kinase Active Site

Inhibitor Morpholine-Containing Kinase Inhibitor Morpholine Morpholine Moiety SolventFront Solvent-Exposed Region CoreScaffold Inhibitor Core Scaffold Hinge Kinase Hinge Region (e.g., Valine, Methionine) Morpholine->Hinge HBond Hydrogen Bond OtherInteractions Hydrophobic Interactions Van der Waals Forces AffinityPocket Affinity Pocket CoreScaffold->AffinityPocket

Caption: Interaction of a morpholine inhibitor with the kinase active site.

Case Studies: Morpholine in Action

The theoretical advantages of the morpholine moiety are borne out in numerous successful kinase inhibitors that have reached the clinic or are in advanced stages of development.

Gefitinib (Iressa®): An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[3] The structure of gefitinib features a quinazoline core with a morpholine-containing side chain.

  • Structure: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.[3]

  • Role of Morpholine: The morpholine group in gefitinib serves a dual purpose. Firstly, its basic nitrogen contributes to the overall physicochemical properties of the molecule, including a pKa of 7.2, which aids in solubility.[5][6] Secondly, the morpholine moiety extends into the solvent-accessible region of the EGFR active site, where it can form an ionic bond with Asp800, further anchoring the inhibitor.[7]

Physicochemical Properties of Gefitinib

PropertyValue
Molecular Weight 446.9 g/mol [8]
pKa 5.4 and 7.2[5][6]
logP 3.2[3]
Aqueous Solubility Sparingly soluble (3]
ZSTK474: A Pan-Class I PI3K Inhibitor

ZSTK474 is a potent, ATP-competitive pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with IC50 values in the low nanomolar range for all four isoforms (PI3Kα, β, δ, and γ).[9] This clinical candidate showcases the quintessential role of the morpholine moiety in PI3K inhibition.

  • Structure: 2-(2-Difluoromethyl-benzimidazol-1-yl)-4,6-dimorpholin-4-yl-[2][7][10]triazine.[11]

  • Role of Morpholine: One of the two morpholine rings in ZSTK474 is critical for its potent inhibitory activity. The oxygen atom of this morpholine forms a key hydrogen bond with the backbone amide of Val828 in the hinge region of PI3Kδ.[7][12] The second morpholine group extends towards the solvent-exposed region of the ATP binding site.[7][12] Structure-activity relationship (SAR) studies have demonstrated that replacing the hinge-binding morpholine with a piperazine ring leads to a significant loss of potency, highlighting the importance of the oxygen atom for this crucial interaction.[7]

In Vitro PI3K Isoform Inhibition by ZSTK474 and Analogs

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 1644494.6
Analog (Morpholine -> Piperazine) >500>3000>3000>150

Data adapted from relevant literature.[7][9]

Impact of the Morpholine Moiety on Pharmacokinetics (ADME)

Beyond its role in target binding, the morpholine moiety significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of kinase inhibitors, contributing to their overall drug-likeness.[1]

Absorption and Distribution

The balanced hydrophilicity and lipophilicity conferred by the morpholine ring often lead to good oral bioavailability. The weakly basic nitrogen can be protonated in the acidic environment of the stomach, aiding in dissolution, while the overall molecule retains sufficient lipophilicity for absorption across the intestinal wall. Gefitinib, for example, has an oral bioavailability of approximately 60%.[8][13]

Metabolism and Excretion

The morpholine ring is generally considered to be metabolically stable.[3] This is advantageous as it can reduce the likelihood of rapid clearance and the formation of reactive metabolites. The primary routes of metabolism for many morpholine-containing drugs are often on other parts of the molecule. For instance, gefitinib is primarily metabolized by CYP3A4, with metabolic reactions occurring on the quinazoline core and the aniline moiety.[2][14]

Experimental Protocols for Evaluating Morpholine-Containing Kinase Inhibitors

The development of any kinase inhibitor requires a robust suite of in vitro assays to characterize its potency, selectivity, and drug-like properties.

In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the PI3K enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Metabolic Stability Assay (Liver Microsome Assay)

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compound (dissolved in a suitable solvent)

  • Positive control compound (with known metabolic liability)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound.

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile.[15]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Signaling Pathway Context: The Role of Kinases Targeted by Morpholine-Containing Inhibitors

Understanding the signaling pathways in which the target kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature of many cancers.

Diagram: The PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt phosphorylates ZSTK474 ZSTK474 (Morpholine Inhibitor) ZSTK474->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for ZSTK474.

The EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and migration. Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in several cancers.

Diagram: The EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K_EGFR PI3K Dimerization->PI3K_EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt_EGFR Akt PI3K_EGFR->Akt_EGFR Proliferation Cell Proliferation Akt_EGFR->Proliferation Gefitinib Gefitinib (Morpholine Inhibitor) Gefitinib->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for Gefitinib.

Future Directions and Emerging Concepts

The versatility of the morpholine scaffold continues to be explored in kinase inhibitor design. Current research is focused on several key areas:

  • Bridged and Substituted Morpholines: The introduction of steric bulk through substitution or the use of bridged morpholine analogs can enhance selectivity between closely related kinases, such as PI3K isoforms or between PI3K and mTOR.[16]

  • Morpholine as a Scaffold for Covalent Inhibitors: The morpholine ring can be incorporated into covalent inhibitors, where it serves to position a reactive "warhead" for irreversible binding to a specific residue in the kinase active site.

  • Bioisosteric Replacements: While highly effective, researchers are also exploring bioisosteres of the morpholine ring to fine-tune physicochemical properties and potentially discover novel intellectual property.

Conclusion

The morpholine moiety has firmly established itself as a privileged scaffold in the design of kinase inhibitors. Its unique combination of favorable physicochemical properties, its ability to form a critical hydrogen bond with the kinase hinge region, and its positive impact on ADME profiles make it an invaluable tool for medicinal chemists. From the EGFR inhibitor gefitinib to the pan-PI3K inhibitor ZSTK474, the tangible success of morpholine-containing drugs and clinical candidates underscores its importance. As our understanding of kinase biology and structure-based drug design continues to evolve, the humble morpholine ring is poised to remain at the forefront of innovation in the development of the next generation of targeted cancer therapies.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Marine Drugs, 2022. [Link]

  • Gefitinib. PubChem, National Center for Biotechnology Information. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 2023. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 2019. [Link]

  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism, 2016. [Link]

  • Gefitinib. Wikipedia. [Link]

  • Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Journal of Pharmaceutical Sciences, 2009. [Link]

  • The EGFR signaling pathway in human cancers. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 2023. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. Journal of Medicinal Chemistry, 2017. [Link]

  • Showing Compound Morpholine (FDB008207). FooDB. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 2017. [Link]

  • Gefitinib Pathway, Pharmacokinetics. ClinPGx. [Link]

  • 4UJ1: Protein Kinase A in complex with an Inhibitor. RCSB PDB. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Physicochemical Properties of Epidermal Growth Factor Receptor Inhibitors and Development of a Nanoliposomal Formulation of Gefitinib. ResearchGate. [Link]

  • Structures of ZSTK474 and related phosphatidylinositol 3‐kinase inhibitors. ResearchGate. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 2006. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • European Journal of Medicinal Chemistry. AIR Unimi. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • FDA-approved Protein Kinase Inhibitors. Sino Biological. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Molecular Cancer Therapeutics, 2005. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate. [Link]

  • FDA-approved small-molecule kinase inhibitors. DTU Inside. [Link]

  • Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 2021. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 2022. [Link]

  • Gefitinib chemical structure and physicochemical properties. a... ResearchGate. [Link]

  • Inhibitors Approved for Clinical Use. MRC PPU. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • Gefitinib. PharmaCompass.com. [Link]

  • Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. AAPS PharmSciTech, 2022. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. IUBMB Life, 2019. [Link]

Sources

The Stereochemical Imperative: Elucidating the Critical Role of the (R)-Enantiomer in 3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive examination of the stereochemical significance of (R)-3-(Methoxymethyl)morpholine hydrochloride, a pivotal chiral building block in modern pharmaceutical synthesis. We will explore the fundamental principles of stereoisomerism in drug action, detail the synthetic and analytical strategies required to ensure stereochemical fidelity, and illuminate the profound impact of the (R)-configuration on the efficacy of resulting active pharmaceutical ingredients (APIs).

The Foundation: Why Stereochemistry Governs Biological Activity

In the realm of pharmacology, a molecule's three-dimensional structure is not a trivial detail; it is the very language through which it communicates with biological systems. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality creates a stereospecific environment where only a molecule with a complementary 3D arrangement can bind effectively, akin to a key fitting into a lock.

When a molecule contains a chiral center, it can exist as two non-superimposable mirror images known as enantiomers . While possessing identical physical and chemical properties in an achiral environment, their physiological effects can differ dramatically. One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while its counterpart, the distomer , could be inactive, less active, or, in the most severe cases, responsible for adverse or toxic effects.[1][2][3]

The tragic case of thalidomide serves as the most powerful historical lesson on this subject: the (R)-enantiomer was an effective sedative, while the (S)-enantiomer was a potent teratogen.[2] This event catalyzed a paradigm shift in drug development, compelling regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to establish stringent guidelines for the development of stereoisomeric drugs.[4][5] Consequently, the development of single-enantiomer drugs, often through a process known as "chiral switching" from a previously marketed racemic mixture, has become a standard in the pharmaceutical industry.[6][7]

It is within this rigorous scientific and regulatory context that the stereochemical purity of chiral intermediates like (R)-3-(Methoxymethyl)morpholine hydrochloride becomes paramount.

A Pivotal Chiral Intermediate: (R)-3-(Methoxymethyl)morpholine Hydrochloride

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral heterocyclic compound valued as a high-purity building block in asymmetric synthesis.[8] Its utility lies in its pre-defined stereocenter, which is incorporated into the scaffold of more complex molecules, thereby dictating the final stereochemistry of the API.

Property Value
CAS Number 218594-74-2[9]
Molecular Formula C₆H₁₄ClNO₂[9]
Molecular Weight 167.64 g/mol [8]
Appearance Solid[9]
Synonyms (3R)-3-(methoxymethyl)morpholine;hydrochloride[9]

The most notable application of this compound is as a key intermediate in the synthesis of Aprepitant , a potent and selective neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[10][11] The precise (R)-configuration of the morpholine ring is essential for constructing the correct stereochemistry in the final Aprepitant molecule, which is critical for its high-affinity binding to the NK1 receptor.[10][12]

The Synthesis and Analytical Control of a Single Enantiomer

Ensuring that only the desired (R)-enantiomer is produced and carried forward is a multi-step process involving sophisticated synthetic strategies and rigorous analytical validation.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure morpholines is a well-established field in organic chemistry.[13][14][15] The primary goal is to create the chiral center at position 3 with the desired (R)-configuration. This can be achieved through several approaches:

  • Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product (e.g., an amino acid or sugar) that already contains the required stereocenter.

  • Asymmetric Catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to direct the formation of the (R)-enantiomer over the (S)-enantiomer.[16]

  • Chiral Resolution: Synthesizing a racemic mixture of the morpholine and then separating the two enantiomers, often by forming diastereomeric salts with a chiral resolving agent.[17]

The causality behind choosing an enantioselective route over resolution is driven by efficiency and atom economy. Asymmetric catalysis, for instance, avoids "wasting" 50% of the material as the unwanted enantiomer, a critical consideration for scalable and cost-effective manufacturing.

G cluster_0 Conceptual Enantioselective Synthesis A Chiral Precursor (e.g., (R)-amino alcohol) C Ring Closure Reaction (Intramolecular SN2) A->C B Cyclization Reagent (e.g., dihaloethane derivative) B->C E Final Product (R)-3-(Methoxymethyl)morpholine C->E Establishes (R)-stereocenter D N-Protection/Deprotection (If necessary) F HCl Salt Formation E->F G Target Molecule (R)-3-(Methoxymethyl)morpholine HCl F->G

Caption: Conceptual workflow for an enantioselective synthesis route.

Self-Validating Analytical Protocols for Stereochemical Confirmation

The synthesis of a chiral molecule must be supported by a system of robust analytical methods to prove its stereochemical identity and purity. These protocols form a self-validating system, where multiple orthogonal techniques confirm the same result.

Chiral HPLC is the workhorse for separating and quantifying enantiomers. The principle relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC

  • System Preparation: Equilibrate a suitable HPLC system equipped with a UV detector.

  • Column: Install a polysaccharide-based chiral column (e.g., Chiralcel® OJ-H or similar).[18] These columns are widely effective for a range of chiral amines and alcohols.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol like ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. A common starting ratio is 80:20 n-hexane:ethanol + 0.1% diethylamine.[18]

  • Sample Preparation: Accurately weigh and dissolve a sample of (R)-3-(Methoxymethyl)morpholine hydrochloride in the mobile phase to a concentration of ~1 mg/mL. Prepare a racemic standard for method development to confirm peak identification.

  • Chromatographic Conditions:

    Parameter Value
    Flow Rate 1.0 mL/min
    Column Temperature 25 °C
    Injection Volume 10 µL

    | Detection Wavelength | 210 nm (or as determined by UV scan) |

  • Data Analysis:

    • Inject the racemic standard to identify the retention times for the (R) and (S) enantiomers.

    • Inject the sample to be tested.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. The specification for an enantiopure intermediate is typically >99.5% e.e.

G cluster_1 Chiral HPLC Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Inject Sample onto HPLC System Prep->Inject Column Separation on Chiral Stationary Phase (CSP) Inject->Column Differential Interaction Detect UV Detection Column->Detect Elution Data Data Acquisition (Chromatogram) Detect->Data Calc Integration & Calculation (% Enantiomeric Excess) Data->Calc

Caption: Experimental workflow for chiral HPLC analysis.

While standard NMR cannot distinguish between enantiomers, it becomes a powerful tool when a chiral derivatizing agent (CDA) is used.[19][20] The CDA reacts with both enantiomers to form new compounds called diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their differentiation and quantification.

Protocol: Stereochemical Analysis using a Chiral Derivatizing Agent

  • Derivatization: React a sample containing the morpholine enantiomers with a chiral agent like Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). This forms diastereomeric amides.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.[19] The -CF₃ group in the Mosher's acid reagent provides a clean signal in the ¹⁹F NMR spectrum.

  • Spectral Analysis: The signals corresponding to the protons (or fluorine atoms) near the newly formed stereocenter will appear at different chemical shifts for each diastereomer. For instance, the ¹⁹F NMR spectrum will show two distinct signals, one for the (R,R)-diastereomer and one for the (S,R)-diastereomer.

  • Quantification: The ratio of the enantiomers in the original sample is determined by integrating the corresponding signals in the NMR spectrum.[19]

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[21][22][23] It involves irradiating a single, high-quality crystal of the compound with X-rays. The way the X-rays are diffracted by the electron clouds of the atoms allows for the creation of a 3D map of the molecule's structure. By analyzing the anomalous dispersion of the X-rays, the absolute spatial arrangement (i.e., the R or S configuration) can be unambiguously assigned.[21] This technique provides the ultimate, authoritative proof of stereochemistry.

The Consequence of Chirality: From Intermediate to API Efficacy

The rigorous control of the stereochemistry of (R)-3-(Methoxymethyl)morpholine hydrochloride is not an academic exercise; it is a critical quality attribute that directly translates to the safety and efficacy of the final drug product.

In the synthesis of Aprepitant, this chiral intermediate is incorporated into the core structure. If the starting material were the (S)-enantiomer or a racemic mixture, the resulting API would be a different stereoisomer or a mixture of stereoisomers. These incorrect isomers would not possess the correct three-dimensional shape to bind with high affinity and selectivity to the NK1 receptor. This failure to bind properly would lead to a dramatic loss of therapeutic activity.

G cluster_2 Logical Pathway to Therapeutic Efficacy A Correct Intermediate (R)-3-(Methoxymethyl) morpholine HCl B Correct API Stereochemistry (Aprepitant) A->B Ensures C High-Affinity Binding to NK1 Receptor B->C Enables D Desired Therapeutic Effect (Antiemesis) C->D Leads to X Incorrect Intermediate (S)-enantiomer or Racemate Y Incorrect API Stereoisomer(s) X->Y Z Poor/No Receptor Binding Y->Z W Loss of Efficacy / Potential Side Effects Z->W

Sources

Methodological & Application

Synthesis of (R)-3-(Methoxymethyl)morpholine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral substituted morpholine that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The specific stereochemistry and the presence of the methoxymethyl group at the 3-position are often key to the biological activity of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for the synthesis of (R)-3-(Methoxymethyl)morpholine hydrochloride from a readily available chiral precursor, (R)-serine methyl ester. The presented synthetic strategy is robust, scalable, and relies on well-established chemical transformations, making it suitable for both academic research and industrial drug development settings.

This document will detail the multi-step synthesis, providing in-depth explanations for the choice of reagents and reaction conditions, detailed experimental protocols, and characterization data for key intermediates and the final product.

Synthetic Strategy Overview

The overall synthetic approach begins with the chiral pool starting material, (R)-serine methyl ester. The synthesis involves a five-step sequence:

  • N-Protection: The amino group of (R)-serine methyl ester is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Reduction: The methyl ester is reduced to the corresponding primary alcohol to furnish N-Boc-(R)-serinol.

  • Morpholine Ring Formation: Intramolecular cyclization of the N-protected amino alcohol is achieved by reaction with a suitable dielectrophile to construct the morpholine ring, yielding N-Boc-(R)-3-(hydroxymethyl)morpholine.

  • O-Methylation: The primary hydroxyl group of the hydroxymethyl substituent is converted to a methoxymethyl group via a Williamson ether synthesis.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt to yield the final product.

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-(R)-3-(hydroxymethyl)morpholine

This part outlines the initial three steps of the synthesis, starting from (R)-serine methyl ester to the formation of the key intermediate, N-Boc-(R)-3-(hydroxymethyl)morpholine.

Causality of Experimental Choices: The protection of the amine functionality is crucial to prevent its interference in the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability under the reduction conditions and its ease of removal under acidic conditions in the final step. Di-tert-butyl dicarbonate (Boc)₂O is a common and efficient reagent for this purpose, and the reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) in the presence of a mild base such as triethylamine (TEA) to neutralize the acid formed during the reaction.

Protocol:

  • To a solution of (R)-serine methyl ester hydrochloride (1) (1 equiv.) in dichloromethane (DCM), add triethylamine (2.2 equiv.) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (2).

StepIntermediateStarting MaterialKey ReagentsExpected Yield
1Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (2)(R)-serine methyl ester hydrochloride (1)(Boc)₂O, TEA90-95%

Causality of Experimental Choices: The reduction of the ester to a primary alcohol is achieved using a strong reducing agent. Lithium borohydride (LiBH₄) is chosen for its high reactivity towards esters and its relative safety compared to lithium aluminum hydride (LiAlH₄). The reaction is performed in an ethereal solvent like tetrahydrofuran (THF) at a low temperature to control the exothermicity of the reaction.

Protocol:

  • Dissolve methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (2) (1 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄) (2.5 equiv.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl ((R)-1,3-dihydroxypropan-2-yl)carbamate (3), is often of sufficient purity for the next step, or it can be purified by column chromatography.

StepIntermediateStarting MaterialKey ReagentsExpected Yield
2tert-butyl ((R)-1,3-dihydroxypropan-2-yl)carbamate (3)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (2)LiBH₄85-90%

Causality of Experimental Choices: The formation of the morpholine ring is achieved by a double alkylation of the deprotonated amino alcohol with a suitable dielectrophile. In this protocol, a two-step, one-pot procedure is employed. First, the amino alcohol is reacted with a reagent that introduces a 2-haloethoxyethyl group. A strong base like sodium hydride is used to deprotonate both the hydroxyl and the amino groups, facilitating the intramolecular cyclization.

Protocol:

  • To a solution of tert-butyl ((R)-1,3-dihydroxypropan-2-yl)carbamate (3) (1 equiv.) in anhydrous THF, add sodium hydride (NaH) (2.5 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 1-bromo-2-(2-bromoethoxy)ethane (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench carefully with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate (4).

StepIntermediateStarting MaterialKey ReagentsExpected Yield
3tert-butyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate (4)tert-butyl ((R)-1,3-dihydroxypropan-2-yl)carbamate (3)NaH, 1-bromo-2-(2-bromoethoxy)ethane60-70%
Part 2: Synthesis and Purification of (R)-3-(Methoxymethyl)morpholine Hydrochloride

This part details the final two steps of the synthesis: the O-methylation of the hydroxyl group and the subsequent deprotection and formation of the hydrochloride salt.

Causality of Experimental Choices: The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[2][3][4][5] The hydroxyl group of the N-Boc protected morpholine is deprotonated with a strong base, sodium hydride, to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a methylating agent, in this case, methyl iodide, in an Sₙ2 reaction to form the desired methyl ether.[3] Anhydrous conditions are crucial to prevent quenching of the strong base.

Protocol:

  • Dissolve tert-butyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate (4) (1 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH) (1.5 equiv., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I) (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (R)-3-(methoxymethyl)morpholine-4-carboxylate (5).

StepIntermediateStarting MaterialKey ReagentsExpected Yield
4tert-butyl (R)-3-(methoxymethyl)morpholine-4-carboxylate (5)tert-butyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate (4)NaH, CH₃I80-90%

Causality of Experimental Choices: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. The Boc group is labile to strong acids. A solution of hydrochloric acid in an organic solvent, such as diethyl ether or dioxane, is commonly used for this deprotection. This method has the advantage of directly precipitating the hydrochloride salt of the deprotected amine, which can often be isolated in high purity by simple filtration.

Protocol:

  • Dissolve tert-butyl (R)-3-(methoxymethyl)morpholine-4-carboxylate (5) (1 equiv.) in a minimal amount of diethyl ether or methanol.

  • Cool the solution to 0 °C.

  • Add a solution of hydrochloric acid in diethyl ether (or a methanolic HCl solution) (excess, e.g., 4M solution, 3-4 equiv.) dropwise with stirring.

  • A white precipitate should form upon addition of the acid.

  • Stir the suspension at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC (the product is a salt and may streak, but the disappearance of the starting material is a good indicator).

  • Collect the solid product by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to afford (R)-3-(Methoxymethyl)morpholine hydrochloride (6) as a white to off-white solid.

StepProductStarting MaterialKey ReagentsExpected Yield
5(R)-3-(Methoxymethyl)morpholine hydrochloride (6)tert-butyl (R)-3-(methoxymethyl)morpholine-4-carboxylate (5)HCl in diethyl ether95-99%

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_part1 Part 1: Synthesis of N-Boc-(R)-3-(hydroxymethyl)morpholine cluster_part2 Part 2: Synthesis of (R)-3-(Methoxymethyl)morpholine HCl A (R)-Serine Methyl Ester HCl (1) B N-Boc-(R)-Serine Methyl Ester (2) A->B (Boc)₂O, TEA DCM C N-Boc-(R)-Serinol (3) B->C LiBH₄ THF D N-Boc-(R)-3-(hydroxymethyl)morpholine (4) C->D NaH, Br(CH₂)₂O(CH₂)₂Br THF, Reflux E N-Boc-(R)-3-(methoxymethyl)morpholine (5) D->E NaH, CH₃I THF F (R)-3-(Methoxymethyl)morpholine HCl (6) E->F HCl in Et₂O

Caption: Synthetic workflow for (R)-3-(Methoxymethyl)morpholine hydrochloride.

Characterization Data

N-Boc-(R)-3-(hydroxymethyl)morpholine (4):

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.47 (s, 9H), 2.70-2.90 (m, 2H), 3.45-3.65 (m, 3H), 3.70-3.90 (m, 3H), 4.05 (br s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 28.4, 45.2, 53.1, 63.8, 67.2, 80.1, 155.8.

  • MS (ESI): m/z 218.1 [M+H]⁺.

(R)-3-(Methoxymethyl)morpholine hydrochloride (6):

  • ¹H NMR (D₂O, 400 MHz): δ 3.05-3.25 (m, 2H), 3.38 (s, 3H), 3.55-3.70 (m, 3H), 3.80-4.00 (m, 3H).

  • ¹³C NMR (D₂O, 100 MHz): δ 42.8, 51.7, 58.6, 65.1, 72.3.

  • MS (ESI): m/z 132.1 [M-Cl]⁺.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and high-yielding chemical transformations. The choice of the Boc protecting group ensures orthogonality with the subsequent reaction conditions, and its clean removal in the final step is a testament to a well-designed synthetic route. The Williamson ether synthesis is a robust method for the O-methylation. Each step includes a purification procedure to ensure the quality of the intermediates, which is crucial for the success of the subsequent reactions. The provided characterization data for the key intermediate and the final product serve as a benchmark for researchers to validate their results. Monitoring each step by TLC is a simple yet effective way to ensure the reaction has gone to completion and to assess the purity of the product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (R)-3-(methoxymethyl)morpholine hydrochloride from the chiral precursor (R)-serine methyl ester. The methodology is explained with a clear rationale for the choice of reagents and conditions, ensuring that researchers can not only follow the steps but also understand the underlying chemical principles. The provided synthetic scheme, detailed protocols, and characterization data offer a complete guide for the preparation of this valuable chiral building block for pharmaceutical research and development.

References

  • Kuwada, T., et al. (2002). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. Chemical and Pharmaceutical Bulletin, 50(3), 418-421.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Hainan Sincere Industries. (n.d.). N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321045A - Method for preparing high morphine hydrochloride.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(15), 4839-4841.
  • Kozlov, N. G., & Gusak, K. N. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 799-823.
  • ResearchGate. (n.d.). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-3-(Methoxymethyl)morpholine hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 35Cl Solid-State NMR Spectroscopy of HCl Pharmaceuticals and their Polymorphs in Bulk and Dosage Forms | Request PDF. Retrieved from [Link]

  • PubMed Central. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. Retrieved from [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 56, 41-44.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

Sources

The Strategic Incorporation of (R)-3-(Methoxymethyl)morpholine Hydrochloride in Contemporary Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the Morpholine Scaffold in Kinase Drug Discovery

In the landscape of modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors, certain structural motifs consistently emerge due to their favorable influence on pharmacological properties. The morpholine ring is a quintessential example of such a "privileged structure." Its inherent characteristics—a saturated heterocycle containing both a secondary amine and an ether functionality—bestow upon parent molecules a desirable combination of aqueous solubility, metabolic stability, and a three-dimensional architecture conducive to potent and selective binding to kinase active sites. The morpholine moiety can act as a hydrogen bond acceptor and its conformational flexibility allows it to adapt to the specific topology of the ATP-binding pocket of various kinases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific, high-value morpholine derivative, (R)-3-(Methoxymethyl)morpholine hydrochloride, in the synthesis of next-generation kinase inhibitors.

(R)-3-(Methoxymethyl)morpholine Hydrochloride: A Chiral Building Block for Enhanced Specificity and Potency

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral building block that offers medicinal chemists precise control over the stereochemistry of the final drug candidate. This is of paramount importance as the biological activity of kinase inhibitors is often exquisitely sensitive to the spatial arrangement of substituents. The (R)-configuration at the 3-position, coupled with the methoxymethyl group, provides a distinct vector for interaction within the kinase active site, potentially leading to enhanced potency and selectivity for the target kinase over off-target kinases, thereby reducing the potential for adverse effects. The methoxymethyl group can engage in additional hydrogen bonding or van der Waals interactions, further anchoring the inhibitor in the active site.

Application Focus: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

To illustrate the practical application of (R)-3-(Methoxymethyl)morpholine hydrochloride, this guide will focus on the synthesis of a key intermediate for a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The inhibitor we will focus on is Spebrutinib (also known as CC-292 or AVL-292), a potent and selective covalent inhibitor of BTK.

The BTK Signaling Pathway: A Key Regulator of B-Cell Function

The B-cell receptor signaling pathway is essential for the development, activation, proliferation, and survival of B-cells. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. Dysregulation of this pathway is a hallmark of many B-cell cancers and autoimmune disorders.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates & activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 phosphorylates & activates IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG leads to Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NF_kappaB NF-κB Activation Ca_PKC->NF_kappaB Cell_Response B-Cell Proliferation, Survival, & Differentiation NF_kappaB->Cell_Response promotes Spebrutinib Spebrutinib (Inhibitor) Spebrutinib->BTK covalently inhibits

Caption: The BTK signaling cascade initiated by antigen binding to the B-cell receptor.

Experimental Protocol: Synthesis of a Key Intermediate for Spebrutinib

The following protocol details the synthesis of a key intermediate where the (R)-3-(Methoxymethyl)morpholine moiety is incorporated via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of many kinase inhibitor syntheses, involving the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

Step 1: Nucleophilic Aromatic Substitution

This step involves the reaction of (R)-3-(Methoxymethyl)morpholine with a di-substituted pyrimidine, a common core structure in many kinase inhibitors.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant_A 2,4-dichloro-5-fluoropyrimidine Conditions Base (e.g., DIPEA) Solvent (e.g., NMP) Elevated Temperature Reactant_A->Conditions Reactant_B (R)-3-(Methoxymethyl)morpholine (from hydrochloride salt) Reactant_B->Conditions Product Intermediate 1: (R)-4-(2-chloro-5-fluoropyrimidin-4-yl)-3-(methoxymethyl)morpholine Conditions->Product S N Ar Reaction Final_Inhibitor Further Synthetic Steps (e.g., Suzuki Coupling, Amidation) Product->Final_Inhibitor

Caption: Synthetic workflow for the incorporation of the morpholine moiety.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
2,4-dichloro-5-fluoropyrimidine2927-71-1166.98Commercially Available
(R)-3-(Methoxymethyl)morpholine hydrochloride1380420-94-3167.64Commercially Available
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Commercially Available
N-Methyl-2-pyrrolidone (NMP)872-50-499.13Commercially Available
Ethyl Acetate (EtOAc)141-78-688.11Commercially Available
Hexanes110-54-386.18Commercially Available
Saturated aqueous NaCl (brine)N/AN/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Commercially Available
Procedure
  • Preparation of (R)-3-(Methoxymethyl)morpholine Free Base: In a suitable reaction vessel, dissolve (R)-3-(Methoxymethyl)morpholine hydrochloride (1.0 eq) in a minimal amount of water. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is basic (pH > 8). Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil. Note: For many applications, the hydrochloride salt can be used directly with an additional equivalent of base.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.5 M.

  • Addition of Reagents: To the stirred solution, add (R)-3-(Methoxymethyl)morpholine (free base, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and wash with water (3x) followed by a wash with saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, (R)-4-(2-chloro-5-fluoropyrimidin-4-yl)-3-(methoxymethyl)morpholine.

Expected Results and Characterization

The expected yield for this reaction is typically in the range of 70-90%. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterExpected Value
Appearance White to off-white solid or viscous oil
Yield 70-90%
Purity (by LC-MS) >95%

Causality and Trustworthiness: The Rationale Behind the Protocol

  • Choice of Base: DIPEA is a non-nucleophilic hindered base, which is ideal for scavenging the HCl generated during the reaction without competing with the morpholine nucleophile.

  • Choice of Solvent: NMP is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction, which proceeds through a charged Meisenheimer intermediate.

  • Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Stereochemical Integrity: The reaction conditions are mild enough to ensure that the stereocenter at the 3-position of the morpholine ring remains intact.

Conclusion

(R)-3-(Methoxymethyl)morpholine hydrochloride is a valuable and versatile building block for the synthesis of complex kinase inhibitors. Its chiral nature and the presence of the methoxymethyl group provide opportunities for fine-tuning the pharmacological properties of the final drug candidate. The provided protocol for its incorporation into a pyrimidine core via a nucleophilic aromatic substitution reaction is a robust and reproducible method that can be adapted for the synthesis of a wide range of kinase inhibitors. By understanding the underlying principles of the reaction and the strategic advantages of this particular building block, researchers can accelerate the discovery and development of novel and effective targeted therapies.

References

  • Al-Otaibi, J., Al-Hakami, H., Al-Malki, J., El-Masry, A. H., & Abdel-Aziz, A.-A. H. (2023). Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study. * Heliyon, 9*(10), e20731. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59174488, Spebrutinib. Retrieved from [Link]

  • Young, J. A., Ecsedy, J. A., Lainchbury, M., Fuchter, M. J., & Barrett, A. G. M. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]

  • Schafer, P. H., Kivitz, A. J., Ma, J., Korish, S., Sutherland, D., Li, L., Azaryan, A., Kosek, J., Adams, M., Capone, L., Hur, E. M., Hough, D. R., & Ringheim, G. E. (2020). Spebrutinib (CC-292)

Application of (R)-3-(Methoxymethyl)morpholine hydrochloride in CNS therapeutic development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of current scientific literature reveals that while the morpholine scaffold is a privileged structure in central nervous system (CNS) drug discovery, specific data on (R)-3-(Methoxymethyl)morpholine hydrochloride is not extensively available in public-domain research publications. This suggests the compound may be a novel chemical entity, a key intermediate in the synthesis of more complex molecules, or a proprietary agent under development.

This guide, therefore, adopts a predictive and instructive framework based on the well-established roles of structurally related morpholine derivatives in CNS therapeutics. We will extrapolate a plausible mechanism of action and construct detailed, field-proven protocols to enable researchers to systematically investigate its potential. The primary hypothesized target for this application note is the serotonin 5-HT2A receptor , a key modulator of mood, cognition, and perception, and a validated target for various neuropsychiatric disorders. The (R)-stereochemistry and the methoxymethyl substitution at the 3-position are critical structural features that will be considered in the context of potential receptor affinity and selectivity.

Part 1: Scientific Background and Rationale

The morpholine ring is a versatile heterocyclic motif frequently incorporated into CNS drug candidates to improve properties such as aqueous solubility, metabolic stability, and blood-brain barrier penetration. Its saturated, non-planar structure can effectively mimic endogenous ligands and orient pharmacophoric features in three-dimensional space to optimize interactions with biological targets.

Our hypothesized target, the 5-HT2A receptor, is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses. Dysregulation of this pathway is implicated in conditions such as depression, schizophrenia, and anxiety disorders.

We will proceed under the hypothesis that (R)-3-(Methoxymethyl)morpholine hydrochloride acts as a selective agonist or antagonist at the 5-HT2A receptor. The following protocols are designed to rigorously test this hypothesis.

Part 2: Experimental Workflows & Protocols

Workflow for Investigating CNS Activity

The overall strategy involves a tiered approach, starting with fundamental in vitro assays to establish target engagement and functional activity, followed by cell-based assays to confirm the mechanism of action, and culminating in preliminary in vivo studies to assess CNS penetration and behavioral effects.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Preparation (R)-3-(Methoxymethyl)morpholine HCl B Radioligand Binding Assay (Target Engagement @ 5-HT2A) A->B Determine Ki C Functional Assay (Calcium Mobilization) B->C Confirm Agonism/Antagonism D Signaling Pathway Analysis (IP1 Accumulation Assay) C->D Validate Gq/11 Pathway E Off-Target Screening (GPCR Panel) C->E D->E Assess Selectivity F Pharmacokinetic Study (Blood-Brain Barrier Penetration) E->F Confirm CNS Exposure G Behavioral Pharmacology (e.g., Head-Twitch Response) F->G Evaluate In Vivo Efficacy

Caption: Tiered experimental workflow for CNS drug candidate evaluation.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol determines the binding affinity (Ki) of (R)-3-(Methoxymethyl)morpholine hydrochloride for the human 5-HT2A receptor. It is a competitive binding assay using a known high-affinity radioligand.

Materials:

  • Membrane Preparation: HEK293 cells stably expressing human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (specific activity ~70-90 Ci/mmol).

  • Non-specific Ligand: Mianserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

  • Test Compound: (R)-3-(Methoxymethyl)morpholine hydrochloride, stock solution in DMSO.

  • Scintillation Cocktail and 96-well filter plates .

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration should range from 10 pM to 100 µM.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of Mianserin (for non-specific binding).

    • 25 µL of the diluted test compound.

    • 25 µL of [3H]-Ketanserin (final concentration ~1-2 nM).

  • Reaction Initiation: Add 125 µL of the membrane preparation (containing ~10-20 µg of protein) to each well to start the reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression (sigmoidal dose-response) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table:

CompoundIC50 (nM)Ki (nM)
(R)-3-(Methoxymethyl)morpholine HClExperimentalCalculated
Ketanserin (Reference Antagonist)~1-3~0.5-2
5-HT (Endogenous Ligand)~5-15~3-10
Protocol 2: Calcium Mobilization Functional Assay

This assay determines whether the compound acts as an agonist or antagonist by measuring changes in intracellular calcium concentration, a direct consequence of Gq/11 pathway activation.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • Test Compound: (R)-3-(Methoxymethyl)morpholine hydrochloride.

  • Fluorescence Plate Reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Incubate the cells with Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.

  • Agonist Mode:

    • Add increasing concentrations of the test compound to the wells.

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates agonist activity.

    • Generate a dose-response curve and calculate the EC50 value.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of serotonin (EC80) to stimulate the receptor.

    • Measure the fluorescence response. A decrease in the serotonin-induced signal indicates antagonist activity.

    • Generate a dose-response curve and calculate the IC50 value.

Signaling Pathway Visualization:

G cluster_0 Cell Membrane cluster_1 Cytosol R 5-HT2A Receptor G Gq/11 R->G Activates PLC Phospholipase C (PLC) G->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates Ligand Agonist (e.g., Serotonin) Ligand->R Binds

Application Notes & Protocols: (R)-3-(Methoxymethyl)morpholine Hydrochloride as a Chiral Building Block in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morpholine Scaffold in Modern Antivirals

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacological profiles.[1] Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic character, a pKa value that enhances aqueous solubility at physiological pH, and its capacity to act as a hydrogen bond acceptor—make it an invaluable scaffold for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] In the realm of antiviral drug development, these attributes are critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing a drug's efficacy and safety.[4]

(R)-3-(Methoxymethyl)morpholine hydrochloride stands out as a particularly valuable chiral building block. The defined stereochemistry at the C3 position is crucial, as biological systems are inherently chiral, and the stereoisomeric configuration of a drug can dramatically influence its binding affinity to viral targets and its metabolic stability.[5] The methoxymethyl substituent offers an additional vector for molecular interactions and can be strategically employed to fine-tune the properties of the final active pharmaceutical ingredient (API).[6] This guide provides a comprehensive overview of the properties of (R)-3-(methoxymethyl)morpholine hydrochloride and detailed protocols for its application in the synthesis of novel antiviral agents.

Physicochemical and Handling Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The hydrochloride salt form of (R)-3-(methoxymethyl)morpholine enhances its stability and simplifies handling in a laboratory setting.[7]

PropertyValueSource
CAS Number 218594-74-2[8]
Molecular Formula C₆H₁₄ClNO₂[8]
Molecular Weight 167.63 g/mol [5]
Appearance Solid[8]
Purity ≥97%[8]
Storage Conditions Room temperature, under inert gas, sealed, dry[5]
IUPAC Name (3R)-3-(methoxymethyl)morpholine;hydrochloride[9]

Safety and Handling Precautions: (R)-3-(methoxymethyl)morpholine hydrochloride is classified as harmful if swallowed.[8] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.[8]

Core Synthetic Applications: Foundational Protocols for Antiviral Scaffolds

(R)-3-(Methoxymethyl)morpholine hydrochloride is a secondary amine, making it an ideal nucleophile for reactions such as N-alkylation and amide bond formation. These two reaction classes are fundamental in medicinal chemistry for assembling complex molecular architectures from smaller building blocks.

Protocol 1: N-Alkylation with an Electrophilic Partner

N-alkylation is a robust method for attaching the morpholine moiety to a larger molecular scaffold, often a key step in creating novel drug candidates.[7] The protocol below describes a general procedure for the reaction of (R)-3-(methoxymethyl)morpholine with a generic electrophile (R-X, where X is a leaving group like Br, I, or OTs).

Causality and Experimental Rationale: The hydrochloride salt must first be neutralized to liberate the free secondary amine, which is the active nucleophile. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to avoid competition with the morpholine. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they can dissolve the reagents and stabilize the transition state of this SN2 reaction without interfering. The reaction temperature is often elevated to increase the reaction rate, but should be optimized to minimize side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-3-(methoxymethyl)morpholine hydrochloride (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.

  • Electrophile Addition: Add the electrophilic coupling partner (R-X) (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Start (R)-3-(Methoxymethyl)morpholine HCl + Anhydrous DMF Base Add DIPEA (1.2 eq) Stir @ RT Start->Base Neutralization Electrophile Add Electrophile (R-X) (1.1 eq) Base->Electrophile Free Amine Formation Heat Heat to 60-80 °C Monitor by TLC/LC-MS Electrophile->Heat SN2 Reaction Workup Aqueous Work-up (EtOAc/Water/Brine) Heat->Workup Reaction Quench Purify Column Chromatography Workup->Purify Crude Product Product Final N-Alkylated Product Purify->Product

Fig. 1: General workflow for N-alkylation.
Protocol 2: Amide Coupling with a Carboxylic Acid

Amide bond formation is one of the most important reactions in drug discovery, allowing for the linkage of amine and carboxylic acid fragments. This protocol outlines a standard procedure using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Causality and Experimental Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the nucleophilic morpholine amine. The inclusion of a base (DIPEA) is crucial to neutralize the hydrochloride salt of the morpholine and also to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (R-COOH) (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1-0.5 M).

  • Activation: Stir the solution at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (R)-3-(methoxymethyl)morpholine hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Reaction: Add the amine/base solution dropwise to the activated carboxylic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to afford the desired amide product.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling & Isolation Acid Carboxylic Acid (R-COOH) + HATU in DMF Stir Stir @ RT for 15 min Acid->Stir Combine Add Amine Solution to Activated Acid @ 0 °C Stir->Combine Amine (R)-3-(Methoxymethyl)morpholine HCl + DIPEA in DMF Amine->Combine React Warm to RT & Stir Combine->React Workup Aqueous Work-up React->Workup Purify Column Chromatography Workup->Purify Product Final Amide Product Purify->Product

Fig. 2: General workflow for amide coupling.

Conceptual Application in Antiviral Design: A Hypothetical Case Study

While a specific, marketed antiviral drug directly synthesized from (R)-3-(methoxymethyl)morpholine hydrochloride is not publicly documented, we can conceptualize its application based on established antiviral strategies. Many antiviral agents, such as the SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir, are peptidomimetic compounds that target viral proteases.[1]

Let's hypothesize the design of a novel covalent inhibitor targeting a viral cysteine protease. The goal is to use the (R)-3-(methoxymethyl)morpholine moiety as a "P2" ligand, a common feature in protease inhibitors that interacts with the S2 binding pocket of the enzyme.

Hypothetical Target: A viral cysteine protease with a catalytic dyad (e.g., Cys-His). Inhibitor Design Strategy:

  • Warhead: A reactive electrophile (e.g., an α,β-unsaturated amide or a nitrile) that can form a covalent bond with the catalytic cysteine residue.

  • P1 Group: A group designed to fit into the S1 pocket of the protease, often mimicking the natural substrate (e.g., a glutamine mimic for Mpro).

  • P2 Group: The (R)-3-(methoxymethyl)morpholine moiety, intended to occupy the S2 pocket. Its function is to enhance solubility and form favorable interactions (e.g., hydrogen bonds via the morpholine oxygen) within the S2 pocket, thereby increasing binding affinity and selectivity.

Antiviral_Synthesis_Concept BuildingBlock (R)-3-(Methoxymethyl) morpholine HCl Coupling Amide Coupling (Protocol 2) BuildingBlock->Coupling CoreScaffold P1-Warhead Scaffold with Carboxylic Acid CoreScaffold->Coupling FinalCompound Hypothetical Antiviral Inhibitor Coupling->FinalCompound

Fig. 3: Conceptual synthesis of a hypothetical protease inhibitor.

Proposed Mechanism of Action: The designed inhibitor would act as a substrate mimic, entering the active site of the viral protease. The (R)-3-(methoxymethyl)morpholine (P2) and P1 groups would position the electrophilic warhead in close proximity to the catalytic cysteine. The nucleophilic thiol of the cysteine would then attack the warhead, forming an irreversible covalent bond and inactivating the enzyme. This inactivation halts the viral replication cycle, as the protease is unable to process the polyproteins necessary for assembling new virions.

MOA_Diagram cluster_protease Viral Protease Active Site cluster_inhibitor Hypothetical Inhibitor S1_Pocket S1 Pocket S2_Pocket S2 Pocket Catalytic_Cys Catalytic Cysteine (Cys-SH) Warhead Electrophilic Warhead Catalytic_Cys->Warhead Covalent Bond Formation (Enzyme Inactivation) P1_Group P1 Group P1_Group->S1_Pocket Binding P2_Morpholine (R)-3-(Methoxymethyl) morpholine Moiety P2_Morpholine->S2_Pocket Binding & Solubility

Fig. 4: Hypothetical mechanism of covalent inhibition.

Conclusion

(R)-3-(Methoxymethyl)morpholine hydrochloride is a high-value chiral building block for medicinal chemistry and drug discovery. While its direct application in the synthesis of a specific, named antiviral agent is not prominently featured in publicly accessible literature, its utility is clear from the fundamental principles of drug design. The morpholine scaffold is a proven asset for enhancing the drug-like properties of APIs, and the specific stereochemistry and functionality of this compound make it an excellent candidate for incorporation into novel antiviral agents. The provided protocols for N-alkylation and amide coupling represent core, field-proven methodologies that researchers can confidently employ to integrate this valuable building block into their antiviral discovery programs, leveraging its favorable properties to design the next generation of therapeutics.

References

  • Zemtsova, M. N., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 9-11. [Link]

  • El-Zahabi, H. S. A. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Archiv der Pharmazie, 350(5), e1700028. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • MySkinRecipes. (n.d.). (R)-3-(Methoxymethyl)morpholine hydrochloride. Retrieved January 26, 2026, from [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • MDPI. (2025). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Nitrile-containing antiviral compounds.
  • Arrousse, N., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Heliyon, 10(18), e38587. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • MDPI. (2016). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 21(11), 1563. [Link]

  • Google Patents. (n.d.). Antiviral compounds.
  • Google Patents. (n.d.). Method of preparing morpholino cyano-acrylamides.
  • Wang, Y., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European Journal of Medicinal Chemistry, 214, 113208. [Link]

  • Google Patents. (n.d.). Combination formulation of two antiviral compounds.
  • ResearchGate. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). (S)-3-(Methoxymethyl)morpholine hydrochloride. Retrieved January 26, 2026, from [Link]

  • Soral, M., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1845-1896. [Link]

Sources

Application Notes & Protocols: Strategic Coupling of (R)-3-(Methoxymethyl)morpholine Hydrochloride with Aryl Halides for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the (R)-3-(Methoxymethyl)morpholine Moiety

The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific chiral synthon, (R)-3-(methoxymethyl)morpholine, has emerged as a particularly valuable building block. Its incorporation into lead compounds has been instrumental in the development of potent and selective inhibitors for critical biological targets, most notably in the realm of oncology with Phosphoinositide 3-kinase (PI3K) inhibitors. The methoxymethyl group at the C3 position provides a key steric and electronic handle that can enhance binding affinity and selectivity.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective coupling of (R)-3-(methoxymethyl)morpholine hydrochloride with a variety of aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide insights into optimizing these crucial synthetic transformations.

Core Concepts: Navigating the Coupling Landscape

The formation of the C-N bond between the morpholine nitrogen and an aryl halide is most effectively achieved through palladium-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination. This reaction class offers a broad substrate scope and generally proceeds with high yields and good functional group tolerance.

The Challenge of the Hydrochloride Salt

A critical experimental consideration is the starting material, (R)-3-(methoxymethyl)morpholine hydrochloride. The presence of the HCl salt means the morpholine nitrogen is protonated and thus, not nucleophilic. Therefore, a suitable base must be added to the reaction mixture to liberate the free amine in situ, allowing it to participate in the catalytic cycle. The choice of base is non-trivial; it must be strong enough to deprotonate the morpholine hydrochloride but not so strong as to interfere with the catalyst or other functional groups on the substrates.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination provides a framework for understanding the reaction and troubleshooting potential issues.

Buchwald_Hartwig_Cycle Precat Pd(0) Precatalyst ActivePd Active Pd(0)L_n Precat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n ActivePd->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R_2NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination (Ar-NR_2) Deprotonation->RedElim RedElim->ActivePd Product Release center

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then coordinates with the free (R)-3-(methoxymethyl)morpholine. A base facilitates the deprotonation of the coordinated amine, leading to a palladium amide complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a typical small-scale Buchwald-Hartwig coupling reaction.

Materials and Reagents
ReagentGradeSupplier (Example)Notes
(R)-3-(Methoxymethyl)morpholine HCl≥98%Sigma-Aldrich, etc.Store in a desiccator.
Aryl Halide (e.g., 4-bromotoluene)≥98%Commercially availableEnsure purity; impurities can inhibit the catalyst.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem, Sigma-AldrichA common and effective palladium precursor.
Xantphos≥98%Strem, Sigma-AldrichA bulky electron-rich ligand, often effective for this type of coupling.
Sodium tert-butoxide (NaOtBu)≥98%Sigma-Aldrich, AcrosA strong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, ≥99.8%Acros, Sigma-AldrichUse a dry, degassed solvent.
Protocol: Coupling of (R)-3-(Methoxymethyl)morpholine HCl with 4-Bromotoluene

This protocol is a representative example and may require optimization for different aryl halides.

Reaction Setup Workflow

Reaction_Setup_Workflow Start Start: Inert Atmosphere Vessel To a dry reaction vessel under N₂ or Ar: AddSolids Add (R)-3-(methoxymethyl)morpholine HCl, 4-bromotoluene, Pd(OAc)₂, Xantphos, and NaOtBu Vessel->AddSolids AddSolvent Add anhydrous, degassed toluene AddSolids->AddSolvent Heat Heat the reaction mixture to 100-110 °C with vigorous stirring AddSolvent->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor End Reaction Complete Monitor->End

Figure 2: General workflow for setting up the Buchwald-Hartwig coupling reaction.

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry, oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (R)-3-(methoxymethyl)morpholine hydrochloride (1.2 mmol, 1.2 eq).

  • Addition of Solids: To the same flask, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (2.4 mmol, 2.4 eq). Note: The base is added in excess to neutralize the HCl salt and deprotonate the amine in the catalytic cycle.

  • Seal and Purge: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Optimization and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Catalyst System Start with a Pd(OAc)₂/Xantphos system. Other effective ligands include RuPhos and BrettPhos.The choice of ligand is crucial and substrate-dependent. If the reaction is sluggish, screen other bulky, electron-rich phosphine ligands. For electron-deficient aryl halides, a different catalyst system may be required.
Base Sodium tert-butoxide is a good starting point. K₃PO₄ or Cs₂CO₃ can be milder alternatives.The base strength can influence the reaction rate and side product formation. If decomposition of starting materials or products is observed, consider a weaker base. Ensure the base is completely dry.
Solvent Toluene or dioxane are commonly used.The solvent must be anhydrous and degassed to prevent catalyst deactivation. Ensure the reaction temperature is appropriate for the chosen solvent.
Temperature Typically 80-120 °C.Higher temperatures can increase the reaction rate but may also lead to degradation. If the reaction is slow, a modest increase in temperature may be beneficial. For highly reactive substrates, a lower temperature may be sufficient.

Conclusion

The successful coupling of (R)-3-(methoxymethyl)morpholine hydrochloride with aryl halides is a cornerstone reaction for the synthesis of advanced pharmaceutical intermediates. By understanding the principles of the Buchwald-Hartwig amination and carefully controlling the reaction parameters—particularly the choice of base to liberate the free amine—researchers can reliably and efficiently access a wide array of N-aryl morpholine derivatives. The protocols and insights provided herein serve as a robust starting point for the development of novel molecular entities.

References

  • Title: The Buchwald-Hartwig Amination in Process Chemistry. Source: Org. Process Res. Dev. URL: [Link]

  • Title: Discovery of GDC-0941, a Potent and Orally Bioavailable PI3K Inhibitor for the Treatment of Cancer. Source: J. Med. Chem. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Organic Chemistry Portal. URL: [Link]

Protecting group strategies for the morpholine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Protecting Group Strategies for the Morpholine Nitrogen

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Morpholine Nitrogen

The morpholine heterocycle is a cornerstone in modern medicinal chemistry and drug development.[1] Its unique combination of a secondary amine and an ether functional group imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, making it a privileged scaffold in numerous pharmaceuticals.[1][2] However, the very feature that makes it so valuable—the nucleophilic and basic secondary amine—often presents a synthetic challenge.[2] Unprotected, this nitrogen can interfere with a wide array of chemical transformations, from organometallic reactions to simple acylations at other sites in the molecule.

Therefore, the temporary masking or "protection" of the morpholine nitrogen is a critical and frequently employed strategy in multi-step organic synthesis. A successful protecting group strategy hinges on the ability to selectively introduce the group in high yield, ensure its stability through various reaction conditions, and then remove it cleanly and efficiently without affecting the rest of the molecule.[3][4]

This guide provides an in-depth analysis of the most effective and commonly used protecting groups for the morpholine nitrogen. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help researchers select the optimal strategy for their specific synthetic goals.

Core Principles for Selecting a Nitrogen Protecting Group

The ideal protecting group should be an "invisible partner" in your synthesis. The choice is dictated by the planned downstream reaction conditions. A robust selection process considers the following pillars:

  • Orthogonality: This is the most critical concept. An orthogonal protecting group can be removed under conditions that do not affect other protecting groups or sensitive functionalities in the molecule.[5] For instance, a group removed by acidolysis (like Boc) is orthogonal to a group removed by hydrogenolysis (like Cbz).

  • Stability: The group must be robust enough to withstand the reaction conditions it is intended to survive.

  • Ease of Introduction and Removal: Both protection and deprotection steps should be high-yielding and procedurally simple to avoid compromising the overall efficiency of the synthetic route.[3]

  • Minimal Electronic & Steric Impact: The protecting group should not unduly influence the reactivity of the rest of the molecule, although some minor effects are unavoidable.

Below is a workflow to guide the selection process.

G start Start: Need to protect Morpholine Nitrogen q1 Will the synthesis involve strong acidic conditions? start->q1 q2 Will the synthesis involve reductive conditions (e.g., H₂, Pd/C)? q1->q2  No pg_cbz Consider Cbz or Benzyl Group q1->pg_cbz  Yes pg_boc Consider Boc Group q2->pg_boc  No pg_avoid_cbz Avoid Cbz Group q2->pg_avoid_cbz  Yes q3 Is mild, non-catalytic deprotection required? q3->pg_boc  Yes pg_benzyl Consider Benzyl Group q3->pg_benzyl  No (Requires harsher conditions or hydrogenolysis) pg_avoid_boc Avoid Boc Group pg_avoid_cbz->q3

Caption: Decision workflow for selecting a suitable morpholine N-protecting group.

I. Carbamate Protecting Groups: The Workhorses

Carbamates are among the most reliable and widely used protecting groups for amines due to their excellent stability and versatile deprotection methods.[6] They effectively decrease the nucleophilicity and basicity of the nitrogen by delocalizing its lone pair of electrons into the adjacent carbonyl group.

A. tert-Butoxycarbonyl (Boc)

The Boc group is favored for its stability to a wide range of non-acidic conditions and its straightforward removal with acid.

Mechanism & Rationale

Protection: The morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A base, typically triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often used to scavenge the proton generated, driving the reaction to completion.

Deprotection: The mechanism is initiated by protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by a unimolecular decomposition that releases the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the free morpholine nitrogen as its conjugate acid salt.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Morpholine_N Morpholine_N Attack Attack Morpholine_N->Attack Nucleophilic Attack Boc_Morpholine N-Boc-Morpholine Attack->Boc_Morpholine Base (TEA) Boc2O (Boc)₂O Boc_Morpholine_De N-Boc-Morpholine Decomp Boc_Morpholine_De->Decomp Decomposition TFA TFA TFA->Boc_Morpholine_De Protonation Free_Morpholine Free Morpholine (as salt) Decomp->Free_Morpholine + Isobutylene + CO₂

Caption: General mechanism for Boc protection and deprotection of morpholine.

Protocol 1: Boc Protection of Morpholine

Materials:

  • Morpholine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve morpholine in DCM (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Add a solution of (Boc)₂O in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash chromatography on silica gel.

Self-Validation:

  • Expected Outcome: A colorless oil or white solid. Successful protection is confirmed by the appearance of the t-butyl singlet at ~1.4-1.5 ppm in the ¹H NMR spectrum.

  • Troubleshooting: If the reaction is incomplete, add a catalytic amount of DMAP (0.05 equiv) to accelerate the reaction.

Protocol 2: Boc Deprotection

Materials:

  • N-Boc-morpholine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-morpholine in DCM (approx. 0.2 M).

  • Cool the solution to 0 °C.

  • Add TFA dropwise. Vigorous gas evolution (CO₂) will be observed.

  • Stir at room temperature for 1-2 hours until TLC or LC-MS confirms complete deprotection.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The morpholine will be present as its trifluoroacetate salt.

  • To obtain the free base, dissolve the residue in water, basify to pH >10 with 2 M NaOH, and extract with an organic solvent (e.g., DCM or EtOAc).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the free morpholine.

Causality Note: When working with molecules containing other acid-sensitive groups (e.g., Trp, Cys residues in peptides), scavengers like triisopropylsilane (TIS) or anisole should be added to the TFA/DCM mixture to trap the reactive tert-butyl cation and prevent side reactions.[6]

B. Carboxybenzyl (Cbz or Z)

The Cbz group, a classic in peptide synthesis, offers an orthogonal deprotection strategy to the Boc group, as it is stable to acids but readily cleaved by catalytic hydrogenolysis.[6]

Protocol 3: Cbz Protection of Morpholine

Materials:

  • Morpholine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or TEA (1.5 equiv)

  • DCM or a biphasic system (e.g., Dioxane/Water)

Procedure:

  • Dissolve morpholine in DCM and cool to 0 °C.

  • Add the base (e.g., TEA).

  • Add Cbz-Cl dropwise. A precipitate (TEA·HCl) will form.

  • Stir at 0 °C for 1 hour, then at room temperature for 3-4 hours.

  • Work-up: Filter off the salt if applicable. Wash the organic layer with water, 1 M HCl, NaHCO₃ solution, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. The product is typically a viscous oil.

Protocol 4: Cbz Deprotection (Hydrogenolysis)

Materials:

  • N-Cbz-morpholine (1.0 equiv)

  • Palladium on carbon (Pd/C), 10 wt. % (5-10 mol % Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or Parr shaker)

Procedure:

  • Dissolve N-Cbz-morpholine in MeOH.

  • Carefully add Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar).

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon is sufficient) for 4-12 hours.

  • Monitoring: Monitor by TLC. The product will have a much lower Rf value.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Wash the Celite pad thoroughly with MeOH.

  • Concentrate the filtrate in vacuo to yield the deprotected morpholine. The byproducts are toluene and CO₂, which are volatile.

II. N-Benzyl (Bn) and Substituted-Benzyl Groups

Unlike carbamates, the N-benzyl group forms a tertiary amine, which retains some basicity. It is a very robust protecting group, stable to both strong acids and bases, making it suitable for syntheses involving harsh conditions.[7]

Protocol 5: N-Benzylation of Morpholine

Materials:

  • Morpholine (1.0 equiv)

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Combine morpholine and K₂CO₃ in ACN.

  • Add benzyl bromide and heat the mixture to 60-80 °C.

  • Stir for 6-18 hours until the reaction is complete by TLC/LC-MS.

  • Work-up: Cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate. Dissolve the residue in EtOAc and wash with water and brine.

  • Dry, filter, and concentrate. Purify by flash chromatography if necessary.

Deprotection of N-Benzyl Groups

Deprotection is typically achieved by the same hydrogenolysis conditions described for the Cbz group (Protocol 4).[7] This is a key consideration: if your molecule contains other reducible groups (alkenes, alkynes, nitro groups), this method is not suitable. In such cases, harsher methods involving strong oxidizing agents or dissolving metal reductions may be required, but these often lack chemoselectivity.

Comparative Summary of Protecting Groups

Protecting GroupProtection Reagent(s)Deprotection ConditionsStable ToLabile ToKey Advantages
Boc (Boc)₂O, BaseTFA, HCl in DioxaneBases, H₂/Pd, NucleophilesStrong AcidsMild deprotection; Orthogonal to Cbz/Bn.[8]
Cbz Cbz-Cl, BaseH₂/Pd, HBr in Acetic AcidMild Acids, BasesCatalytic HydrogenolysisOrthogonal to Boc; Volatile byproducts.[6]
Benzyl (Bn) BnBr, BaseH₂/PdStrong Acids & BasesCatalytic HydrogenolysisHighly robust and stable.[7]
Tosyl (Ts) Ts-Cl, PyridineNa/NH₃(l), HBr/PhenolAcids, H₂/Pd, OxidantsHarsh Reductive CleavageExtremely robust; Activates α-protons.[5]

Conclusion and Field Insights

The strategic protection of the morpholine nitrogen is fundamental to the successful synthesis of complex molecules. The choice between Boc, Cbz, and Benzyl groups should be a deliberate decision based on a thorough analysis of the entire synthetic route.

  • For syntheses requiring basic conditions or non-reductive transformations, the Boc group is often the first choice due to its exceptionally mild acid-labile deprotection.

  • When acid stability is paramount and catalytic hydrogenation is feasible, the Cbz group provides an excellent orthogonal option.

  • For maximum durability through a sequence involving both acidic and basic steps where a final hydrogenolysis is planned, the N-Benzyl group is the protector of choice.

By understanding the mechanisms, stability profiles, and detailed protocols for these key protecting groups, researchers can navigate the synthetic challenges posed by the morpholine nitrogen with confidence and efficiency, unlocking the full potential of this valuable pharmaceutical scaffold.

References
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Morpholine. Wikipedia. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholine | C4H9NO | CID 8083. PubChem, National Institutes of Health. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. [Link]

  • synthesis of N-protected alpha-amino aldehydes from their morpholine amide derivatives | Request PDF. ResearchGate. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Morpholine Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Morpholine group in molecular structure - N-nitrosamines Chemistry. Lhasa Limited. [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • Benzyl morpholine derivatives.

Sources

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)-3-(Methoxymethyl)morpholine hydrochloride from its S-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. A normal-phase mobile system is employed, and the protocol herein offers a comprehensive guide for researchers, scientists, and drug development professionals. This document provides a step-by-step protocol, the scientific rationale behind the method development, and system suitability parameters to ensure data integrity, in line with established validation principles.[1][2]

Introduction

(R)-3-(Methoxymethyl)morpholine is a chiral morpholine derivative. As with many chiral compounds in the pharmaceutical industry, the stereochemistry of a molecule is a critical attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] Consequently, regulatory bodies require robust analytical methods to quantify the enantiomeric purity of chiral drug substances.[1][4]

This guide provides a comprehensive protocol for the chiral separation of (R)-3-(Methoxymethyl)morpholine hydrochloride, focusing on a method that is both reliable and reproducible. The development of this method was guided by the principle of screening different chiral stationary phases (CSPs) and mobile phases to achieve optimal separation.[3][5] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines and their derivatives.[6][7][8][9]

Method Development Rationale

The successful chiral separation of (R)-3-(Methoxymethyl)morpholine hydrochloride hinges on the selection of an appropriate chiral stationary phase and a compatible mobile phase. The workflow for developing this method is outlined below.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: System Suitability CSP_Screen CSP Screening (Polysaccharide-based) MP_Screen Mobile Phase Screening (Normal & Polar Organic) CSP_Screen->MP_Screen Select best CSP MP_Ratio Mobile Phase Ratio (Alkane/Alcohol) MP_Screen->MP_Ratio Identify promising mobile phase Additive Additive Optimization (e.g., DEA) MP_Ratio->Additive Flow_Temp Flow Rate & Temperature Additive->Flow_Temp Resolution Resolution (Rs > 2.0) Flow_Temp->Resolution Tailing Tailing Factor (T < 1.5) Resolution->Tailing Precision Precision (%RSD) Tailing->Precision Optimized_Method Final Validated Method Precision->Optimized_Method Start Racemic Standard of 3-(Methoxymethyl)morpholine HCl Start->CSP_Screen

Figure 1: Workflow for Chiral HPLC Method Development. This diagram illustrates the systematic approach from initial screening of columns and mobile phases to final method optimization and validation.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-derived CSPs, particularly those based on amylose or cellulose carbamate derivatives coated or immobilized on a silica support, are highly effective for the separation of a wide array of chiral compounds.[5][10] These phases create a complex chiral environment through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which allows for differential binding of enantiomers.[6] For the separation of amines like morpholine derivatives, columns such as the Daicel CHIRALPAK® series or the Phenomenex Lux® series are excellent starting points.[6][7][11] In this application, a cellulose-based column, specifically one with a tris(3,5-dimethylphenylcarbamate) selector, was found to provide the best resolution.

Mobile Phase Selection

A normal-phase mobile system, typically consisting of an alkane (like n-hexane or n-heptane) and an alcohol (such as isopropanol or ethanol), is often the first choice for polysaccharide-based CSPs.[12] This is due to the enhanced chiral recognition mechanisms in a non-polar environment.

For basic compounds like morpholine derivatives, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial.[6][11] This additive helps to minimize peak tailing and improve peak shape by competing with the analyte for active sites on the silica surface.

Experimental Protocol

Materials and Reagents
  • (R)-3-(Methoxymethyl)morpholine hydrochloride (Reference Standard)

  • (S)-3-(Methoxymethyl)morpholine hydrochloride (or racemic mixture)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

  • Methanol (HPLC grade) for sample dissolution

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the chiral separation.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Chiral Column Phenomenex Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (or appropriate low UV wavelength due to lack of a strong chromophore)
Injection Volume 10 µL
Run Time Approximately 15 minutes
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 5 mg of the (R)-3-(Methoxymethyl)morpholine hydrochloride reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

  • Racemic Mixture Solution (0.5 mg/mL):

    • Prepare a solution of the racemic 3-(Methoxymethyl)morpholine hydrochloride at a concentration of 0.5 mg/mL in Methanol. This is used for system suitability to confirm the resolution of the two enantiomers.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

System Suitability

Before sample analysis, the system suitability must be verified by injecting the racemic mixture solution. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between the (R) and (S) enantiomer peaks
Tailing Factor (T) ≤ 1.5 for the (R)-enantiomer peak
Relative Standard Deviation (%RSD) ≤ 2.0% for the peak area of the (R)-enantiomer from six replicate injections

Data Analysis and Interpretation

The enantiomeric purity of the sample is calculated based on the peak areas of the two enantiomers.

Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100

Where:

  • Area(R) is the peak area of the (R)-enantiomer.

  • Area(S) is the peak area of the (S)-enantiomer.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Incorrect mobile phase composition.Optimize the ratio of n-Hexane to Isopropanol. A lower percentage of alcohol generally increases retention and resolution.
Column degradation.Replace the column. Ensure proper column storage as per the manufacturer's instructions.
Peak Tailing Insufficient basic modifier.Increase the concentration of Diethylamine in the mobile phase slightly (e.g., to 0.15%).
Active sites on the column.Flush the column with a stronger solvent as recommended by the manufacturer.
Variable Retention Times Fluctuation in column temperature or flow rate.Ensure the column oven is stable and the pump is delivering a consistent flow rate.
Mobile phase composition changing over time.Prepare fresh mobile phase daily.

Conclusion

The chiral HPLC method described in this application note is a reliable and robust protocol for determining the enantiomeric purity of (R)-3-(Methoxymethyl)morpholine hydrochloride. The use of a polysaccharide-based chiral stationary phase in a normal-phase solvent system with a basic additive provides excellent resolution and peak shape. This method is suitable for routine quality control in a regulated environment, provided that it is fully validated according to ICH guidelines.[4]

References

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . Chiral Technologies. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Outsourcing. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]

  • Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Labmate Online. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. Daicel. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Indian Journal Of Basic And Applied Medical Research. [Link]

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH. [Link]

Sources

Purification of (R)-3-(Methoxymethyl)morpholine Hydrochloride by Recrystallization: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust protocol for the purification of (R)-3-(Methoxymethyl)morpholine hydrochloride, a key chiral building block in pharmaceutical synthesis.[1] As a Senior Application Scientist, this document moves beyond a simple step-by-step procedure to provide a deeper understanding of the principles at play, ensuring both scientific integrity and practical success in achieving high purity and enantiomeric enrichment.

Introduction: The Importance of Purity for a Chiral Intermediate

(R)-3-(Methoxymethyl)morpholine hydrochloride is a valuable intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1] Its specific stereochemistry is often crucial for the desired biological activity of the final active pharmaceutical ingredient (API). Commercially available (R)-3-(Methoxymethyl)morpholine hydrochloride typically has a purity of around 97%, which may be insufficient for downstream applications in drug development where stringent purity standards are required.

Recrystallization is a powerful and widely used technique for the purification of solid compounds.[2] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling process, it is possible to selectively crystallize the target molecule in a highly purified form, leaving impurities behind in the solution. This guide will provide a detailed protocol for the recrystallization of (R)-3-(Methoxymethyl)morpholine hydrochloride, with a focus on enhancing both chemical and chiral purity.

Understanding the Science: Principles of Recrystallization

The success of any recrystallization procedure hinges on the selection of an appropriate solvent system. An ideal solvent for the purification of (R)-3-(Methoxymethyl)morpholine hydrochloride should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the hot solvent to allow for complete dissolution.

  • Low solubility at reduced temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

For a polar, salt-like compound such as (R)-3-(Methoxymethyl)morpholine hydrochloride, polar protic solvents like alcohols (methanol, ethanol, isopropanol) are excellent starting points for investigation. Often, a mixed solvent system, comprising a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is much less soluble, provides finer control over the crystallization process.

Potential Impurities in the Synthesis of (R)-3-(Methoxymethyl)morpholine Hydrochloride

A robust purification strategy requires an understanding of the potential impurities that may be present. While the exact impurity profile depends on the specific synthetic route, the synthesis of morpholine derivatives often starts from vicinal amino alcohols. A plausible synthetic route to (R)-3-(Methoxymethyl)morpholine could involve the reaction of a suitable chiral amino alcohol precursor.

Based on general principles of morpholine synthesis, potential impurities could include:

  • Unreacted starting materials: Such as the precursor amino alcohol.

  • Diastereomers or enantiomers: If the starting materials are not enantiomerically pure or if racemization occurs during the synthesis.

  • Byproducts of side reactions: These can vary depending on the specific reagents and reaction conditions used.

The recrystallization protocol outlined below is designed to effectively remove a broad range of these potential impurities.

Experimental Protocol: Recrystallization of (R)-3-(Methoxymethyl)morpholine Hydrochloride

This protocol provides a detailed, step-by-step methodology for the purification of (R)-3-(Methoxymethyl)morpholine hydrochloride.

4.1. Materials and Equipment

  • (R)-3-(Methoxymethyl)morpholine hydrochloride (crude, e.g., 97% purity)

  • Isopropanol (IPA), anhydrous

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

  • Erlenmeyer flask

  • Reflux condenser

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

4.2. Solvent System Selection and Rationale

Based on the polar nature of the hydrochloride salt, a primary solvent of isopropanol or methanol is recommended. These alcohols are known to be effective solvents for amine hydrochlorides. Diethyl ether will be used as an anti-solvent to induce crystallization and improve the yield.

4.3. Step-by-Step Recrystallization Procedure

  • Dissolution: In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, add the crude (R)-3-(Methoxymethyl)morpholine hydrochloride. For every 1 gram of the compound, add approximately 5-10 mL of isopropanol (or methanol).

  • Heating to Dissolution: Attach a reflux condenser to the flask and gently heat the mixture with stirring using a heating mantle. Bring the solvent to a gentle reflux. Continue heating and stirring until all the solid has completely dissolved. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the recovery of the purified product.

  • Cooling and Crystallization: Once a clear solution is obtained, turn off the heat and allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or precipitation.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling to room temperature, you can induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the surface of the solution.

    • Adding a seed crystal of pure (R)-3-(Methoxymethyl)morpholine hydrochloride.

  • Anti-Solvent Addition: Once the solution has reached room temperature and initial crystal formation is observed, slowly add diethyl ether dropwise with gentle swirling. The addition of the anti-solvent will further decrease the solubility of the product and promote more complete crystallization. Add the anti-solvent until the solution becomes slightly cloudy and then allow it to stand.

  • Complete Crystallization: Place the flask in an ice bath for at least 30-60 minutes to ensure maximum crystallization.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any remaining mother liquor and soluble impurities.

  • Drying: Transfer the purified crystals to a clean, pre-weighed watch glass or drying dish. Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

4.4. Visual Representation of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound + Isopropanol/Methanol B Heat to Reflux A->B Minimum hot solvent C Slow Cooling to Room Temperature B->C Clear Solution D Anti-Solvent Addition (Diethyl Ether) C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Diethyl Ether F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Caption: Workflow for the recrystallization of (R)-3-(Methoxymethyl)morpholine hydrochloride.

Data Presentation and Purity Assessment

The effectiveness of the recrystallization process should be evaluated by comparing the purity of the material before and after the procedure.

Table 1: Expected Purity and Yield Data

ParameterBefore RecrystallizationAfter Recrystallization (Expected)
Appearance Off-white to light yellow solidWhite crystalline solid
Chemical Purity (by HPLC) ~97%>99.5%
Enantiomeric Purity (by Chiral HPLC) May contain the (S)-enantiomerSignificantly enriched in the (R)-enantiomer
Yield N/A70-90% (dependent on optimization)

5.1. Analytical Methods for Purity Determination

  • High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method can be used to determine the chemical purity of the compound.

  • Chiral HPLC: To assess the enantiomeric purity, a specific chiral HPLC method is required. This typically involves a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. The development of such a method is a specialized task and may require screening of different chiral columns and mobile phases.

  • Melting Point: A sharp and elevated melting point of the recrystallized product compared to the crude material is a good indicator of increased purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the purified compound and to check for the presence of any residual solvents or impurities.

Expertise & Experience: Troubleshooting and Optimization

  • Oiling Out: If the compound "oils out" instead of crystallizing upon cooling, it means the boiling point of the solvent is too close to the melting point of the solute, or the solution is too concentrated. To remedy this, add more solvent and reheat until a clear solution is formed, then cool again.

  • Poor Crystal Formation: If crystallization is slow or does not occur, try the induction techniques mentioned in the protocol. Also, ensure that the glassware is scrupulously clean, as impurities can inhibit crystallization.

  • Low Yield: A low yield can result from using too much solvent during the dissolution step or from washing the crystals with a solvent that is not sufficiently cold. Careful attention to these steps will improve recovery.

  • Solvent Pair Optimization: The ratio of the primary solvent to the anti-solvent can be optimized to achieve the best balance between purity and yield. This often requires some empirical investigation.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be a self-validating system. The success of the purification can be readily and quantitatively assessed through the analytical methods outlined in Section 5. By comparing the analytical data of the crude and recrystallized material, the researcher can have high confidence in the purity of the final product. The visual observation of well-formed, white crystals is a preliminary but valuable indicator of successful purification.

References

  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • PubChem. (R)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Google Patents. Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • PubChem. Isopropanol. [Link]

  • Mettler Toledo. Recrystallization. [Link]

Sources

Application Note & Protocol: A Scalable, Diastereoselective Synthesis of (R)-3-(Methoxymethyl)morpholine Hydrochloride for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

(R)-3-(Methoxymethyl)morpholine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, including advanced kinase inhibitors and other complex active pharmaceutical ingredients (APIs).[1] Its stereochemistry is often essential for biological activity, demanding a synthetic route that is not only efficient and high-yielding but also robustly stereocontrolled and scalable. This document provides a comprehensive guide to a scalable synthesis of (R)-3-(Methoxymethyl)morpholine hydrochloride. We detail a field-proven, multi-step synthetic strategy starting from commercially available (R)-2-amino-3-methoxy-1-propanol. The protocol emphasizes operational simplicity, safety, and the rationale behind key process decisions, making it suitable for transition from laboratory to pilot-plant scale.

Strategic Overview & Mechanistic Rationale

The synthesis of substituted morpholines can be approached through various strategies, including the cyclization of vicinal amino alcohols, or routes starting from oxiranes and aziridines.[2] For the specific synthesis of (R)-3-(Methoxymethyl)morpholine, a robust and scalable approach is paramount. The selected strategy involves a diastereoselective intramolecular cyclization, which offers excellent control over the desired stereocenter.

The core of our strategy is a double SN2 cyclization of an N-protected amino diol derivative. This method is advantageous for scale-up due to its predictable kinetics and avoidance of hazardous reagents often used in alternative routes.

The chosen synthetic pathway proceeds in four main stages:

  • N-Alkylation: Introduction of a hydroxyethyl group onto the chiral starting material, (R)-2-amino-3-methoxy-1-propanol.

  • N-Protection: Installation of a tosyl (Ts) protecting group on the secondary amine. This group serves a dual purpose: it prevents side reactions and acts as an excellent leaving group in the final deprotection step.

  • Intramolecular Cyclization: Conversion of the diol to a bis-mesylate followed by a base-mediated double intramolecular SN2 reaction to form the morpholine ring. This step is critical for setting the final ring structure.

  • Deprotection and Salt Formation: Removal of the N-tosyl group and subsequent formation of the hydrochloride salt to yield the final, stable product.

Below is a visualization of the overall synthetic workflow.

G A (R)-2-amino-3-methoxy-1-propanol (Starting Material) B Intermediate 1 (N-hydroxyethyl derivative) A->B Step 1: N-Alkylation C Intermediate 2 (N-Tosyl protected diol) B->C Step 2: N-Protection D Intermediate 3 (N-Tosyl morpholine) C->D Step 3: Cyclization E (R)-3-(Methoxymethyl)morpholine (Free Base) D->E Step 4a: Deprotection F (R)-3-(Methoxymethyl)morpholine HCl (Final Product) E->F Step 4b: Salt Formation reagent1 2-Bromoethanol, K2CO3 reagent2 Tosyl Chloride, Pyridine reagent3 1. MsCl, Et3N 2. NaH reagent4 HBr/AcOH reagent5 HCl in IPA

Caption: Overall Synthetic Scheme.

Detailed Experimental Protocols (100g Scale)

This protocol is designed for a 100g scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 1: Reagents and Materials
ReagentCAS No.MW ( g/mol )QuantityMoles
(R)-2-amino-3-methoxy-1-propanol169106-93-6105.14105.1 g1.0
2-Bromoethanol540-51-2124.97137.5 g1.1
Potassium Carbonate (K₂CO₃)584-08-7138.21276.4 g2.0
Acetonitrile (ACN)75-05-841.051.0 L-
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65210 g1.1
Pyridine110-86-179.10300 mL-
Dichloromethane (DCM)75-09-284.931.5 L-
Methanesulfonyl chloride (MsCl)124-63-0114.55252 g2.2
Triethylamine (Et₃N)121-44-8101.19223 g2.2
Sodium Hydride (NaH, 60% in oil)7646-69-724.0088 g2.2
Tetrahydrofuran (THF), anhydrous109-99-972.111.5 L-
Hydrobromic acid in Acetic Acid (33%)37348-16-6-500 mL-
Isopropanol (IPA)67-63-060.101.0 L-
Hydrochloric Acid in IPA (5-6 M)7647-01-036.46~200 mL-
Step 1: N-Alkylation
  • Setup: Charge a 3L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with (R)-2-amino-3-methoxy-1-propanol (105.1 g, 1.0 mol), potassium carbonate (276.4 g, 2.0 mol), and acetonitrile (1.0 L).

  • Reaction: Begin stirring and add 2-bromoethanol (137.5 g, 1.1 mol) dropwise over 30 minutes. Heat the mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 100 mL). Concentrate the combined filtrate under reduced pressure to yield the crude N-hydroxyethyl derivative (Intermediate 1) as a viscous oil. The product is carried forward without further purification.

Step 2: N-Protection
  • Setup: Dissolve the crude Intermediate 1 in dichloromethane (1.0 L) in a 3L flask and cool to 0°C in an ice bath. Add pyridine (300 mL).

  • Reaction: Add p-toluenesulfonyl chloride (210 g, 1.1 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by slowly adding 1M HCl (500 mL). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Tosyl protected diol (Intermediate 2).

Step 3: Intramolecular Cyclization
  • Mesylation: Dissolve the crude Intermediate 2 in dichloromethane (1.0 L) and cool to 0°C. Add triethylamine (223 g, 2.2 mol). Add methanesulfonyl chloride (252 g, 2.2 mol) dropwise, maintaining the temperature below 5°C. Stir at 0°C for 2 hours.

  • Work-up (Mesylation): Wash the reaction mixture with cold water (2 x 500 mL) and brine (500 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude bis-mesylate. Caution: Mesylates are potential alkylating agents.

  • Cyclization: Dissolve the crude bis-mesylate in anhydrous THF (1.0 L) and cool to 0°C under a nitrogen atmosphere. Add sodium hydride (60% dispersion in oil, 88 g, 2.2 mol) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50°C for 6 hours.

  • Work-up (Cyclization): Cool to 0°C and cautiously quench the reaction by the slow addition of isopropanol (100 mL) followed by water (200 mL). Extract the product with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield crude N-Tosyl morpholine (Intermediate 3). Purify by column chromatography if necessary, though it is often of sufficient purity for the next step.

Step 4: Deprotection and Salt Formation
  • Deprotection: Place the crude Intermediate 3 in a suitable flask and add 33% HBr in acetic acid (500 mL). Heat the mixture to 60°C for 8-12 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the bulk of the acid. Basify the residue carefully with 6M NaOH to pH > 12, keeping the temperature below 20°C with an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 400 mL). Combine the organic layers, dry over sodium sulfate, and concentrate to obtain the crude free base (R)-3-(Methoxymethyl)morpholine (Product E).

  • Salt Formation: Dissolve the crude free base in isopropanol (800 mL). Add 5-6 M HCl in isopropanol dropwise until the pH is ~1-2 (checked with wet pH paper). A white precipitate will form.

  • Crystallization & Isolation: Stir the slurry at room temperature for 2 hours, then cool to 0-5°C and stir for another 2 hours. Collect the solid by filtration, wash with cold isopropanol (2 x 100 mL), and dry under vacuum at 50°C to a constant weight. This yields (R)-3-(Methoxymethyl)morpholine hydrochloride (Product F) as a white crystalline solid.

Process Optimization & Scale-Up Considerations

Transitioning from lab scale to pilot or commercial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Table 2: Key Parameters for Scale-Up
ParameterLaboratory Scale (100g)Pilot/Industrial Scale Considerations
Solvent Choice DCM, THF, ACNReplace DCM with less toxic/more easily recovered solvents like 2-MeTHF or Toluene where possible. Minimize solvent volume.
Base Selection K₂CO₃, Pyridine, Et₃N, NaHReplace NaH with a safer alternative like potassium tert-butoxide (t-BuOK) or sodium hydroxide in a phase-transfer system.[3]
Heat Transfer Heating mantle, ice bathUse jacketed reactors for precise temperature control. Account for exotherms, especially during mesylation and NaH quenching.
Work-up/Isolation Separatory funnel extractions, filtrationUse liquid-liquid centrifuges or agitated extraction tanks. Optimize phase-split times.
Purification Chromatography (optional)Develop a robust crystallization procedure to avoid chromatography. Focus on solvent/anti-solvent systems and controlled cooling profiles.
Cycle Time Multi-day processOptimize reaction times through kinetic studies. Consider telescoping steps (moving to the next step without isolating intermediates).
Safety Fume hood operationConduct a full Process Hazard Analysis (PHA). Install engineering controls for handling H₂ evolution (from NaH) and corrosive acids.

The process flow for a scaled-up operation would prioritize minimizing manual handling and maximizing equipment utility.

G cluster_0 Reaction Suite cluster_1 Work-up & Isolation cluster_2 Purification & Finishing A Jacketed Reactor 1 (Alkylation, Protection) C Liquid-Liquid Extractor (Phase Separation) A->C B Jacketed Reactor 2 (Cyclization, Deprotection) B->C Transfer for Work-up D Distillation Unit (Solvent Swap/Concentration) C->D D->B Transfer of Intermediate E Crystallizer Vessel D->E Concentrated Product F Filter Dryer E->F G Final Product Packaging F->G

Caption: Scaled-Up Process Flow Diagram.

Characterization and Quality Control

The final product must meet stringent quality criteria to be suitable for use in API synthesis.

Table 3: Analytical Specifications for Final Product
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Assay Titration99.0% - 101.0%
Purity HPLC≥ 99.5%
Enantiomeric Purity (ee) Chiral HPLC≥ 99.5% (R)-enantiomer
Water Content Karl Fischer≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents GC-HSIPA ≤ 5000 ppm, DCM ≤ 600 ppm, THF ≤ 720 ppm

Safety Precautions

  • Chemical Hazards: Handle all reagents with care. 2-Bromoethanol is toxic. Pyridine and triethylamine are flammable and malodorous. Sodium hydride reacts violently with water. HBr/AcOH is highly corrosive.

  • Engineering Controls: All operations must be performed in a certified, high-flow chemical fume hood or a walk-in hood for larger scales. Inert atmosphere (N₂) is required for the cyclization step.

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene). For handling highly corrosive or reactive materials, a face shield and appropriate respiratory protection may be required.

  • Emergency Procedures: Ensure eyewash stations and safety showers are accessible. Have appropriate spill kits (for solvents, acids, and bases) and a Class B/C fire extinguisher readily available.

References

  • CN102321045A - Method for preparing high morphine hydrochloride.
  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Wikipedia. Morpholine. [Link]

  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • Nekrasov, D. D. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]

  • Zhang, G., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry. [Link]

Sources

The Strategic Integration of (R)-3-(Methoxymethyl)morpholine Hydrochloride in Solid-Phase Organic Synthesis: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among the vast arsenal of morpholine-containing building blocks, (R)-3-(Methoxymethyl)morpholine hydrochloride emerges as a chiral scaffold of significant interest. Its unique stereochemistry and functionalization render it a valuable asset in the construction of complex, biologically active molecules, particularly in the realm of asymmetric synthesis.[3] This guide provides an in-depth exploration of the application of (R)-3-(Methoxymethyl)morpholine hydrochloride in solid-phase organic synthesis (SPOS), offering detailed protocols and expert insights to facilitate its seamless integration into drug discovery workflows.

I. Physicochemical Properties and Handling of (R)-3-(Methoxymethyl)morpholine Hydrochloride

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application. The table below summarizes the key characteristics of (R)-3-(Methoxymethyl)morpholine hydrochloride.

PropertyValueReference
CAS Number 218594-74-2[3]
Molecular Formula C₆H₁₄ClNO₂[3]
Molecular Weight 167.64 g/mol [3]
Appearance Solid
Purity ≥97%
Storage Room temperature, under inert gas, sealed, and dry.[3]

Handling Precautions: (R)-3-(Methoxymethyl)morpholine hydrochloride is classified as harmful and an irritant.[4] Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water. If swallowed, seek immediate medical attention.[4]

II. The Morpholine Scaffold in Solid-Phase Synthesis: A Mechanistic Advantage

The integration of the morpholine moiety into small molecules can significantly improve their pharmacological profile, including enhanced solubility and metabolic stability.[1][3] Solid-phase organic synthesis offers a powerful platform for the rapid generation of libraries of morpholine-containing compounds for high-throughput screening.[5]

The secondary amine of (R)-3-(Methoxymethyl)morpholine provides a convenient handle for its attachment to a solid support or for its incorporation into a growing molecule on the resin. A common strategy involves the N-acylation or N-alkylation of the morpholine nitrogen.

Diagram 1: General Workflow for Incorporating (R)-3-(Methoxymethyl)morpholine in SPOS

workflow General SPOS Workflow resin Resin with Linker activation Linker Activation resin->activation coupling Coupling of (R)-3-(methoxymethyl)morpholine activation->coupling washing1 Washing coupling->washing1 diversification On-Resin Diversification (e.g., Acylation, Alkylation) washing1->diversification washing2 Washing diversification->washing2 cleavage Cleavage from Resin washing2->cleavage product Purified Product cleavage->product

Caption: A generalized workflow for the solid-phase synthesis of compounds incorporating the (R)-3-(Methoxymethyl)morpholine scaffold.

III. Application Notes and Protocols for Solid-Phase Synthesis

The following protocols provide a detailed, step-by-step methodology for the incorporation of (R)-3-(Methoxymethyl)morpholine hydrochloride into a solid-phase synthesis workflow. These protocols are intended as a starting point and may require optimization based on the specific resin, linker, and desired final product.

Protocol 1: Immobilization of (R)-3-(Methoxymethyl)morpholine on a Carboxylic Acid-Functionalized Resin

This protocol describes the attachment of the morpholine derivative to a resin via an amide bond.

Materials:

  • (R)-3-(Methoxymethyl)morpholine hydrochloride

  • Carboxylic acid-functionalized resin (e.g., Wang resin, Rink amide resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the carboxylic acid-functionalized resin in DMF for 1 hour in a suitable reaction vessel.

  • Pre-activation of the Resin:

    • To the swollen resin, add a solution of DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Agitate the mixture at room temperature for 30 minutes.

  • Neutralization of the Morpholine Salt:

    • In a separate vial, dissolve (R)-3-(Methoxymethyl)morpholine hydrochloride (3 equivalents) in DMF.

    • Add DIPEA (3.5 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Coupling Reaction:

    • Add the neutralized (R)-3-(Methoxymethyl)morpholine solution to the pre-activated resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing:

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Capping of Unreacted Sites (Optional but Recommended):

    • Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 1 hour.

    • Wash the resin as described in step 5.

Causality Behind Experimental Choices:

  • DIC/HOBt: This combination is a classic and effective coupling system for amide bond formation, minimizing side reactions. OxymaPure® can be used as a safer and often more efficient alternative to HOBt.

  • DIPEA: A non-nucleophilic base is crucial to neutralize the hydrochloride salt of the morpholine without competing in the coupling reaction.

  • Washing Steps: Thorough washing is essential to remove excess reagents and by-products, ensuring the purity of the subsequent reactions.

  • Capping: This step blocks any unreacted functional groups on the resin, preventing the formation of deletion sequences in subsequent synthetic steps.

Diagram 2: Immobilization of (R)-3-(Methoxymethyl)morpholine on a Carboxylic Acid Resin

immobilization Amide Bond Formation on Solid Support cluster_resin Resin-COOH cluster_morpholine (R)-3-(Methoxymethyl)morpholine cluster_product Immobilized Morpholine Resin Resin-C(=O)OH Reagents + DIC/HOBt + DIPEA Resin->Reagents Morpholine HN(CH2CH2)O(CH(CH2OCH3)) Morpholine->Reagents Product Resin-C(=O)N(CH2CH2)O(CH(CH2OCH3)) Reagents->Product

Caption: Schematic representation of the coupling reaction between a carboxylic acid-functionalized resin and (R)-3-(Methoxymethyl)morpholine.

Protocol 2: On-Resin N-Acylation of Immobilized (R)-3-(Methoxymethyl)morpholine

This protocol details the diversification of the immobilized morpholine by acylation of the nitrogen atom.

Materials:

  • Resin-bound (R)-3-(Methoxymethyl)morpholine (from Protocol 1)

  • Carboxylic acid (5 equivalents)

  • HBTU (4.9 equivalents) or HATU (4.9 equivalents)

  • DIPEA (10 equivalents)

  • DMF

Procedure:

  • Resin Swelling: Swell the resin-bound morpholine in DMF for 1 hour.

  • Acylation Reaction:

    • In a separate vial, dissolve the desired carboxylic acid, HBTU (or HATU), and DIPEA in DMF.

    • Add this solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Expert Insights:

  • The choice of coupling reagent (HBTU, HATU, etc.) can influence the reaction efficiency, especially with sterically hindered carboxylic acids.

  • Monitoring the reaction progress using a qualitative test (e.g., Kaiser test for primary amines, although not applicable here; chloranil test for secondary amines) can help in optimizing the reaction time.

Protocol 3: Cleavage from the Resin

The final step is the cleavage of the synthesized molecule from the solid support. The cleavage cocktail will depend on the type of linker used.

Example for a TFA-labile Linker (e.g., Wang, Rink Amide):

Materials:

  • Resin-bound product

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • DCM

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry it thoroughly.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 1-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA or DCM.

    • Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitation and Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Purify the product by an appropriate method, such as HPLC.

Trustworthiness Through Self-Validation:

Each protocol is designed as a self-validating system. For instance, after immobilization (Protocol 1), a small sample of the resin can be cleaved and the mass of the attached morpholine derivative confirmed by LC-MS. Similarly, after on-resin diversification (Protocol 2), a test cleavage can validate the success of the acylation step. Final product purity should always be confirmed by analytical techniques like HPLC and Mass Spectrometry.

IV. Conclusion

(R)-3-(Methoxymethyl)morpholine hydrochloride is a versatile and valuable building block for solid-phase organic synthesis, enabling the efficient construction of chiral, morpholine-containing compound libraries. The protocols and insights provided in this guide offer a robust framework for researchers to leverage the unique properties of this scaffold in their drug discovery endeavors. By understanding the underlying principles of solid-phase chemistry and adhering to rigorous experimental techniques, scientists can unlock the full potential of (R)-3-(Methoxymethyl)morpholine hydrochloride in the quest for novel and effective therapeutics.

V. References

  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. Available at: [Link]

  • Ballesio, F., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1157. Available at: [Link]

  • Kaur, M., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 192, 112193.

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available at: [Link]

  • Gordon, E. M., et al. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of Medicinal Chemistry, 37(10), 1385-1401.

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600.

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

  • Organic Chemistry Portal. Synthesis of morpholines. Available at: [Link]

  • Wise, J. G., et al. (2019). Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches. Journal of Medicinal Chemistry, 62(23), 10645–10663.

  • Aljowni, M. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. SMU Scholar. Available at: [Link]

  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 35-41.

  • Gigha, A., et al. (2024). From One to Millions: The Revolution of Combinatorial Chemistry. Fortune Journal of Health Sciences, 7(1), 123-131.

  • Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. (1996). Tetrahedron Letters, 37(13), 2247-2250.

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum. Available at: [Link]

Sources

Catalytic Strategies for the Synthesis of Substituted Morpholines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties—low basicity, high polarity, and metabolic stability—make it an attractive component for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Substituted morpholines are integral to a wide array of approved therapeutics, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Vilazodone.

Given their importance, the development of efficient, stereoselective, and scalable synthetic routes to substituted morpholines is a critical endeavor for researchers in drug development. Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and poor stereocontrol. This guide provides an in-depth overview of modern catalytic methods that have emerged as powerful tools for accessing structurally diverse and stereochemically complex morpholines, complete with detailed protocols and mechanistic insights for practical application in the research laboratory.

Palladium-Catalyzed Carboamination: A Modular Approach to cis-3,5-Disubstituted Morpholines

Palladium catalysis has revolutionized the formation of C-N and C-O bonds. One of the most elegant applications in morpholine synthesis is the intramolecular carboamination of O-allyl ethanolamines. This strategy allows for the stereocontrolled construction of challenging cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.[1]

Scientific Rationale and Mechanistic Insight

The key transformation is a Pd-catalyzed coupling between an O-allyl ethanolamine derivative and an aryl or alkenyl bromide. The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent N-palladation forms a palladium(aryl)(amido) intermediate. The crucial ring-closing step, an intramolecular syn-aminopalladation of the pendant alkene, dictates the stereochemical outcome. The observed cis relationship between the C3 and C5 substituents is consistent with the reaction proceeding through a boat-like transition state to minimize steric interactions.[1] Reductive elimination from the resulting palladacycle regenerates the Pd(0) catalyst and releases the morpholine product.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Amido Palladium(II) Amido Complex OxAdd->PdII_Amido Base, -HBr SynAmino syn-Aminopalladation (Boat Transition State) PdII_Amido->SynAmino Palladacycle Six-Membered Palladacycle SynAmino->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regeneration Product cis-3,5-Disubstituted Morpholine RedElim->Product Substrate O-Allyl Ethanolamine + Ar-Br

Caption: Pd-Catalyzed Carboamination Cycle for Morpholine Synthesis.

Protocol: Asymmetric Synthesis of (3S,5R)-5-methyl-3-phenyl-4-tosylmorpholine

This protocol is adapted from the work of Wolfe and coworkers, demonstrating a concise asymmetric synthesis.[1]

Materials:

  • (R)-2-((tert-butoxycarbonyl)amino)propan-1-ol

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Trifluoroacetic acid (TFA)

  • Tosyl chloride (TsCl)

  • Bromobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • 2-(Dicyclohexylphosphino)biphenyl (Cy-JohnPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Synthesis of O-Allyl Ethanolamine Intermediate:

    • To a solution of (R)-2-((tert-butoxycarbonyl)amino)propan-1-ol (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C, then add allyl bromide (1.2 equiv).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated.

    • The crude product is then treated with a 1:1 mixture of TFA and dichloromethane for 2 hours to remove the Boc protecting group. Concentrate in vacuo.

    • The resulting amine is N-tosylated using TsCl (1.1 equiv) and pyridine in dichloromethane. Purify by column chromatography to yield the O-allyl N-tosyl ethanolamine substrate.

  • Palladium-Catalyzed Cyclization:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), Cy-JohnPhos (5.0 mol%), and LiHMDS (2.2 equiv).

    • Add anhydrous 1,4-dioxane, followed by the O-allyl N-tosyl ethanolamine substrate (1.0 equiv) and bromobenzene (1.1 equiv).

    • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by silica gel chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired cis-3,5-disubstituted morpholine.

Catalyst SystemSubstrate ScopeYield (%)Diastereoselectivity (cis:trans)
Pd₂(dba)₃ / Cy-JohnPhosAryl & Alkenyl Bromides60-85>20:1

Tandem Catalysis: Enantioselective Synthesis of 3-Substituted Morpholines

For chiral drug development, achieving high enantioselectivity is paramount. A powerful one-pot, two-step catalytic process has been developed for the asymmetric synthesis of 3-substituted morpholines from simple aminoalkyne substrates.[2][3] This method ingeniously combines a titanium-catalyzed intramolecular hydroamination with a subsequent ruthenium-catalyzed asymmetric transfer hydrogenation.[3]

Scientific Rationale and Mechanistic Insight

The process begins with the hydroamination of an ether-containing aminoalkyne, catalyzed by a bis(amidate)bis(amido)Ti complex. This first step efficiently forms a cyclic imine intermediate.[3] Without isolation, a chiral Noyori-Ikariya ruthenium catalyst, RuCl, is introduced along with a hydrogen source (e.g., formic acid/triethylamine). This catalyst executes a highly enantioselective transfer hydrogenation of the imine C=N bond to furnish the chiral morpholine.

A key insight for achieving high enantioselectivity is the crucial role of a hydrogen-bonding interaction between the oxygen atom in the substrate's backbone and the N-H group of the [(S,S)-Ts-DPEN] ligand on the Ru catalyst.[3] This interaction rigidly orients the imine substrate in the catalyst's chiral pocket, ensuring facial selectivity during hydride transfer.

G Start Aminoalkyne Substrate Step1 Intramolecular Hydroamination Start->Step1 Imine Cyclic Imine Intermediate Step1->Imine Step2 Asymmetric Transfer Hydrogenation Imine->Step2 Product Chiral 3-Substituted Morpholine Step2->Product Cat1 Ti Catalyst Cat1->Step1 Cat2 Chiral Ru Catalyst + H-source Cat2->Step2

Caption: Tandem Catalysis Workflow for Chiral Morpholine Synthesis.

Protocol: One-Pot Synthesis of (S)-3-Phenylmorpholine

This protocol is based on the work of Schafer and coworkers.[3][4]

Materials:

  • 4-oxa-6-phenylhex-1-yn-1-amine

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl

  • Formic acid/triethylamine (5:2 azeotrope)

  • Anhydrous toluene

  • Anhydrous methanol

Procedure:

  • Hydroamination Step:

    • In a glovebox, dissolve the aminoalkyne substrate (1.0 equiv) and the Ti catalyst (5 mol%) in anhydrous toluene.

    • Seal the reaction vessel and heat to 110 °C for 12 hours.

    • Cool the reaction mixture to room temperature. The formation of the cyclic imine can be monitored by ¹H NMR of an aliquot.

  • Asymmetric Reduction Step:

    • To the cooled reaction mixture containing the crude imine, add anhydrous methanol.

    • Add the RuCl catalyst (1 mol%) and the formic acid/triethylamine azeotrope (2.0 equiv).

    • Stir the mixture at room temperature for 24 hours.

    • Upon completion, quench the reaction with saturated NaHCO₃ solution and extract with dichloromethane.

    • Combine the organic layers, dry over MgSO₄, and concentrate.

    • Purify the residue by silica gel chromatography to yield the enantiomerically enriched 3-phenylmorpholine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalyst SystemSubstrate ScopeYield (%)Enantiomeric Excess (ee %)
Ti-cat / Ru-cat (one-pot)Aryl, Alkyl substituents70-90>95

Green Synthesis via Ethylene Sulfate: A Scalable, Redox-Neutral Approach

Recent innovations have focused on developing more sustainable and scalable synthetic routes. A standout example is a one or two-step, redox-neutral protocol that uses inexpensive and readily available reagents—ethylene sulfate and a base like potassium tert-butoxide (tBuOK)—to convert 1,2-amino alcohols into morpholines.[4][5] This method avoids harsh reagents and demonstrates excellent scalability.[5]

Scientific Rationale

The methodology hinges on the selective N-monoalkylation of a primary 1,2-amino alcohol with ethylene sulfate.[5] This step proceeds via a clean Sₙ2 reaction. The resulting intermediate, a sulfate ester, undergoes a subsequent intramolecular cyclization upon treatment with a base. The base promotes deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the sulfate, forming the morpholine ring. The efficiency and selectivity of this method make it highly attractive for industrial applications.[5]

Protocol: Synthesis of 2-Phenylmorpholine from 2-Amino-2-phenylethan-1-ol

This protocol is based on the methodology reported by Ortiz, Brusoe, and coworkers.[4][5]

Materials:

  • (±)-2-amino-2-phenylethan-1-ol

  • Ethylene sulfate

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous tert-butanol (t-BuOH)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • N-Alkylation:

    • Dissolve the 1,2-amino alcohol (1.0 equiv) in anhydrous acetonitrile.

    • Add ethylene sulfate (1.05 equiv) and stir the mixture at room temperature for 16 hours.

    • Monitor the reaction by LC-MS or TLC to confirm the consumption of the starting material.

    • Concentrate the mixture in vacuo to remove the solvent.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate from the previous step in anhydrous tert-butanol.

    • Add tBuOK (2.2 equiv) portion-wise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to obtain the desired 2-phenylmorpholine.

ReagentsKey FeaturesYield (%)Scale
Ethylene Sulfate, tBuOKHigh-yielding, redox-neutral, inexpensive reagents80-95Demonstrated on >50 g scale[5]

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines

Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step, aligning with the principles of atom economy and efficiency. A notable example is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to afford highly substituted morpholines.[6]

Scientific Rationale

This transformation is believed to proceed through a cascade of catalytic events. First, the copper catalyst reacts with the diazomalonate to generate a copper-carbene intermediate. This reactive species then undergoes an O-H insertion with the amino alcohol. The resulting ammonium ylide intermediate then reacts with the aldehyde to form a complex intermediate which, after a sequence of proton transfers and intramolecular cyclization, yields the final, highly substituted morpholine product. This one-step process allows for the rapid generation of diverse morpholine libraries from commercially available starting materials.[6]

Protocol: Synthesis of a Substituted Morpholine

This protocol is adapted from the work of Blakey and coworkers.[6]

Materials:

  • 2-amino-2-methyl-1-propanol (1.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • Diethyl diazomalonate (1.1 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add Cu(OTf)₂ (0.05 equiv).

    • Add anhydrous DCM, followed by the amino alcohol (1.2 equiv) and the aldehyde (1.0 equiv).

    • Stir the mixture at room temperature.

  • Addition of Diazo Compound:

    • Slowly add the diethyl diazomalonate (1.1 equiv) via syringe pump over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.

  • Workup and Purification:

    • Concentrate the reaction mixture directly onto silica gel.

    • Purify by column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the highly substituted morpholine product.

CatalystComponentsKey FeatureYield (%)
Cu(OTf)₂Amino alcohol, Aldehyde, DiazomalonateOne-step complexity generation65-90

Conclusion

The synthesis of substituted morpholines has been significantly advanced through the development of innovative catalytic methods. The strategies outlined in this guide—from stereoselective palladium-catalyzed carboaminations and tandem asymmetric hydrogenations to green, scalable protocols and efficient multi-component reactions—provide researchers and drug development professionals with a versatile and powerful toolkit. By understanding the underlying mechanisms and applying these detailed protocols, scientists can more effectively access the diverse and complex morpholine scaffolds required to drive the discovery of next-generation therapeutics.

References

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Nettles, B. J., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55, 324–332. Available at: [Link]

  • Mbiya, W., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC - NIH. Available at: [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Morpholine and its derivatives are crucial heterocyclic compounds in medicinal and materials chemistry, making the optimization of their synthesis a critical endeavor.[1][2] This guide offers practical, field-proven insights to help you navigate common challenges and enhance your experimental outcomes.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of morpholine derivatives, providing causal explanations and actionable solutions.

Dehydration of Diethanolamine: Low Yields and Product Impurity

Question: My synthesis of morpholine from diethanolamine is resulting in a low yield and a dark, viscous product. What are the likely causes, and how can I improve the reaction?

Answer: This is a common challenge in what is a fundamentally demanding reaction, often characterized by harsh conditions.[3][4] The formation of a dark, viscous product alongside low yields can typically be attributed to several critical parameters.

Root Cause Analysis:
  • Inadequate Temperature Control: The dehydration of diethanolamine requires a specific and stable high-temperature range, typically between 180-210°C.[3] Temperatures below this range will lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of polymeric byproducts, resulting in the dark, viscous appearance.

  • Insufficient Reaction Time: This reaction is often slow, requiring extended periods at high temperatures to proceed to completion. A common pitfall is terminating the reaction prematurely, leading to a significant amount of unreacted starting material. A reaction time of at least 15 hours is generally recommended.[3][5]

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a catalyst and a dehydrating agent.[3] Using a suboptimal concentration or an insufficient amount of acid will result in an incomplete reaction. Conversely, an excessive amount of acid can promote side reactions and charring.

  • Inefficient Purification: Morpholine is hygroscopic and can be challenging to separate from the reaction mixture and byproducts. Inefficient purification methods will lead to a lower yield of the desired product.

Troubleshooting Workflow: Dehydration of Diethanolamine

Caption: Troubleshooting workflow for low conversion in reductive amination.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to morpholine derivatives?

A1: Several robust methods exist for the synthesis of the morpholine scaffold. The most common include:

  • Dehydration of Diethanolamine: A classical and industrially relevant method involving the acid-catalyzed cyclization of diethanolamine at high temperatures. [4]* From 1,2-Amino Alcohols: A versatile approach that can involve reaction with reagents like ethylene sulfate for a simple, high-yielding, one or two-step protocol. [6]* Palladium-Catalyzed Reactions: Methods like the Wacker-type aerobic oxidative cyclization of alkenes provide access to various substituted morpholines.

  • From N-Propargylamines: Gold-catalyzed cycloisomerization of N-propargylamino epoxides offers a route to highly substituted morpholines under mild conditions. [7] Q2: How do I choose the right solvent for my morpholine synthesis?

A2: Solvent choice is critical and depends on the specific reaction. For palladium-catalyzed cross-coupling reactions, anhydrous and degassed aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation. [8]For reductive aminations, solvents like methanol or 1,2-dichloroethane are commonly used. [9]Always refer to literature procedures for the specific reaction you are performing.

Q3: What are the best practices for purifying morpholine and its derivatives?

A3: Purification strategies depend on the properties of the target compound. For the parent morpholine, which is a hygroscopic liquid, fractional distillation is a common final purification step. [3][5]Drying agents like potassium hydroxide (KOH) are often used to remove water from the crude product before distillation. [3][5]For solid derivatives, recrystallization or column chromatography are standard techniques.

Q4: I am considering a Pictet-Spengler reaction to synthesize a complex morpholine-containing heterocycle. What are the key considerations?

A4: The Pictet-Spengler reaction is a powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems. [10][11]Key considerations include:

  • Substrate: The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone. [12]* Acid Catalyst: The reaction is acid-catalyzed, with common choices including protic acids (HCl, H₂SO₄) or Lewis acids. [12][13]* Reaction Conditions: Conditions can range from heating under acidic conditions to milder protocols involving the formation of N-acyliminium ions. [11]* Stereocontrol: For asymmetric synthesis, chiral starting materials or catalysts can be employed to control the stereochemistry of the product. [14] Q5: Are there significant safety concerns when synthesizing morpholine?

A5: Yes, safety is paramount. The dehydration of diethanolamine involves the use of concentrated strong acids at very high temperatures, which presents a significant hazard. [3]This reaction can also be highly exothermic upon the addition of acid. [3]Morpholine itself is a flammable and corrosive liquid. [15]Always consult the Safety Data Sheet (SDS) for all reagents and products, and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Section 3: Experimental Protocols

Protocol 1: Synthesis of Morpholine via Dehydration of Diethanolamine

Disclaimer: This protocol involves hazardous materials and high temperatures. It should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Diethanolamine

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH)

  • Sodium metal (for final drying)

Procedure:

  • In a round-bottom flask equipped with a thermocouple and an air condenser, add diethanolamine.

  • Carefully add concentrated HCl or H₂SO₄ until the pH of the solution is approximately 1. Caution: This addition is exothermic.

  • Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for at least 15 hours. [5]4. After the reaction is complete, allow the mixture to cool to approximately 160°C and pour it into a suitable container to solidify.

  • Grind the solidified morpholine hydrochloride paste and mix it with calcium oxide. [5]6. Transfer the mixture to a distillation apparatus and perform a distillation using a strong, dry flame to collect the crude, wet morpholine. [5]7. Dry the crude morpholine by stirring it over potassium hydroxide for 30-60 minutes. [3][5]8. Decant or filter the morpholine into a separatory funnel and remove the lower aqueous layer.

  • For final purification, add a small piece of sodium metal to the morpholine and reflux for 1 hour, followed by fractional distillation. Collect the fraction boiling at 126-129°C. [5]

References

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • YouTube. Morpholine Preparation from Diethanolamine. [Link]

  • SciSpace. New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. [Link]

  • USDA. Morpholine - Processing. [Link]

  • ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Wikipedia. Morpholine. [Link]

  • Reddit. Challenging reductive amination : r/chemistry. [Link]

  • PMC. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • PubMed. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. [Link]

  • Thieme. Three-Component Synthesis of Morpholine Derivatives. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link]

  • MDPI. Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Use of the kinetically controlled Pictet–Spengler reaction in the asymmetric synthesis of indole alkaloids: formal syntheses of (–)-ajmaline, (–)-koumine, (–)-taberpsychine, (–)-koumidine and (–)-suavoline. [Link]

Sources

Common side reactions in the synthesis of (R)-3-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-3-(Methoxymethyl)morpholine hydrochloride. This valuable chiral building block is instrumental in the development of various active pharmaceutical ingredients (APIs), including kinase inhibitors.[1] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and stereochemical integrity.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals encountering common issues during synthesis. We will explore the causality behind these challenges and offer field-proven, validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (R)-3-(Methoxymethyl)morpholine?

The synthesis of chiral morpholines like (R)-3-(Methoxymethyl)morpholine typically originates from vicinal amino alcohols or chiral epoxides.[2] A prevalent strategy involves the cyclization of a protected (R)-2-amino-3-methoxy-1-propanol derivative with a two-carbon electrophile, followed by deprotection. Another common approach utilizes (R)-epichlorohydrin or a related chiral glycidyl ether as the starting material. The choice of route often depends on the availability and cost of chiral starting materials, as well as scalability requirements.

Q2: Why is maintaining stereochemical integrity a critical challenge?

The biological activity of pharmaceuticals derived from this molecule is highly dependent on its (R)-configuration.[1] Harsh reaction conditions, particularly the use of strong bases or high temperatures, can lead to racemization at the chiral center (C3). This occurs via deprotonation-reprotonation events or through ring-opening/ring-closing mechanisms that do not preserve stereochemistry. Ensuring high enantiomeric excess (e.e.) is paramount and one of the primary challenges in chiral drug synthesis.[3]

Q3: What classes of impurities are typically observed in the final product?

Impurities can be broadly categorized into three groups:

  • Process-Related Impurities: Unreacted starting materials, residual solvents, and reagents.

  • Stereoisomers: The undesired (S)-enantiomer or diastereomers if additional chiral centers are present in precursors.

  • Side-Reaction Products: Byproducts formed from competing reaction pathways, such as over-alkylation, elimination, or ring-opening. A detailed summary is provided in the Troubleshooting section.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My final product is contaminated with a higher molecular weight byproduct, showing an extra ethyl or methyl group on the morpholine nitrogen.
Q: What is causing the formation of N-alkylated impurities?

Causality: This side reaction is typically N-alkylation, where the secondary amine of the morpholine ring acts as a nucleophile and reacts with an alkylating agent present in the reaction mixture.[4][5][6] This is common if:

  • Excess Alkylating Agent is Used: During the cyclization step (e.g., using chloroethyl- or bromoethyl- derivatives), excess reagent can alkylate the newly formed morpholine nitrogen.

  • Solvent Participation: Solvents like methanol or ethanol, especially under activating conditions (e.g., high heat, presence of a catalyst), can act as alkylating agents, leading to N-methylation or N-ethylation.[5]

  • Deprotection Byproducts: Certain deprotection strategies can generate reactive alkylating species. For instance, using 1-chloroethyl chloroformate for N-debenzylation can sometimes lead to N-ethylation if reaction conditions are not carefully controlled.[7]

Troubleshooting Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the cyclizing agent. Use no more than 1.05-1.10 equivalents.

  • Choice of Solvent: Switch to a non-alkylating, aprotic solvent such as THF, Toluene, or acetonitrile for the cyclization step.[8]

  • Protecting Group Strategy: If using a protecting group on the nitrogen (e.g., Benzyl, Boc), ensure it is cleaved cleanly in a separate, final step. Catalytic hydrogenation (for Benzyl groups) or acid-mediated cleavage (for Boc groups) are generally clean methods that avoid introducing new alkylating agents.[8]

  • Purification: N-alkylated impurities often have different polarities. They can typically be separated from the desired secondary amine product by column chromatography on silica gel or through crystallization of the hydrochloride salt, as the salt properties will differ.

Problem 2: My yield is low, and I've isolated a significant amount of an acyclic amino alcohol intermediate.
Q: Why is the intramolecular cyclization to form the morpholine ring incomplete?

Causality: Incomplete cyclization of the precursor amino alcohol is a common issue stemming from several factors. The key step is an intramolecular Williamson ether synthesis or a similar SN2 reaction, which can be inefficient if conditions are not optimal.[9][10]

  • Insufficient Base Strength/Stoichiometry: The alkoxide must be formed by deprotonating the hydroxyl group. If the base is too weak or used in insufficient quantity, the concentration of the nucleophilic alkoxide will be too low for the reaction to proceed to completion.

  • Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group. Hydroxyl groups must be activated (e.g., converted to tosylates, mesylates, or halides). If this activation is incomplete, the cyclization will stall.

  • Steric Hindrance: Steric bulk around the reacting centers can slow down the intramolecular reaction, allowing side reactions to compete.

Troubleshooting Protocol:

  • Optimize Base and Solvent:

    • For activating a hydroxyl group as a tosylate or mesylate, use a non-nucleophilic amine base like triethylamine or DIPEA in a solvent like DCM or THF.

    • For the subsequent cyclization step, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is highly effective for deprotonating the alcohol.[8]

  • Leaving Group Activation:

    • Protocol: Cool the N-protected amino alcohol precursor to 0 °C in anhydrous DCM. Add 1.2 equivalents of triethylamine, followed by the slow, dropwise addition of 1.1 equivalents of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). Stir for 1-2 hours until TLC/LCMS confirms complete consumption of the starting material. Proceed with a standard aqueous workup before moving to the cyclization step.

  • Temperature Control: While higher temperatures can accelerate reactions, they can also promote side reactions like elimination. For the cyclization step, start at room temperature and gently heat to 40-60 °C if the reaction is sluggish. Monitor progress closely by TLC or LCMS.

Problem 3: The enantiomeric excess (e.e.) of my final product is lower than that of my starting material.
Q: What reaction conditions are causing racemization at the C3 position?

Causality: Loss of stereochemical purity is a critical failure in chiral synthesis.[3] Racemization at the C3 position of the morpholine ring can occur if a proton at this position is abstracted, forming a planar carbanion or enolate-equivalent, which is then re-protonated non-stereoselectively.

  • Harsh Basic Conditions: Exposure to very strong bases (e.g., organolithiums, LDA) or prolonged heating in the presence of even moderate bases (like NaOH or KOtBu) can facilitate epimerization.

  • Oxidative Intermediates: If any step involves oxidation at or near the chiral center, it can lead to a planar intermediate, destroying the stereochemistry. This is less common in standard morpholine syntheses but can be a risk with certain reagents.

Troubleshooting Protocol:

  • Use Milder Bases: For cyclization, NaH is generally preferred over alkoxides like KOtBu as it is less soluble and often results in cleaner reactions at lower temperatures.

  • Temperature Management: Avoid excessive heating. Perform reactions at the lowest temperature that allows for a reasonable reaction rate. For base-mediated steps, consider running the reaction at 0 °C or room temperature.

  • Protecting Group Considerations: Ensure that the protecting group on the nitrogen does not create an activating effect that renders the C3 proton more acidic. Electron-withdrawing groups can sometimes increase this risk.

  • Chiral Analysis at Each Step: Use chiral HPLC or SFC to monitor the enantiomeric excess of key intermediates. This will help pinpoint exactly which step in the sequence is causing the racemization.

Data & Impurity Summary

The following table summarizes common impurities, their likely sources, and recommended analytical techniques for their detection.

Impurity NameStructure/TypeLikely SourceRecommended Analytical Method
(S)-Enantiomer StereoisomerRacemization during base-catalyzed steps; impure starting material.Chiral HPLC, Chiral SFC
N-Methylmorpholine Derivative Over-alkylation byproductUse of methanol as a solvent or reagent.[5]GC-MS, LC-MS, 1H NMR
Acyclic Amino Alcohol Precursor Unreacted IntermediateIncomplete cyclization (weak base, poor leaving group).[11]LC-MS, TLC
Ring-Opened Products Degradation ProductExposure to strong acid/base or high heat.LC-MS
Residual Solvents Process-RelatedIncomplete removal during workup/drying.1H NMR, GC-HS
Visualization of Key Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus a common side reaction.

Desired Cyclization vs. N-Alkylation Side Reaction

This diagram shows the intended intramolecular cyclization of an activated amino alcohol versus the intermolecular side reaction where a second molecule of the cyclizing agent alkylates the product nitrogen.

Side_Reaction A Activated Precursor (R)-N-PG-Amino Alcohol-LG B Intramolecular Cyclization (SN2) A->B Base (e.g., NaH) Desired Path C Desired Product (R)-N-PG-Morpholine B->C D Intermolecular N-Alkylation C->D Excess Agent Side Path E Side Product N-Alkyl-Morpholine D->E F Cyclizing Agent (e.g., Br-CH2CH2-X) F->D Troubleshooting_Workflow Start Low Yield of (R)-3-(Methoxymethyl)morpholine Check_SM Analyze Crude Reaction Mixture: Is Starting Material (SM) present? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Check_Inter Is Acyclic Intermediate present? Inter_Yes Yes Check_Inter->Inter_Yes Yes Inter_No No Check_Inter->Inter_No No Check_Purity Is the desired product present, but with many byproducts? Action_Purity Cause: Competing Side Reactions. Action: Lower temperature, reduce reagent stoichiometry, change solvent. Check_Purity->Action_Purity Yes Action_SM Cause: Inactive Reagents or Incorrect Stoichiometry. Action: Verify reagent quality. Re-run with fresh materials. SM_Yes->Action_SM SM_No->Check_Inter Action_Inter Cause: Incomplete Cyclization. Action: Strengthen base (e.g., NaH), Improve leaving group (TsCl, MsCl), Optimize temperature. Inter_Yes->Action_Inter Inter_No->Check_Purity End Problem Resolved Action_SM->End Action_Inter->End Action_Purity->End

Caption: Troubleshooting Workflow for Low Yield.

References
  • Palyi, G., & Zucolotto, V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–836. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-3-(Methoxymethyl)morpholine hydrochloride. Retrieved January 26, 2026, from [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

  • DeLaTore, M., et al. (2004). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry, 15(13), 2105-2112. Available at: [Link]

  • Wang, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104, 163–172. Available at: [Link]

  • Humphrey, G. R., et al. (2007). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 11(6), 1069–1075. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2888. Available at: [Link]

  • Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(1), 57-62. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Anarson, A., et al. (2004). Identification and synthesis of impurities formed during sertindole preparation. ARKIVOC, 2004(5), 112-123. Available at: [Link]

  • Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. Available at: [Link]

  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5585–5596. Available at: [Link]

  • Li, Z. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry, 9(1), 12-25. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of (R)-3-(Methoxymethyl)morpholine hydrochloride. As a crucial chiral building block in the development of various pharmaceuticals, ensuring its purity is paramount. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable protocols to resolve them.

Question 1: My final product shows a significant impurity with the same mass as my desired product. What could it be and how do I get rid of it?

This is a common issue and the impurity is likely the regioisomer, (R)-2-(methoxymethyl)morpholine.

Causality: The synthesis of (R)-3-(Methoxymethyl)morpholine typically involves the ring-opening of (R)-glycidyl methyl ether with ethanolamine. The nucleophilic attack of the amine can occur at either of the two epoxide carbons. While attack at the less hindered terminal carbon is generally favored to yield the desired 3-substituted product, attack at the internal carbon can also occur, leading to the formation of the 2-substituted regioisomer.

dot

Caption: Formation of the desired product and its regioisomeric impurity.

Resolution Protocol: Chromatographic Separation

Due to their similar physical properties, simple recrystallization is often insufficient to separate these regioisomers effectively. Column chromatography is the recommended method.

Parameter Recommendation
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase A gradient of Dichloromethane (DCM) and Methanol (MeOH) is effective. Start with 100% DCM and gradually increase the MeOH concentration. A typical gradient could be from 0% to 10% MeOH over several column volumes.
Detection Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) can be used to monitor the separation.

Step-by-Step Protocol:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial mobile phase (100% DCM).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity by adding methanol to the mobile phase. The desired product is typically less polar and will elute before the regioisomeric impurity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

Question 2: I am observing a high molecular weight impurity in my final product. What is its likely identity and how can I prevent its formation?

This impurity is likely a di-substituted product, formed from the reaction of one molecule of ethanolamine with two molecules of (R)-glycidyl methyl ether.

Causality: If the reaction is not carefully controlled, the secondary amine intermediate formed after the first addition can react with a second molecule of the epoxide. This is more likely to occur if there is a localized excess of the glycidyl ether or if the reaction temperature is too high.

dot

Caption: Pathway for the formation of the di-substituted impurity.

Prevention and Removal Strategy:

  • Control Stoichiometry: Use a slight excess of ethanolamine to ensure that the glycidyl ether is the limiting reagent.

  • Slow Addition: Add the (R)-glycidyl methyl ether slowly and dropwise to the ethanolamine solution to avoid localized high concentrations.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition to minimize the rate of the second addition.

  • Purification: The di-substituted impurity is significantly less volatile and more polar than the desired product. It can often be removed by vacuum distillation of the free base before salt formation. Alternatively, it will remain in the mother liquor during recrystallization.

Question 3: My final product has poor chiral purity. What are the potential causes and how can I improve it?

Maintaining chiral purity is critical for this synthesis. A loss of enantiomeric excess can stem from the starting material or occur during the synthesis.

Causality:

  • Starting Material Purity: The most common cause is the use of (R)-glycidyl methyl ether with low enantiomeric purity.

  • Racemization: While less common under standard reaction conditions, harsh basic or acidic conditions or elevated temperatures could potentially lead to some degree of racemization at the chiral center.

Resolution and Control:

  • Verify Starting Material Purity: Always source high-purity (R)-glycidyl methyl ether (ee > 99%) from a reputable supplier. Verify the enantiomeric purity of the starting material using chiral GC or HPLC before use.

  • Mild Reaction Conditions: Perform the reaction under mild conditions (low temperature, controlled addition) to minimize the risk of any side reactions that could affect the stereocenter.

  • Chiral HPLC Analysis: A validated chiral HPLC method is essential to determine the enantiomeric purity of the final product.

Chiral HPLC Method Example:

Parameter Condition
Column Chiral stationary phase columns like those based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.
Mobile Phase A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) is a common starting point. A typical ratio could be 90:10 (Hexane:Isopropanol) + 0.1% DEA.
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Note: The optimal conditions will need to be determined empirically for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for (R)-3-(Methoxymethyl)morpholine hydrochloride?

A mixture of isopropanol (IPA) and water is a highly effective solvent system for the recrystallization of this hydrochloride salt. The product is highly soluble in water and less soluble in IPA.

Recrystallization Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot water (e.g., 70-80 °C).

  • Addition of Anti-solvent: Slowly add isopropanol to the hot solution until it becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of hot water until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Q2: What are the key process parameters to control during the synthesis to minimize impurity formation?

The three most critical parameters are:

  • Stoichiometry: A slight excess of ethanolamine is recommended.

  • Temperature: Maintain a low temperature, especially during the addition of the epoxide.

  • Addition Rate: Slow, controlled addition of the (R)-glycidyl methyl ether is crucial.

Q3: Which analytical techniques are most suitable for impurity profiling of (R)-3-(Methoxymethyl)morpholine hydrochloride?

A combination of techniques is recommended for comprehensive impurity profiling:

  • HPLC-UV/MS: For the detection and quantification of process-related impurities and degradation products. Mass spectrometry is invaluable for the identification of unknown impurities.

  • Chiral HPLC: To determine the enantiomeric purity.

  • GC-MS: Useful for identifying and quantifying volatile impurities and residual starting materials.

  • NMR (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.

Q4: Can N-oxide impurities form, and how can they be detected and controlled?

Yes, N-oxide formation is a potential degradation pathway for morpholine derivatives, especially in the presence of oxidizing agents or during prolonged storage under aerobic conditions.

  • Detection: N-oxides can often be detected by HPLC-MS, as they will have a mass 16 units higher than the parent compound.

  • Control: To minimize N-oxide formation, it is important to use high-purity reagents and solvents, and to store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

By understanding the potential pitfalls and implementing the control strategies and analytical methods outlined in this guide, researchers can consistently produce high-purity (R)-3-(Methoxymethyl)morpholine hydrochloride for their drug discovery and development programs.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Synthesis of morpholine derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recrystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Technical Support Center: Synthesis of (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-3-(Methoxymethyl)morpholine hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, aiming to enhance the yield and purity of this valuable synthetic intermediate. (R)-3-(Methoxymethyl)morpholine is a key building block in the synthesis of several pharmacologically active molecules, most notably the NK-1 receptor antagonist, Aprepitant.[1][2] Therefore, a robust and high-yielding synthetic protocol is of critical importance.

This guide is structured to address practical challenges encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

I. Overview of a Common Synthetic Pathway

A prevalent and reliable synthetic route begins with a chiral amino alcohol, which undergoes N-protection, cyclization to form the morpholine ring, deprotection, and final salt formation. Understanding each step is crucial for diagnosing and resolving yield-related issues.

Synthetic_Pathway A (R)-2-Amino-3-methoxy-1-propanol B (R)-tert-Butyl (1-hydroxy-3- methoxypropan-2-yl)carbamate A->B  Boc₂O, Base    (N-Protection)   C (R)-tert-Butyl 3-(methoxymethyl) morpholine-4-carboxylate B->C  1. Activating Agent (e.g., MsCl)  2. Strong Base (e.g., NaH)    (Intramolecular Cyclization)   D (R)-3-(Methoxymethyl)morpholine C->D  Acid (e.g., HCl)    (Boc Deprotection)   E (R)-3-(Methoxymethyl)morpholine Hydrochloride D->E  HCl in solvent    (Salt Formation)  

Caption: Common synthetic route to (R)-3-(Methoxymethyl)morpholine hydrochloride.

II. Troubleshooting Guide: Common Yield-Loss Scenarios

This section addresses specific problems that can arise during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Q1: The intramolecular cyclization step (B → C) is resulting in a low yield or a complex mixture of byproducts. What's going wrong?

Potential Causes & Solutions:

  • Inefficient Activation of the Primary Alcohol: The conversion of the primary hydroxyl group into a good leaving group (e.g., mesylate, tosylate, or halide) is paramount for an efficient intramolecular S(_N)2 reaction. Incomplete activation leads to unreacted starting material.

    • Causality: The alkoxide, formed by deprotonating the secondary alcohol (the carbamate N-H is less acidic), needs a reactive electrophilic center to attack. A primary alcohol is a poor leaving group and must be activated.

    • Solution:

      • Ensure your activating agent (e.g., methanesulfonyl chloride, MsCl) is fresh and added at a low temperature (typically 0 °C) to prevent side reactions.

      • Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) during the activation step to scavenge the generated HCl without competing with the nucleophile.

      • Confirm complete activation via TLC or LCMS before proceeding to the cyclization step. A new, less polar spot should be apparent.

  • Suboptimal Base for Cyclization: The choice and handling of the base for the ring-closing step are critical. Sodium hydride (NaH) is commonly used to deprotonate the carbamate nitrogen, creating the nucleophile for cyclization.

    • Causality: The base must be strong enough to fully deprotonate the N-H of the Boc-carbamate, initiating the ring closure. Weaker bases like potassium carbonate may be insufficient, leading to slow or incomplete reactions.

    • Solution:

      • Use a strong, non-nucleophilic base such as NaH (60% dispersion in mineral oil is common). Ensure the mineral oil is washed away with dry hexanes before use if it interferes with your reaction.

      • Add the substrate to a suspension of NaH in a dry, aprotic solvent (e.g., THF, DMF) slowly at 0 °C to control the initial exothermic reaction and hydrogen evolution.

      • Allow the reaction to warm to room temperature or gently heat (e.g., 40-50 °C) to drive the cyclization to completion. Monitor by TLC/LCMS.

  • Presence of Water: Water will quench the strong base (NaH) and hydrolyze the activated leaving group, halting the desired reaction.

    • Causality: Water is a proton source that will neutralize the sodium hydride and the generated nucleophile.

    • Solution:

      • Ensure all glassware is oven- or flame-dried.

      • Use anhydrous solvents. Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

      • Handle NaH under an inert atmosphere (Nitrogen or Argon).

Problem SymptomPotential CauseRecommended Action
Low conversion, starting material remains Incomplete alcohol activation or insufficient base strength.Verify freshness of MsCl/TsCl. Use a stronger base like NaH for cyclization.
Formation of multiple unidentified spots Reaction temperature too high; presence of moisture.Control temperature during activation and cyclization. Use strictly anhydrous conditions.
Dimerization or intermolecular reaction Reaction concentration is too high.Perform the cyclization under high-dilution conditions to favor the intramolecular pathway.
Q2: The Boc deprotection and salt formation step (C → E) gives a poor yield of the final hydrochloride salt. Why is the isolated product mass low?

Potential Causes & Solutions:

  • Incomplete Boc Deprotection: While typically straightforward, Boc deprotection can be incomplete if the acid concentration or reaction time is insufficient.[3]

    • Causality: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. Insufficient acid will result in a slow or incomplete reaction.

    • Solution:

      • A common and effective method is using a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2-propanol).

      • Ensure at least 3-4 equivalents of HCl are used to ensure the reaction goes to completion and the resulting free amine is fully protonated.

      • Monitor the reaction by TLC. The product, being a salt, will often remain at the baseline, while the Boc-protected starting material will have a distinct R(_f) value. A simple workup and NMR of a small aliquot can also confirm completion.

  • Product Loss During Workup/Isolation: The hydrochloride salt of (R)-3-(Methoxymethyl)morpholine can have moderate solubility in certain organic solvents and is highly soluble in water.

    • Causality: As a salt, the product's solubility profile is drastically different from its free-base or Boc-protected precursors. It can be lost to aqueous layers during extraction or remain dissolved in the crystallization solvent.

    • Solution:

      • After deprotection, concentrate the reaction mixture in vacuo to remove excess acid and solvent. Avoid aqueous workups if possible.

      • The resulting crude solid or oil can be purified by recrystallization or trituration. A common technique is to dissolve the crude material in a minimal amount of a polar solvent (like isopropanol or ethanol) and then induce precipitation by adding a less polar co-solvent (like diethyl ether or MTBE).[4]

      • Cool the crystallization mixture to a low temperature (e.g., 0 to -20 °C) to maximize precipitation before filtering. Wash the collected solid sparingly with the cold, non-polar solvent to remove impurities without dissolving the product.

  • Hygroscopic Nature of the Product: The final hydrochloride salt can be hygroscopic, readily absorbing moisture from the air.[5] This can make the product difficult to handle and may lead to inaccurate yield calculations if it is not properly dried.

    • Solution:

      • Dry the final product thoroughly under high vacuum, potentially with gentle heating (e.g., 40 °C) if the product is thermally stable.

      • Store the final product in a desiccator under an inert atmosphere.

Troubleshooting_Flowchart start Low Final Yield of (R)-3-(Methoxymethyl)morpholine HCl check_step Analyze intermediates by TLC/LCMS. Which step shows poor conversion? start->check_step step_B_C Problem at Cyclization (B → C) check_step->step_B_C Low yield of C step_C_E Problem at Deprotection/ Salt Formation (C → E) check_step->step_C_E Good yield of C, low yield of E cause_B_C1 Incomplete Activation of Alcohol? (Check TLC after MsCl addition) step_B_C->cause_B_C1 cause_C_E1 Incomplete Deprotection? (Check TLC/NMR for Boc group) step_C_E->cause_C_E1 cause_B_C2 Ineffective Cyclization? (Check for unreacted intermediate) cause_B_C1->cause_B_C2 No solve_B_C1 Use fresh MsCl. Ensure proper stoichiometry of base (TEA). cause_B_C1->solve_B_C1 Yes solve_B_C2 Use strong base (NaH). Ensure anhydrous conditions. Consider heating. cause_B_C2->solve_B_C2 Yes cause_C_E2 Product lost during isolation? cause_C_E1->cause_C_E2 No solve_C_E1 Increase HCl equivalents or reaction time. Use 4M HCl in Dioxane. cause_C_E1->solve_C_E1 Yes solve_C_E2 Avoid aqueous workup. Optimize crystallization solvent system (e.g., IPA/Ether). Ensure thorough cooling. cause_C_E2->solve_C_E2 Yes

Caption: Decision-making flowchart for troubleshooting low-yield synthesis.

III. Frequently Asked Questions (FAQs)

Q1: Can alternative methods be used for the cyclization step?

A: Absolutely. While the activation/S(N)2 approach is common, other strategies exist. One notable alternative is a reductive amination approach.[6][7] This would involve starting with a different precursor, such as one containing an aldehyde that can react with the amine followed by an intramolecular cyclization. Another method involves the reaction of 1,2-amino alcohols with reagents like ethylene sulfate. However, for this specific substrate, the intramolecular Williamson ether-type synthesis described is one of the most direct and well-documented methods.[8]

Q2: How critical is the stereochemistry of the starting material?

A: It is absolutely critical. The final product is the (R)-enantiomer. The stereocenter in this synthesis is set by the starting material, typically an enantiopure amino alcohol derived from (R)-serine.[9] This stereocenter is maintained throughout the synthetic sequence. It is essential to start with a material of high enantiomeric purity and to use reaction conditions that do not cause racemization. The steps outlined (carbamate formation, activation, S(_N)2 cyclization, and deprotection) do not typically affect the chiral center.

Q3: What analytical methods are best for monitoring the reaction and ensuring final product purity?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes for intermediates B and C) and a stain (e.g., ninhydrin for the free amine D, or potassium permanganate for most organics).

  • Liquid Chromatography-Mass Spectrometry (LCMS): Provides more definitive information on the conversion of starting material to product and helps identify byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    
    H and 
    
    
    
    C):
    Indispensable for structural confirmation of intermediates and the final product. For the final step, the disappearance of the large singlet corresponding to the Boc group's tert-butyl protons (~1.4 ppm) is a clear indicator of successful deprotection.
  • Chiral HPLC: Essential for confirming the enantiomeric purity of the final product, ensuring no racemization has occurred.

  • Melting Point: A sharp melting point for the final hydrochloride salt that matches the literature value is a good indicator of high purity.

IV. Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of (R)-3-(Methoxymethyl)morpholine hydrochloride from (R)-tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate.

Step 1: Mesylation of (R)-tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate

  • Dissolve (R)-tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) dropwise.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with a cold, saturated aqueous solution of NaHCO(_3).

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo to yield the crude mesylate, which is often used directly in the next step.

Step 2: Intramolecular Cyclization

  • Prepare a suspension of sodium hydride (60% dispersion, 1.5 eq) in anhydrous THF (~0.3 M) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve the crude mesylate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours, or until TLC/LCMS analysis indicates full conversion.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain pure (R)-tert-Butyl 3-(methoxymethyl)morpholine-4-carboxylate (Product C).

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the purified product from Step 2 (1.0 eq) in a minimal amount of 2-propanol.

  • Add a solution of 4M HCl in 1,4-dioxane (4.0 eq) and stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness in vacuo.

  • To the resulting solid/oil, add diethyl ether and stir vigorously (trituration). The product should precipitate as a white solid.

  • Filter the solid, wash with a small amount of cold diethyl ether, and dry under high vacuum to afford (R)-3-(Methoxymethyl)morpholine hydrochloride (Product E) as a white crystalline solid.[4]

V. References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. Available from: [Link]

  • Vessally, E., Hosseinian, A., Edjlali, L., Babazadeh, M., & Hosseinzadeh-Khanmiri, R. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(3), 1-21. Available from: [Link]

  • Google Patents. (2012). CN102321045A - Method for preparing high morphine hydrochloride. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (2015). CN104557760A - Preparation method of aprepitant intermediate. Retrieved from

  • RSC Publishing. (1983). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Reactions with (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows. As a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other active pharmaceutical ingredients (APIs), achieving high conversion rates is paramount.[1][2] This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its use.

Core Concept: The "Activation" of (R)-3-(Methoxymethyl)morpholine Hydrochloride

Before delving into specific reaction issues, it is critical to understand the starting material's nature. You are working with a hydrochloride salt . The secondary amine on the morpholine ring is protonated, forming a morpholinium ion. In this state, the nitrogen's lone pair of electrons is unavailable, rendering it non-nucleophilic and incapable of participating in most desired reactions.

The single most common cause of reaction failure is the omission of, or incorrect choice of, a base to neutralize this salt and liberate the reactive "free base".

G reagent (R)-3-(Methoxymethyl)morpholine Hydrochloride (Inactive Salt) base + Base (e.g., DIPEA, TEA, K₂CO₃) reagent->base Deprotonation free_amine (R)-3-(Methoxymethyl)morpholine (Reactive Free Base) base->free_amine Liberates Amine electrophile + Electrophile (e.g., Activated Carboxylic Acid, Alkyl Halide) free_amine->electrophile product Desired Product electrophile->product Nucleophilic Attack

Caption: The critical first step: neutralization of the hydrochloride salt to the reactive free amine.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has completely stalled. I've combined my carboxylic acid, a coupling agent like HATU, and the (R)-3-(Methoxymethyl)morpholine hydrochloride, but LC-MS shows only starting materials. What did I miss?

This is a classic scenario that almost invariably points to the hydrochloride salt not being neutralized. The coupling agent (e.g., HATU, EDC) activates the carboxylic acid to form a highly reactive species. However, the protonated morpholine derivative is not a competent nucleophile and cannot react with the activated acid.

Causality: Standard amide coupling conditions often require a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The primary role of this base is to neutralize the (R)-3-(Methoxymethyl)morpholine hydrochloride in situ. A secondary role is to scavenge the proton released during the amide bond formation itself. Without this base, your reaction lacks the necessary nucleophile to proceed.

Q2: I did add a base, but my conversion remains poor and the reaction is sluggish. How do I select the appropriate base and stoichiometry?

This is an excellent question that moves beyond the initial "on/off" problem. The choice and amount of base are critical for optimization.

Expertise & Experience:

  • Stoichiometry is Key: You must add at least 1.0 equivalent of base to neutralize the hydrochloride salt. However, many reactions (especially amide couplings) generate an additional equivalent of acid as a byproduct. Therefore, using 2.0 to 2.5 equivalents of a tertiary amine base is standard practice to ensure the reaction medium remains sufficiently basic for the duration of the conversion.

  • Base Strength and Type: The base must be strong enough to deprotonate the morpholinium ion (pKa ~8.4 for the conjugate acid of morpholine) but compatible with your other reagents.[3]

    • For Amide Couplings: Use non-nucleophilic tertiary amines like DIPEA or TEA . This prevents the base from competing with your valuable morpholine derivative.

    • For Sₙ2 Alkylations: Depending on the electrophile and solvent, a wider range of bases can be effective. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices in polar aprotic solvents like DMF or Acetonitrile, as they are strong enough and their insolubility can facilitate workup.

  • Reduced Nucleophilicity: Remember that the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it inherently less nucleophilic than structurally similar amines like piperidine.[3] This means that even with the correct base, reactions may require longer times or slightly elevated temperatures (e.g., 40-50 °C) compared to more reactive amines.

Reaction TypeRecommended BaseStoichiometric EquivalentsCommon Solvents
Amide Coupling (HATU, HOBt/EDC)DIPEA, TEA2.0 - 2.5DMF, DCM, NMP
Sₙ2 Alkylation (with R-Br, R-I)K₂CO₃, Cs₂CO₃1.5 - 2.0DMF, Acetonitrile
Reductive AminationNot required for initial stepN/AMeOH, DCE

Caption: Table of recommended bases for common reactions involving (R)-3-(Methoxymethyl)morpholine.

Q3: Could the quality or handling of my (R)-3-(Methoxymethyl)morpholine hydrochloride be the source of my low yield?

Absolutely. While the hydrochloride salt is generally more stable and less hygroscopic than the free base, improper handling can still compromise your experiment.

Trustworthiness & Self-Validating Protocols:

  • Storage: The reagent should be stored under an inert atmosphere (Nitrogen or Argon), sealed, and in a dry environment.[1][2] The recommended storage temperature can vary from room temperature to 2-8°C; always check the supplier's recommendation.

  • Moisture: Water is the enemy of many organic reactions. If the reagent has been exposed to air, it may have adsorbed moisture. This is particularly detrimental in amide couplings where water can hydrolyze the activated acid intermediate, consuming your coupling reagent and reducing the yield. Always use anhydrous solvents for moisture-sensitive reactions.

  • Free Base Isolation (If Necessary): For some sensitive applications, you may choose to isolate the free base before use. This can be done by dissolving the salt in an aqueous base (like 1M NaOH), extracting with a solvent like Dichloromethane (DCM), drying the organic layer over Na₂SO₄, and concentrating in vacuo. Caution: The isolated free amine is less stable and more hygroscopic; it should be used immediately or stored carefully under an inert atmosphere.

Systematic Troubleshooting Guide for Low Conversion

If the initial FAQs have not resolved your issue, a more systematic approach is required. Let's use the common example of an amide coupling reaction as a framework.

G start Low Conversion Observed q1 Is the HCl salt fully neutralized? (≥2 eq. of base like DIPEA used?) start->q1 a1_no No: Add ≥2 eq. of appropriate base. This is the most likely issue. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Are reaction conditions optimal? (Anhydrous solvent, sufficient concentration, ~0.1M) a1_yes->q2 a2_no No: Use anhydrous solvent. Increase concentration. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Has sufficient time/energy been provided? (Consider steric/electronic effects) a2_yes->q3 a3_no No: Increase reaction time (e.g., 12-24h). Increase temperature (e.g., to 40-50 °C). q3->a3_no No a3_yes Yes q3->a3_yes Yes q4 Is the carboxylic acid fully activated? (Try alternative methods) a3_yes->q4 a4_no No: Consider converting acid to acyl chloride (SOCl₂, Oxalyl Chloride) before adding amine. q4->a4_no No end Consult advanced literature for highly challenging substrates. q4->end Yes

Caption: A decision tree for systematically troubleshooting low conversion issues.

Step-by-Step Methodologies
Protocol 1: Standard In Situ Neutralization for Amide Coupling

This protocol is a robust starting point for most amide bond formations.

  • Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq.).

  • Activation: Dissolve the acid in an anhydrous solvent (e.g., DMF, 0.1 M). Add the coupling agent (e.g., HATU, 1.1 eq.) and the non-nucleophilic base (e.g., DIPEA, 2.5 eq.).

  • Stir: Allow the activation to proceed at room temperature for 15-30 minutes. You should observe a clear solution.

  • Amine Addition: Add (R)-3-(Methoxymethyl)morpholine hydrochloride (1.1-1.2 eq.) as a solid or dissolved in a minimal amount of the reaction solvent.

  • Reaction: Stir the reaction at room temperature and monitor by LC-MS or TLC. If the reaction is slow after 2-4 hours, consider gentle heating to 40-50 °C.

  • Workup: Once complete, the reaction can be quenched with water or saturated ammonium chloride solution and extracted with an appropriate organic solvent (e.g., Ethyl Acetate).

Causality: Pre-activating the carboxylic acid before adding the amine ensures that the highly reactive activated species is readily available to be trapped by the nucleophile once it is added. Adding sufficient base ensures the amine remains in its free, reactive form throughout the experiment.

Protocol 2: Alternative Activation via Acyl Chloride

For particularly stubborn couplings, especially with electron-deficient amines or sterically hindered carboxylic acids, converting the acid to a more reactive acyl chloride may be necessary.[4]

  • Acyl Chloride Formation: In a separate flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride or thionyl chloride (1.5 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess reagent in vacuo carefully. The resulting acyl chloride is often used directly in the next step.

  • Amine Solution: In a separate flask, dissolve (R)-3-(Methoxymethyl)morpholine hydrochloride (1.1 eq.) in anhydrous DCM and add your base (e.g., TEA or DIPEA, 2.5 eq.). Cool this solution to 0 °C.

  • Coupling: Slowly add a solution of the crude acyl chloride in DCM to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by LC-MS or TLC.

  • Workup: Quench with a mild aqueous base (e.g., saturated NaHCO₃ solution) and perform a standard aqueous extraction.

Trustworthiness: This two-step procedure decouples the acid activation from the coupling reaction, using a much more reactive electrophile (the acyl chloride) to overcome high activation energy barriers that may be present with standard coupling reagents.

By methodically addressing the fundamental requirement of neutralizing the hydrochloride salt and then systematically optimizing reaction parameters, you can successfully troubleshoot and overcome most issues of low conversion when working with this versatile chiral reagent.

References
  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Wikipedia. Morpholine. [Link]

  • MySkinRecipes. (S)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. What is the mechanism of the reaction between an amine hydrochloride salt and an acyl chloride?. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • RSC Publishing. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Google Patents. CN102321045A - Method for preparing high morphine hydrochloride.

Sources

Technical Support Center: Synthesis of Chiral Morpholines - A Guide to Preventing Racemization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral morpholines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, including the antibiotic Linezolid and the antiemetic Aprepitant.[1][2][3] The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for biological activity, making the synthesis of enantiomerically pure morpholines a key challenge for researchers in drug development.[4] A significant hurdle in these syntheses is the unintended loss of stereochemical integrity, or racemization, which can occur at various stages of a synthetic sequence.[5][6][7]

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of chiral morpholines. We will explore the underlying mechanisms of racemization and offer field-proven strategies to maintain the enantiomeric purity of your target compounds.

I. Understanding the Enemy: Mechanisms of Racemization

Racemization is the conversion of an enantiomerically enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[8] In the context of chiral morpholine synthesis, this typically occurs through the formation of planar, achiral intermediates.[5][8] Understanding the pathways that lead to these intermediates is the first step in preventing their formation.

FAQ 1: What are the most common causes of racemization during the synthesis of chiral amines and amino alcohols, the precursors to morpholines?

The primary culprits behind racemization in chiral amine and amino alcohol synthesis are conditions that facilitate the formation of achiral intermediates like imines, enamines, or enolates.[5]

Key Factors Promoting Racemization:

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[5] Bases can abstract a proton from a stereocenter, leading to a planar carbanion or enolate, while acids can promote the formation of carbocations or facilitate imine-enamine tautomerism. The strength and steric hindrance of the base can significantly influence the extent of racemization.[5][9]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for racemization.[5] In some instances, a change in temperature can even lead to a reversal of enantioselectivity.[5]

  • Prolonged Reaction Times: The longer a chiral molecule is exposed to conditions that can induce racemization, the greater the potential for loss of enantiomeric excess (ee).[5]

  • Solvent Effects: The polarity and protic nature of the solvent can play a significant role. For example, protic solvents like alcohols can act as hydrogen donors and may accelerate racemization in certain contexts.[5]

  • Certain Reagents: Some coupling reagents, particularly in peptide synthesis, are known to be more prone to causing racemization of amino acids.[5][10]

Visualizing Racemization Pathways

The following diagram illustrates the general mechanisms of racemization through enolate and imine formation, common pathways for the loss of stereochemical integrity in precursors to chiral morpholines.

RacemizationPathways cluster_enolate Enolate Pathway (Base-Catalyzed) cluster_imine Imine-Enamine Tautomerism Chiral Ketone Chiral Ketone Planar Enolate Planar Enolate Chiral Ketone->Planar Enolate -H+ (Base) Racemic Ketone Racemic Ketone Planar Enolate->Racemic Ketone +H+ Chiral Imine Chiral Imine Achiral Enamine Achiral Enamine Chiral Imine->Achiral Enamine Tautomerization Racemic Imine Racemic Imine Achiral Enamine->Racemic Imine Tautomerization

Caption: Mechanisms of racemization via planar intermediates.

II. Proactive Strategies for Stereochemical Control

Preventing racemization requires careful planning of the synthetic route and optimization of reaction conditions. The following sections detail key strategies to maintain the stereochemical integrity of your chiral morpholines.

FAQ 2: How can I choose the right protecting group to prevent racemization?

Protecting groups are crucial not only for preventing unwanted side reactions but also for preserving stereochemistry.[11][12][13]

  • Carbamate-based protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally preferred for α-amino acids and their derivatives.[11][13] These groups can reduce the acidity of the α-proton, making it less susceptible to abstraction by a base.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group , while widely used in peptide synthesis, is removed under basic conditions (typically with piperidine), which can sometimes lead to racemization, especially with sensitive amino acid residues.[11][12]

  • For the hydroxyl group in amino alcohol precursors, common protecting groups like silyl ethers (e.g., TBS, TIPS) or benzyl ethers are generally robust and do not directly influence the stereocenter of the amino group. However, their removal conditions should be chosen carefully to avoid affecting other parts of the molecule.

Protecting GroupCommon Reagents for IntroductionDeprotection ConditionsRacemization Risk during Deprotection
Boc Boc₂O, DMAPStrong acid (e.g., TFA, HCl)Low
Cbz Cbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)Low
Fmoc Fmoc-OSu, basePiperidine in DMFModerate to high, substrate-dependent
Benzyl (Bn) Benzyl bromide, base (e.g., NaH)Catalytic hydrogenation (H₂, Pd/C)Low
TBS TBSCl, imidazoleFluoride source (e.g., TBAF)Low
FAQ 3: What are the best practices for setting up reactions to minimize racemization?

Careful control of reaction parameters is paramount.

  • Low Temperatures: Whenever possible, conduct reactions at low temperatures (e.g., -78 °C, 0 °C) to minimize the energy available for racemization pathways.[6][14]

  • Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine over stronger, less hindered bases like triethylamine (TEA) or DBU, which are more likely to cause epimerization.[9]

  • Reaction Time: Monitor reactions closely (e.g., by TLC or LC-MS) and quench them as soon as they are complete to avoid prolonged exposure to potentially racemizing conditions.[5]

  • Reagent Addition: In reactions where a chiral center is formed, the order and rate of reagent addition can be critical. Slow addition of a reagent to a cooled solution can help control the reaction's exotherm and maintain stereoselectivity.

Workflow for Optimizing Reaction Conditions to Prevent Racemization

OptimizationWorkflow Start Identify Potentially Racemizing Step ScreenTemp Screen Temperatures (-78°C, -40°C, 0°C, RT) Start->ScreenTemp ScreenBase Screen Bases (DIEA, NMM, Collidine) ScreenTemp->ScreenBase ScreenSolvent Screen Solvents (DCM, THF, MeCN) ScreenBase->ScreenSolvent AnalyzeEE Analyze Enantiomeric Excess (ee) (Chiral HPLC/GC) ScreenSolvent->AnalyzeEE AnalyzeEE->ScreenTemp Low ee, Re-optimize Optimal Optimal Conditions Found AnalyzeEE->Optimal High ee

Caption: A systematic approach to optimizing reaction conditions.

III. Troubleshooting Common Racemization Scenarios

Even with careful planning, racemization can occur. The following section addresses specific troubleshooting scenarios.

Scenario 1: I've synthesized my chiral amino alcohol precursor with high enantiomeric excess, but I'm seeing significant racemization after the cyclization step to form the morpholine ring.

This is a common issue, as the cyclization step often involves conditions that can compromise stereochemical integrity.

Potential Causes and Solutions:

  • Harsh Cyclization Conditions: If the cyclization is performed under strongly acidic or basic conditions at elevated temperatures, racemization of a stereocenter adjacent to a carbonyl group or an imine intermediate is likely.

    • Solution: Explore milder cyclization methods. For example, intramolecular Williamson ether synthesis under carefully controlled basic conditions (e.g., NaH at 0 °C) or Mitsunobu reactions can be effective.[1] Palladium-catalyzed intramolecular carboamination reactions have also been shown to produce morpholines with high stereoselectivity.[15]

  • Epimerizable Center: If your morpholine precursor has a stereocenter that is alpha to a carbonyl group (e.g., in a morpholinone intermediate), this proton will be acidic and prone to abstraction and racemization under basic conditions.[8][14]

    • Solution: If possible, perform the cyclization under neutral or mildly acidic conditions. Alternatively, consider a synthetic route that avoids the formation of an easily epimerizable intermediate.

Scenario 2: My final chiral morpholine product appears to be racemizing during purification or storage.

Product instability can lead to a loss of enantiomeric purity after a successful synthesis.[6][14]

Potential Causes and Solutions:

  • Acidic or Basic Impurities: Trace amounts of acid or base from the workup or purification steps can catalyze racemization over time.

    • Solution: Ensure that the workup includes a neutralization step (e.g., washing with saturated aqueous NaHCO₃ or dilute HCl, followed by a water wash). When performing chromatography, consider using a solvent system buffered with a small amount of a volatile base (like triethylamine) if the compound is base-sensitive, or avoid silica gel altogether and use neutral alumina if it is acid-sensitive.

  • Storage Conditions: Storing the compound at room temperature or in a protic solvent can sometimes lead to racemization.

    • Solution: Store the final compound at low temperatures (e.g., in a freezer) and, if possible, as a solid or in an aprotic solvent.

IV. Analytical Verification: Confirming Stereochemical Integrity

It is essential to have a reliable method for determining the enantiomeric excess of your intermediates and final product.

FAQ 4: What is the best way to determine the enantiomeric excess (ee) of my chiral morpholine?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of chiral morpholines.[16][17][18]

  • Column Selection: A wide variety of chiral stationary phases (CSPs) are available. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.

  • Method Development: A systematic screening of mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol, sometimes with additives) is usually required to achieve baseline separation of the enantiomers.

  • Derivatization: If the morpholine lacks a strong chromophore for UV detection, derivatization with a UV-active reagent may be necessary.[14][19]

Protocol: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Dissolve a small amount of the purified morpholine derivative in the mobile phase or a suitable solvent (e.g., isopropanol). Filter the sample through a 0.22 µm syringe filter.[14]

  • HPLC System:

    • Column: Select a suitable chiral stationary phase (CSP) column.

    • Mobile Phase: Use an isocratic mixture of solvents, typically hexane and an alcohol like isopropanol or ethanol.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion

The synthesis of enantiomerically pure chiral morpholines is a challenging but achievable goal. By understanding the mechanisms of racemization, carefully selecting protecting groups and reaction conditions, and diligently monitoring stereochemical purity throughout the synthetic sequence, researchers can successfully preserve the desired stereochemistry of these valuable pharmaceutical building blocks. This guide provides a foundation for troubleshooting and optimizing your synthetic routes, ultimately leading to more efficient and successful drug discovery and development efforts.

References

  • BenchChem. (n.d.). Preventing racemization during chiral amine synthesis.
  • BenchChem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
  • BenchChem. (n.d.). Preventing racemization during the synthesis of chiral 1-Phenylhexan-3-ol.
  • Wikipedia. (2023). Racemization.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Hughes, D. L. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 439-450. Retrieved from [Link]

  • Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Bada, J. L. (1984). Racemization and the origin of optically active organic compounds in living organisms. Origins of Life and Evolution of Biospheres, 15(1), 1-13.
  • Chen, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5241. Retrieved from [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Palchykov, V. A. (2014). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(12), 1737-1765. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Franz, A. K., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(11), 2886–2889. Retrieved from [Link]

  • Welsch, M. E., et al. (2015). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Chemical Biology, 10(5), 1341–1349. Retrieved from [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(17), 4358–4361. Retrieved from [Link]

  • Patel, P. R., et al. (2013). Novel process for preparation of linezolid and its novel intermediates. Google Patents.
  • Askin, D. (2008). Chapter 10 Synthesis of aprepitant. In Process Development: Fine Chemicals from Discovery to Production (pp. 209-228). CRC Press. Retrieved from [Link]

  • Reddy, K. S. N., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(6), 463-469. Retrieved from [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-326. Retrieved from [Link]

  • Smith, G. G., & Reddy, G. V. (1989). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 54(19), 4529–4535. Retrieved from [Link]

  • Sivakumaran, R., et al. (2016). An improved process for the preparation of aprepitant. Google Patents.
  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Retrieved from [Link]

  • Levin, J. O., & Andersson, K. (1986). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Journal of Chromatography A, 358, 269-273. Retrieved from [Link]

  • Malawska, B., et al. (2006). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 49(16), 4966–4977. Retrieved from [Link]

  • Bella, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(24), 11228–11236. Retrieved from [Link]

  • Averick, S. E., et al. (2015). Stereochemical Impacts on Acyclic Mechanochemical Carbon‐Carbon Bond Activation. Angewandte Chemie International Edition, 54(3), 859-863. Retrieved from [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-326. Retrieved from [Link]

  • Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings, 84(8), 697-698. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Chemical synthesis method for linezolid. Google Patents.
  • Reddy, B. S., et al. (2012). Preparation of aprepitant. Google Patents.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Reddy, K. K., et al. (2011). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Synthetic Communications, 41(14), 2139-2146. Retrieved from [Link]

  • Sharma, P., et al. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research & Eris Media Sciences, 11(2). Retrieved from [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1), 20-27. Retrieved from [Link]

  • Reddy, M. P., et al. (2012). Process for the preparation of linezolid. Google Patents.

Sources

Technical Support Center: Purification of Hygroscopic Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing morpholine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the inherent hygroscopic nature of the morpholine moiety. As a versatile pharmacophore, the morpholine ring is integral to numerous active pharmaceutical ingredients (APIs), but its ability to readily absorb atmospheric moisture can lead to significant issues in purification, handling, and stability.[1][2]

This document moves beyond standard protocols to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust, reproducible purification strategies.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the fundamental questions regarding the hygroscopic nature of morpholine and its derivatives.

Q1: What makes morpholine compounds so hygroscopic?

The hygroscopicity of morpholine and its derivatives stems from its molecular structure. The molecule contains both a secondary amine and an ether functional group.[3] The nitrogen and oxygen atoms are electronegative and possess lone pairs of electrons, making them excellent hydrogen bond acceptors. They readily form strong hydrogen bonds with water molecules from the atmosphere, effectively trapping water within the compound's matrix. This can cause a crystalline solid to become a gummy semisolid or a viscous oil, complicating downstream handling and processing.[4]

Q2: How can I tell if my morpholine compound has absorbed water?

There are several indicators, ranging from simple physical observation to quantitative analysis:

  • Physical Appearance: The most obvious sign is a change in physical state. A previously crystalline, free-flowing powder may become clumpy, sticky, or even liquefy into a thick oil or syrup.[4][5] Some compounds may deliquesce, dissolving in the water they have absorbed.[6]

  • Inconsistent Analytical Data: Water can interfere with analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, you may see a broad peak for water (typically around 1.5-4.7 ppm depending on the solvent and concentration), and the integration values for your compound's protons may be inaccurate. In mass spectrometry, you might observe adducts with water or fragments resulting from hydrolysis.

  • Failed Reactions: If the morpholine-containing compound is a reagent, absorbed water can quench moisture-sensitive reagents (e.g., Grignards, organolithiums) or cause unwanted side reactions like hydrolysis.

  • Quantitative Measurement (The Gold Standard): Karl Fischer titration is the most accurate method for determining the water content in a sample. It provides a precise percentage of water, which is crucial for process development and quality control.

Q3: What are the primary consequences of water absorption in my sample?

Water is not an inert bystander; its presence can have significant negative consequences:

  • Difficulty in Purification: Water can alter the polarity of your compound, leading to poor separation during chromatography. It can also co-distill with your compound, making it difficult to remove by simple evaporation.

  • Inhibition of Crystallization: Trapped water molecules can disrupt the formation of a stable crystal lattice, preventing your compound from solidifying or causing it to "oil out" during recrystallization attempts.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of sensitive functional groups on the molecule, leading to the formation of impurities and reducing the overall yield and purity of the desired product.[4]

  • Impact on Bioavailability: For drug development professionals, the hydration state of an API can drastically affect its solubility, dissolution rate, and ultimately, its bioavailability.[4]

Part 2: Troubleshooting Guides for Purification

This section provides solutions to specific problems encountered during the purification of hygroscopic morpholine compounds.

Q4: My compound "oiled out" during recrystallization. What should I do?

"Oiling out" is a common problem where the compound separates as a liquid phase instead of forming crystals. This is often caused by residual water lowering the compound's melting point or interfering with crystal lattice formation.

Causality: Water acts as a plasticizer, disrupting intermolecular interactions required for crystallization.[4] Furthermore, if the cooling process is too rapid, the compound may drop out of solution faster than it can organize into a crystal lattice.

Solutions:

  • Ensure Anhydrous Conditions: Dry your crude material thoroughly under high vacuum before attempting recrystallization. Use solvents from a freshly opened bottle or a solvent purification system.

  • Switch to a Less Polar Solvent System: If you are using a polar solvent like ethanol or methanol, try switching to or adding a less polar, water-immiscible solvent like toluene, dichloromethane, or ethyl acetate. This can help to azeotropically remove water.

  • Azeotropic Removal of Water: Dissolve your crude product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene). Distill off a portion of the solvent using a Dean-Stark apparatus to remove the water. Once the water is removed, you can either cool the remaining solution to induce crystallization or add an anti-solvent. See Protocol 1 for a detailed methodology.

  • Slow Down Cooling: After dissolving your compound, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid crashing the product out in an ice bath immediately.

Q5: How do I choose the correct drying agent for a solution of my morpholine compound?

Choosing the right drying agent is critical. Because morpholine derivatives are basic, using an acidic drying agent can lead to salt formation, trapping your compound with the drying agent and reducing your yield.

Causality: The lone pair on the morpholine nitrogen is basic and will react with any acidic species. Standard drying agents like anhydrous calcium chloride (CaCl₂) can form acidic solutions upon partial hydration and should be avoided.

Decision Framework:

Drying AgentChemical NatureWater CapacitySpeedSuitability for Morpholine CompoundsKey Considerations
Molecular Sieves (3Å or 4Å) NeutralModerateModerate to SlowExcellent Must be activated (heated under vacuum). 3Å is preferred as it excludes most organic molecules. Best for final drying steps.
Anhydrous Sodium Sulfate (Na₂SO₄) NeutralHighSlowGood Inefficient at removing the last traces of water. Best for pre-drying large volumes.
Anhydrous Magnesium Sulfate (MgSO₄) Weakly AcidicHighFastUse with Caution Can be slightly acidic. Best avoided if your compound is particularly base-sensitive or if you need to let it sit for extended periods.
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) BasicHighFastExcellent (for solvents) Highly effective but very reactive. Primarily used for pre-drying bulk solvents (e.g., THF, ether), not for direct use with the product solution unless the compound is stable to strong bases.
Calcium Hydride (CaH₂) BasicLowFastGood (for solvents) Reacts with water to produce H₂ gas (flammable). Best for drying solvents, especially aminated ones. Reacts with protic solvents like alcohols.

Recommendation: For drying a solution containing your final morpholine compound, activated 3Å or 4Å molecular sieves are the safest and most effective choice. See Protocol 2 for a detailed methodology.

Q6: My compound streaks badly on a silica gel column. How can I improve the chromatography?

Streaking (or tailing) on silica gel is often a sign of strong interaction between the basic morpholine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. Absorbed water can exacerbate this problem.

Causality: The acidic silica surface protonates the basic morpholine, causing it to "stick" to the stationary phase and elute slowly and broadly.

Solutions:

  • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system.

    • Ammonia: Pre-saturate your mobile phase with ammonia gas, or use a solution of 2% methanol in dichloromethane that has been saturated with ammonia.

  • Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel for your column. Alternatively, treated silica gels, such as base-deactivated silica, are commercially available.

  • Ensure Anhydrous Conditions: Water can create a highly polar layer on the silica surface, altering its properties. Always use dry solvents and consider running the column under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake during the run. See Protocol 3 for a detailed methodology.

Part 3: Key Protocols and Workflows

Workflow: Decision-Making for Purification

This diagram outlines a logical workflow for selecting the appropriate purification and drying strategy for a hygroscopic morpholine compound.

G cluster_start Initial Assessment cluster_drying Pre-Purification Drying cluster_purification Purification Method cluster_post Final Handling & Storage Start Crude Hygroscopic Morpholine Compound IsThermallyStable Thermally Stable? Start->IsThermallyStable HighVac Dry on High Vacuum (with gentle heating if stable) IsThermallyStable->HighVac Yes Azeotrope Azeotropic Distillation (e.g., with Toluene) IsThermallyStable->Azeotrope No / Liquid PurificationChoice Purification Method? HighVac->PurificationChoice Azeotrope->PurificationChoice Distillation Distillation / Kugelrohr (for volatile liquids) PurificationChoice->Distillation Liquid Recrystallization Recrystallization PurificationChoice->Recrystallization Solid Chromatography Column Chromatography PurificationChoice->Chromatography Non-crystalline or impure solid/oil FinalProduct Pure, Dry Compound Distillation->FinalProduct Recrystallization->FinalProduct Use Anhydrous Solvents Chromatography->FinalProduct Use Basic Modifier (e.g., TEA) & Anhydrous Conditions Storage Store under Inert Gas (Ar or N2) in a Desiccator FinalProduct->Storage

Caption: Decision workflow for drying and purifying hygroscopic morpholine compounds.

Protocol 1: Azeotropic Removal of Water with a Dean-Stark Apparatus

Objective: To remove water from a thermally stable, water-immiscible solvent solution of a morpholine compound prior to crystallization or further reaction.

Materials:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Toluene (or another suitable solvent like benzene or heptane)

  • Crude, water-containing morpholine compound

Procedure:

  • Setup: Assemble the glassware: round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Charging the Flask: Dissolve the crude morpholine compound in a minimal amount of toluene and add it to the round-bottom flask. Add a magnetic stir bar.

  • Filling the Trap: Fill the Dean-Stark trap with toluene through the top of the condenser until it begins to flow back into the flask.

  • Heating: Begin heating the flask. The toluene-water azeotrope will begin to boil (for toluene, this is ~85 °C).

  • Collection: The vapor will travel into the condenser, liquefy, and drip into the Dean-Stark trap. As water is denser than toluene, it will collect at the bottom of the trap. The lighter toluene will overflow the side-arm of the trap and return to the reaction flask.

  • Monitoring: Continue the process until no more water collects in the bottom of the trap.

  • Completion: Once drying is complete, turn off the heat and allow the apparatus to cool. The resulting anhydrous solution in the round-bottom flask can be used for crystallization or other downstream processing.

Protocol 2: Drying an Organic Solution with Molecular Sieves

Objective: To effectively remove trace amounts of water from an organic solution of a morpholine compound.

Materials:

  • Solution of morpholine compound in an organic solvent (e.g., DCM, Ethyl Acetate)

  • Activated 3Å or 4Å molecular sieves (pellets or powder)

  • Anhydrous flask with a septum or inert gas inlet

Procedure:

  • Activate Sieves: Place the required amount of molecular sieves in a flask and heat them in a vacuum oven (e.g., >150 °C) under high vacuum for several hours to remove any adsorbed water. Allow them to cool under vacuum or in a desiccator.

  • Addition: To your solution of the morpholine compound, add the activated molecular sieves (approximately 5-10% of the solution weight).

  • Incubation: Swirl the flask and allow it to stand for at least 1-2 hours. For very wet solutions or for achieving extremely anhydrous conditions, allow it to stand overnight.

  • Separation: Carefully decant or filter the solution away from the molecular sieves. Be cautious not to crush the sieves if they are in pellet form, as this can release trapped water. For best results, cannulate the solution through a filter stick under an inert atmosphere.

  • Verification: If required, take a small aliquot of the dried solution for Karl Fischer analysis to confirm the removal of water.

Protocol 3: Anhydrous Flash Column Chromatography

Objective: To purify a morpholine compound using silica gel chromatography while minimizing interactions with the stationary phase and preventing moisture contamination.

Materials:

  • Chromatography column

  • Silica gel

  • Anhydrous eluent (mobile phase)

  • Triethylamine (TEA) or other basic modifier

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare Eluent: Prepare your mobile phase and add 0.5-1% (v/v) triethylamine. Ensure the solvents used are from a recently opened bottle or have been properly dried.

  • Pack the Column (Dry Packing Recommended):

    • Add the required amount of dry silica gel to the column.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top.

  • Load the Sample:

    • Dissolve your crude compound in a minimum amount of the mobile phase (or a stronger solvent like DCM).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Run the Column:

    • Carefully add the eluent to the column.

    • Use positive pressure from an inert gas source (e.g., a nitrogen line with a regulator) to push the solvent through the column. This both speeds up the process and maintains an anhydrous environment.

    • Collect fractions as usual.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

References

  • Lim, S. L., Chew, K. W., & Chan, E. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(8), 779. [Link]

  • Bayrak, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 21(8), 1947-1954. [Link]

  • American Chemical Society. (2017). Morpholine. In ACS Reagent Chemicals. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. [Link]

  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Roussel Uclaf. (1984). Method for preparing morpholine derivative.
  • Nankai University. (2001). Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. [Link]

  • Singh, A. K., et al. (2021). Analysis of Morpholine in Water by UV Visible Spectrophotometer. International Journal of Multidisciplinary Research and Education, 1(1), 80-83. [Link]

  • Chromatography Forum. (2008). Hygroscopic Reference Standards. [Link]

  • Jefferson Chemical Company. (1964). Morpholine-Water-Z-Ethylhexanol. Google Patents. [Link]

  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9304768. [Link]

  • US Department of Energy. (2014). Determination of Morpholine, Ethanolamine, and Hydrazine in Simulated Nuclear Power Plant Wastewater. [Link]

  • Nanjing University of Science and Technology. (2019). A kind of morpholine dehydration aid and its preparation method and application.
  • André, L., et al. (2019). Water harvesting from air with a hygroscopic salt in a hydrogel–derived matrix. Communications Chemistry, 2(1), 1-8. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9304768. [Link]

  • USDA Agricultural Marketing Service. (2000). Morpholine.pdf. [Link]

  • Santos, W. C., et al. (2022). Facile electrochemical detection of morpholine in boiler water with carbon nanostructures: a comparative study of graphene and c. Bulletin of Materials Science, 45(1), 100. [Link]

  • Termofluido. (n.d.). Hygroscopic compounds. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Zhejiang University. (2012). Novel process for recovering N-methyl morpholine and N-ethyl morpholine.
  • Reddit. (2024). Best way to separate water and morpholine. [Link]

Sources

Technical Support Center: Byproduct Analysis in (R)-3-(Methoxymethyl)morpholine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and analysis of (R)-3-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of working with this valuable chiral building block. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity and understanding potential byproducts is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (R)-3-(Methoxymethyl)morpholine and what are their primary challenges?

A1: The synthesis of substituted morpholines like (R)-3-(Methoxymethyl)morpholine often starts from vicinal amino alcohols or their derivatives.[2] A prevalent strategy involves the cyclization of an N-substituted diethanolamine derivative. The primary challenges typically revolve around achieving high stereoselectivity, preventing side reactions, and ensuring complete cyclization. For instance, intramolecular cyclization can sometimes be sluggish, leading to the presence of unreacted linear intermediates.

Q2: I am observing a persistent impurity with a similar mass to my product in the crude reaction mixture. What could it be?

A2: An impurity with a mass similar to your target compound could be a positional isomer or a stereoisomer. If your synthesis involves cyclization, an alternative ring-closure could lead to an isomeric byproduct. More commonly, if you are starting with a chiral precursor, you might be dealing with the (S)-enantiomer. It is crucial to analyze the chiral purity of your starting materials and to use analytical techniques that can resolve enantiomers, such as chiral HPLC or capillary electrophoresis (CE).[3][4]

Q3: My final product shows low optical purity. What are the likely causes?

A3: Low optical purity can stem from several sources:

  • Starting Material Purity: The enantiomeric excess (ee) of your initial chiral starting material is the upper limit for your final product's ee. Always verify the purity of your starting materials.

  • Racemization: Certain reaction conditions, such as harsh pH (strongly acidic or basic) or high temperatures, can cause racemization at the chiral center.

  • Side Reactions: A non-stereoselective side reaction that produces the racemic product can also lower the overall optical purity.

Q4: What are the recommended analytical methods for in-process control and final product analysis?

A4: A multi-pronged analytical approach is recommended:

  • TLC: For quick qualitative monitoring of reaction progress.

  • HPLC/UPLC: Reversed-phase HPLC with UV or MS detection is excellent for monitoring the disappearance of starting materials and the formation of the product and polar byproducts. Chiral HPLC is essential for determining enantiomeric purity.

  • GC-MS: Useful for identifying volatile impurities and byproducts.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying major impurities.

  • Capillary Electrophoresis (CE): A powerful technique for chiral separations, often using cyclodextrins as chiral selectors.[3]

Troubleshooting Guides

Guide 1: Low Reaction Yield

Problem: The yield of (R)-3-(Methoxymethyl)morpholine hydrochloride is significantly lower than expected.

Potential Causes & Solutions
Potential Cause Scientific Rationale Troubleshooting & Optimization Steps
Incomplete Cyclization The intramolecular nucleophilic substitution to form the morpholine ring may be kinetically slow or reversible under the reaction conditions. This is a common issue in the synthesis of six-membered heterocycles.[5]1. Increase Reaction Temperature: Carefully increase the temperature in increments of 10°C. Monitor for product degradation. 2. Extend Reaction Time: Run time-course experiments (e.g., analyzing aliquots at 12, 24, and 48 hours) to determine if the reaction has reached completion. 3. Change the Base: If a base is used to deprotonate the amine or alcohol, its strength is critical. A stronger, non-nucleophilic base (e.g., NaH, KHMDS) may be more effective than weaker bases (e.g., K₂CO₃, Et₃N).
Degradation of Product Morpholines can be susceptible to degradation under strongly acidic or oxidative conditions.[6] The methoxymethyl ether linkage might also be sensitive to strong acids.1. Milder Reagents: If deprotection is the final step, consider milder conditions. For example, if removing a benzyl group, catalytic transfer hydrogenation might be gentler than harsher methods. 2. Control pH: During workup and isolation, avoid extreme pH values. Use buffered solutions where appropriate. 3. Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (N₂ or Ar).
Poor Leaving Group The efficiency of the cyclization step heavily depends on the quality of the leaving group on the diethanolamine backbone.1. Activate the Hydroxyl Group: Convert the terminal hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), prior to the cyclization step. This significantly enhances the rate of intramolecular Sₙ2 reaction.
Mechanical Loss During Workup The hydrochloride salt of your product might have some aqueous solubility, leading to losses during extraction.1. Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 5 x 50 mL is better than 2 x 125 mL). 3. Back-Extraction: If the product is basic, consider a pH-swing extraction to purify it from neutral impurities.
Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC, NMR of crude) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Base/Solvent - Improve Leaving Group incomplete->optimize_conditions check_workup Analyze Aqueous & Organic Layers Post-Workup complete->check_workup end Yield Improved optimize_conditions->end loss_in_workup Product Loss in Workup check_workup->loss_in_workup Yes no_loss Minimal Loss in Workup check_workup->no_loss No optimize_workup Optimize Workup: - Saturate Aqueous Phase - Increase Extractions - pH Swing Extraction loss_in_workup->optimize_workup check_degradation Suspect Product Degradation (Presence of multiple unidentified spots/peaks) no_loss->check_degradation optimize_workup->end milder_conditions Use Milder Conditions: - Lower Temperature - Milder Reagents - Inert Atmosphere check_degradation->milder_conditions milder_conditions->end

Caption: Workflow for diagnosing and resolving low reaction yields.

Guide 2: Identification and Mitigation of Byproducts

Problem: The final product is contaminated with significant byproducts, complicating purification.

Common Byproducts and Their Formation Mechanisms

(R)-3-(Methoxymethyl)morpholine is often synthesized from a chiral precursor like (R)-3-amino-1,2-propanediol, which is then elaborated. The following diagram illustrates a plausible synthetic route and potential byproduct formation points.

G cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation A Chiral Precursor ((R)-3-amino-1,2-propanediol derivative) B N-Alkylation with 2-chloroethyl ether derivative A->B C Intermediate (Linear Amino Diol) B->C BP2 Over-alkylation (Quaternary Ammonium Salt) B->BP2 Excess Alkylating Agent D Intramolecular Cyclization (e.g., via Ms/Ts activation) C->D BP1 Dimerization/ Polymerization C->BP1 Intermolecular Reaction E Protected Morpholine D->E BP3 Racemized Product D->BP3 Harsh Conditions (Heat, pH) F Deprotection E->F G Final Product ((R)-3-(Methoxymethyl)morpholine HCl) F->G

Caption: Potential byproduct formation pathways in a typical synthesis.

Troubleshooting & Mitigation Strategies
  • Byproduct: Dimer or Oligomers

    • Identification: Peaks in the mass spectrum corresponding to 2x, 3x, etc., the mass of the linear intermediate. Often appears as a baseline "smear" or broad peaks in HPLC.

    • Cause: Intermolecular reactions competing with the desired intramolecular cyclization. This is favored at high concentrations.

    • Solution (High Dilution Principle): Perform the cyclization step under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by slowly adding the substrate to a large volume of refluxing solvent over several hours. This favors the intramolecular pathway.

  • Byproduct: N-Oxide

    • Identification: A peak in the mass spectrum at [M+16]+. The product may also have altered solubility and chromatographic retention.

    • Cause: Oxidation of the morpholine nitrogen. This can occur if using certain oxidizing agents or during workup with exposure to air, especially if residual peroxides are present in solvents like THF or ether.

    • Solution:

      • Use Fresh Solvents: Ensure solvents are peroxide-free.

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar).

      • Reductive Workup: If oxidation is unavoidable, a mild reductive workup (e.g., with Na₂SO₃) can sometimes convert the N-oxide back to the desired amine.

  • Byproduct: (S)-Enantiomer (Racemization)

    • Identification: A second peak when analyzed by a chiral HPLC or CE method.

    • Cause: Epimerization at the C3 stereocenter, often facilitated by strong base and/or high heat, especially if there is a plausible mechanism for forming a resonance-stabilized intermediate.

    • Solution:

      • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Base Selection: Use the weakest base necessary to effect the transformation. Avoid excessively strong bases or prolonged reaction times with bases.

      • Protocol: A typical protocol for chiral purity analysis is provided below.

Experimental Protocol: Chiral Purity Analysis by HPLC

This protocol provides a starting point for developing a method to determine the enantiomeric purity of (R)-3-(Methoxymethyl)morpholine.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-(Methoxymethyl)morpholine.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns are a common choice.

    • Recommended Columns: Daicel CHIRALPAK® series (e.g., IA, IB, IC) or CHIRALCEL® series (e.g., OD, OJ).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

    • Add a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase. This is crucial for obtaining good peak shape for basic compounds like morpholines.

  • Sample Preparation:

    • Accurately weigh and dissolve the (R)-3-(Methoxymethyl)morpholine hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a sample of a racemic standard (if available) to confirm the retention times of both the (R)- and (S)-enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Self-Validation: The method's suitability should be confirmed by demonstrating adequate resolution (>1.5) between the enantiomer peaks and by validating for linearity, accuracy, and precision as per ICH guidelines if required for regulatory purposes.

References

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • (R)-3-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • MORPHOLINE. Ataman Kimya. [Link]

  • Method for preparing high morphine hydrochloride.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [https://www.mdpi.com/2 symmetry-16-01354/s1]([Link] symmetry-16-01354/s1)

  • Chiral Purity in Drug Analysis. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Macrocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of macrocyclic kinase inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in this challenging yet rewarding field. Macrocyclization offers a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of kinase inhibitors, but the synthetic journey is often fraught with unique obstacles.[1][2][3][4]

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on troubleshooting common experimental issues. Our goal is to explain not just the "how" but also the "why" behind each recommendation, empowering you to make informed decisions in your own research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why are my macrocyclization yields consistently low?

    • How do I choose the right linker for my macrocyclic inhibitor?

    • What are the best analytical techniques to confirm successful macrocyclization?

    • My macrocycle has poor solubility. What can I do?

    • I am observing atropisomerism. How should I approach this?

  • Troubleshooting Guides

    • Guide 1: Optimizing the Ring-Closing Metathesis (RCM) Reaction

    • Guide 2: Enhancing Amide Bond Formation for Macrolactamization

    • Guide 3: Navigating Purification of Macrocyclic Compounds

  • Experimental Protocols

    • Protocol 1: General Procedure for High-Dilution Macrocyclization

  • References

Frequently Asked Questions (FAQs)

Q1: Why are my macrocyclization yields consistently low?

A1: Low yields in macrocyclization are a common and multifaceted problem, often stemming from the competition between the desired intramolecular cyclization and intermolecular polymerization.[2][5][6] The success of the reaction is a delicate balance of several factors:

  • High-Dilution Principle: To favor the intramolecular reaction, the concentration of the linear precursor must be kept extremely low (typically <0.01 M).[7][8][9] This is because the rate of the intramolecular reaction is dependent on the concentration of the precursor, while the rate of the intermolecular reaction is dependent on the square of the concentration. By keeping the concentration low, you significantly favor the desired cyclization. A slow addition of the precursor to the reaction vessel using a syringe pump is a standard technique to maintain pseudo-high dilution conditions without requiring vast solvent volumes.[10]

  • Conformational Predisposition: The linear precursor must be able to adopt a conformation that brings the reactive termini into proximity. If the precursor is too rigid or has a strong preference for an extended conformation, the energy barrier to achieving the cyclization-competent conformation will be high, leading to low yields. Molecular modeling can be a valuable tool to predict low-energy conformations.[2][11]

  • Ring Strain: The formation of small to medium-sized rings (8-11 atoms) can be enthalpically and entropically disfavored due to significant ring strain.[12][13] If your target macrocycle falls into this range, you may need to explore alternative cyclization points or linker designs to minimize strain in the transition state.

  • Reaction Kinetics: The chosen cyclization reaction must be kinetically facile. If the reaction is too slow, side reactions or degradation of the starting material can occur. Ensure your chosen reaction (e.g., RCM, amide coupling, Suzuki coupling) is well-optimized for your specific substrate.[1][6]

Q2: How do I choose the right linker for my macrocyclic inhibitor?

A2: The linker is not just a passive connector; it plays a critical role in the molecule's overall properties. The choice of linker can significantly impact synthetic feasibility, solubility, metabolic stability, and biological activity.[2]

  • Conformational Control: The linker's length and rigidity are paramount in constraining the conformation of the inhibitor to match the bioactive conformation when bound to the kinase.[2][14] A well-designed linker can pre-organize the molecule, reducing the entropic penalty of binding and thus increasing potency.[1][14][15]

  • Physicochemical Properties: The linker can be functionalized to modulate the molecule's physicochemical properties. For instance, incorporating polar groups (e.g., ethers, amides) can improve solubility, while avoiding metabolically labile groups can enhance stability.[2][4]

  • Synthetic Accessibility: The functional groups at the termini of the linker must be compatible with the chosen macrocyclization reaction. It is also crucial to consider the overall synthetic complexity of the linker itself.

Decision Workflow for Linker Selection

Caption: A workflow for selecting and optimizing a macrocycle linker.

Q3: What are the best analytical techniques to confirm successful macrocyclization?

A3: Confirming the formation of a macrocycle over a dimer or polymer requires a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): This is the first and most critical step. The observed mass should correspond to the exact mass of the desired monomeric macrocycle. The absence of peaks corresponding to dimers or higher-order oligomers is a strong indication of successful cyclization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Compare the spectra of the linear precursor and the final product. Significant chemical shift changes, particularly at the reaction termini, are expected upon cyclization. The overall complexity of the spectrum can also be indicative of the more rigid, cyclic structure.[16]

    • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for confirming the newly formed bond and the overall connectivity of the macrocycle.

    • ROESY/NOESY: These experiments can provide insights into the 3D structure and conformation of the macrocycle in solution, which can be particularly useful for conformationally constrained molecules.[16]

  • High-Performance Liquid Chromatography (HPLC): A significant change in retention time between the linear precursor and the product is expected. The appearance of a single, sharp peak for the purified product is a good indicator of purity. Co-injection of the starting material and product can confirm that they are distinct species.

Q4: My macrocycle has poor solubility. What can I do?

A4: Poor solubility is a common challenge for macrocyclic compounds, which often have a high molecular weight and a "greasy" core.[1][14]

  • Structural Modification: The most effective approach is to introduce polar functional groups into the macrocycle. This can be done by modifying the linker or the core scaffold. Care must be taken to ensure that these modifications do not negatively impact the binding affinity for the target kinase.

  • Formulation Strategies: If structural modification is not feasible, various formulation techniques can be employed, such as using co-solvents, surfactants, or creating amorphous solid dispersions. While not a synthetic solution, this is a practical approach in later-stage drug development.

Q5: I am observing atropisomerism. How should I approach this?

A5: Atropisomerism, or rotational isomerism, is common in macrocyclic kinase inhibitors due to hindered rotation around a single bond, often in biaryl systems.[17][18] These isomers can have different biological activities and pharmacokinetic properties.[19][20]

  • Detection: Chiral HPLC is the primary method for detecting and separating atropisomers. Variable temperature NMR can also be used to study the rotational barrier; if distinct sets of peaks for the two isomers are observed at room temperature, it indicates slow rotation on the NMR timescale.

  • Separation and Characterization: Once detected, the atropisomers should be separated using preparative chiral chromatography. The absolute configuration of each isomer can then be determined using techniques like X-ray crystallography or vibrational circular dichroism (VCD).

  • Synthetic Control: In some cases, it may be possible to control the stereochemistry during the synthesis through asymmetric catalysis or by introducing a chiral auxiliary. This is a more advanced strategy but can be highly effective.

Troubleshooting Guides

Guide 1: Optimizing the Ring-Closing Metathesis (RCM) Reaction

Ring-closing metathesis is a powerful tool for macrocyclization, but it is sensitive to various factors.[6]

Problem Potential Cause(s) Troubleshooting Steps
No reaction or low conversion 1. Inactive catalyst. 2. Inhibitory functional groups. 3. Steric hindrance at olefin termini.1. Use a fresh batch of catalyst; ensure proper inert atmosphere techniques. 2. Check for potential catalyst poisons (e.g., free thiols, phosphines). Protect sensitive functional groups if necessary. 3. Consider using a more reactive catalyst (e.g., Grubbs 3rd generation). 4. Increase reaction temperature, but monitor for decomposition.
Dimerization/Oligomerization 1. Concentration is too high. 2. Slow intramolecular reaction.1. Decrease the concentration of the diene precursor. 2. Use a syringe pump for slow addition of the precursor to the reaction mixture. 3. Choose a solvent that favors a folded conformation of the precursor.
Product decomposition 1. Catalyst is too reactive. 2. Prolonged reaction time or high temperature.1. Switch to a less reactive catalyst if the substrate is highly activated. 2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 3. Add a catalyst scavenger like triphenylphosphine oxide upon completion.
Guide 2: Enhancing Amide Bond Formation for Macrolactamization

Macrolactamization is a classic macrocyclization strategy, but can be challenging for sterically hindered or electronically deactivated substrates.[21]

Problem Potential Cause(s) Troubleshooting Steps
Low yield 1. Inefficient coupling reagent. 2. Epimerization at the C-terminal stereocenter. 3. High-dilution principle not effectively applied.1. Screen a panel of coupling reagents (e.g., HATU, HBTU, COMU). 2. Add an epimerization-suppressing additive like HOAt. 3. Ensure slow addition of the linear precursor and use non-polar solvents to promote pre-organization.
Formation of side products 1. Incomplete activation of the carboxylic acid. 2. Side reactions with unprotected functional groups.1. Ensure the correct stoichiometry of the coupling reagent and base. 2. Protect any reactive side chains (e.g., hydroxyl, thiol groups) before attempting cyclization.
Guide 3: Navigating Purification of Macrocyclic Compounds

Purifying macrocycles can be challenging due to their unique physical properties.

Problem Potential Cause(s) Troubleshooting Steps
Difficulty separating from linear precursor 1. Similar polarity. 2. Product streaking on silica gel.1. Use a different stationary phase (e.g., C18 for reverse-phase chromatography). 2. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to improve peak shape.
Co-elution with oligomers 1. Oligomers have similar polarity to the desired macrocycle.1. Preparative HPLC is often the most effective method for separating macrocycles from closely related oligomers. 2. Size-exclusion chromatography can also be effective for separating based on size.
Product appears insoluble in chromatography solvents 1. The macrocycle may be highly non-polar or prone to aggregation.1. Use stronger solvents like dichloromethane or chloroform. 2. Consider using a solvent system with additives to disrupt aggregation.

Logical Flow for Purification Strategy

G start Crude Reaction Mixture check_mass HRMS Analysis start->check_mass flash_chrom Attempt Flash Chromatography (Silica) check_mass->flash_chrom Desired Mass Present re_optimize Re-optimize Synthesis check_mass->re_optimize No Desired Mass check_separation Good Separation? flash_chrom->check_separation pure_product Pure Macrocycle check_separation->pure_product Yes prep_hplc Preparative HPLC (Reverse Phase) check_separation->prep_hplc No check_purity >95% Pure? prep_hplc->check_purity check_purity->pure_product Yes further_purification Consider Alternative Methods (e.g., SFC, Crystallization) check_purity->further_purification No

Sources

Technical Support Center: Overcoming Drug Resistance in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the design and application of kinase inhibitors. This guide is structured to provide practical, in-depth solutions to the common challenges encountered in the field, with a focus on understanding and overcoming acquired resistance. Our goal is to move beyond simple protocols and provide the causal reasoning behind experimental choices, ensuring that your efforts are both efficient and effective.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance

This section addresses fundamental questions about the mechanisms of resistance to kinase inhibitors.

Q1: My kinase inhibitor showed excellent initial potency in my cell-based assays, but the cells are now becoming resistant. What are the likely mechanisms?

A1: This is a common and expected outcome in kinase inhibitor studies. Resistance can be broadly categorized into two main types: primary (de novo) resistance and acquired resistance, which develops after an initial response.[1][2] Acquired resistance, which you are likely observing, is driven by several well-documented mechanisms:

  • On-Target Modifications: These are genetic changes to the kinase target itself.[2][3]

    • Secondary Mutations: The most frequent cause is the emergence of point mutations within the kinase domain that either directly block inhibitor binding or alter the kinase's conformation.[4][5][6] A classic example is the "gatekeeper" mutation, which is located deep within the ATP-binding pocket and can sterically hinder the binding of many inhibitors.[7][8] Another well-known example is the T790M mutation in EGFR, which accounts for about 50% of acquired resistance to first-generation EGFR inhibitors.[2][9]

    • Gene Amplification: The cancer cells may increase the number of copies of the target kinase gene, leading to overexpression of the kinase.[2] This effectively "out-competes" the inhibitor.

  • Off-Target Mechanisms (Bypass Signaling): The cancer cells find alternative routes to activate downstream signaling pathways, making the inhibition of the original target irrelevant.[2][4]

    • Activation of Bypass Tracks: Other kinases or signaling pathways become upregulated to compensate for the inhibited kinase.[2][6] For instance, MET amplification can confer resistance to EGFR inhibitors by activating the ERBB3-PI3K-AKT pathway.[2][10]

    • Histological Transformation: In some cases, the entire cell type can change, as seen in some non-small-cell lung cancers (NSCLC) transforming into small-cell lung cancer (SCLC), which has a different set of survival dependencies.[2][9]

  • Drug Efflux and Sequestration: The cancer cells can increase the expression of drug efflux pumps that actively remove the inhibitor from the cell, or they can sequester the drug in lysosomes.[4]

Below is a diagram illustrating the major mechanisms of acquired resistance.

ResistanceMechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Secondary_Mutations Secondary Mutations (e.g., Gatekeeper T790M) Target_Kinase Target Kinase Secondary_Mutations->Target_Kinase Alters Target Resistance Resistance Secondary_Mutations->Resistance Gene_Amplification Target Gene Amplification Gene_Amplification->Target_Kinase Overexpresses Target Gene_Amplification->Resistance Bypass_Signaling Bypass Signaling Activation (e.g., MET Amplification) Downstream_Signaling Downstream Signaling (Proliferation, Survival) Bypass_Signaling->Downstream_Signaling Activates Independently Bypass_Signaling->Resistance Histological_Transformation Histological Transformation (e.g., NSCLC to SCLC) Histological_Transformation->Resistance Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Target_Kinase Inhibits Target_Kinase->Downstream_Signaling Activates Cell_Survival Cell Survival Downstream_Signaling->Cell_Survival

Caption: Major Mechanisms of Acquired Kinase Inhibitor Resistance.

Q2: What is a "gatekeeper" mutation and why is it so problematic?

A2: The "gatekeeper" residue is a specific amino acid located at the entrance to a hydrophobic pocket deep within the ATP-binding site of the kinase.[7] It gets its name because it controls access to this pocket.[7]

Why it's problematic:

  • Steric Hindrance: Many kinase inhibitors are designed to fit snugly into this hydrophobic pocket. A mutation in the gatekeeper residue, often from a smaller amino acid (like threonine) to a larger one (like methionine), can physically block the inhibitor from binding effectively.[7][8][11] However, the smaller ATP molecule can still access the site, allowing the kinase to remain active.[6]

  • Increased Kinase Activity: Recent studies have shown that gatekeeper mutations can do more than just block drug binding; they can also increase the intrinsic activity of the kinase.[7][12] These mutations can destabilize the inactive, autoinhibited conformation of the kinase, making it more likely to be in an active state, which can lead to more aggressive cancer growth.[7][12]

The T315I mutation in BCR-ABL is a classic example of a gatekeeper mutation that confers resistance to imatinib in chronic myeloid leukemia (CML).[8]

Q3: What are the main strategies for designing next-generation inhibitors to overcome resistance?

A3: Several rational design strategies are employed to create inhibitors that can overcome known resistance mechanisms:

  • Targeting Resistant Mutants: This involves designing new inhibitors that can effectively bind to the mutated kinase. For example, third-generation EGFR inhibitors like osimertinib were specifically designed to be potent against the T790M gatekeeper mutation while sparing the wild-type EGFR.[11][13]

  • Covalent Inhibitors: These inhibitors form a permanent covalent bond with a reactive residue (like cysteine) in the kinase's active site.[14][15] This can provide high potency and selectivity, and can be effective against resistance mutations that weaken non-covalent binding interactions.[14][15][16]

  • Allosteric Inhibitors: Instead of targeting the highly conserved ATP-binding site, allosteric inhibitors bind to a different site on the kinase, inducing a conformational change that inactivates it. This approach can be effective against mutations in the ATP-binding pocket.

  • Combination Therapies: Combining inhibitors that target different nodes in a signaling pathway can prevent or delay the onset of resistance.[4][14][15] A successful example is the combination of BRAF and MEK inhibitors in melanoma.[4][15]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for common experimental challenges.

Problem 1: My new inhibitor is ineffective against a known gatekeeper mutant cell line.

Causality: The bulky side chain of the mutated gatekeeper residue is likely sterically clashing with your inhibitor, preventing it from binding to the ATP pocket. Your inhibitor's design may be too reliant on interactions that are disrupted by this mutation.[7][8]

Troubleshooting Workflow:
  • Confirm On-Target Effect:

    • Action: Perform a biochemical assay using the purified recombinant mutant kinase. This will confirm if the lack of efficacy is due to a direct binding issue or a more complex cellular mechanism.

    • Expected Outcome: You should see a significantly higher IC50 value for the mutant kinase compared to the wild-type.

  • Structural Modeling:

    • Action: Use computational docking or molecular dynamics simulations to model the interaction between your inhibitor and the mutant kinase.[17][18]

    • Expected Outcome: The model should visualize the steric clash between your compound and the mutated gatekeeper residue. This will inform the specific chemical moieties on your inhibitor that need to be modified.

  • Rational Re-design:

    • Action: Synthesize analogs of your inhibitor with smaller chemical groups at the position predicted to clash with the gatekeeper. The goal is to design a molecule that can still form key interactions with the hinge region of the kinase without being blocked by the mutation.[8][19]

  • Consider Alternative Inhibition Modalities:

    • Action: If modifying the existing scaffold is unsuccessful, explore designing a covalent inhibitor that can form a bond with a nearby cysteine residue, or an allosteric inhibitor that targets a different site on the kinase.[16]

Troubleshooting_Gatekeeper Start Inhibitor fails against gatekeeper mutant cell line Biochem_Assay Step 1: Biochemical Assay (Purified Mutant Kinase) Start->Biochem_Assay High_IC50 Result: High IC50 (Confirms Binding Issue) Biochem_Assay->High_IC50 Structural_Modeling Step 2: Structural Modeling (Docking/MD Simulations) High_IC50->Structural_Modeling Yes Investigate_Cellular_Mechanisms Investigate cellular mechanisms (e.g., drug efflux) High_IC50->Investigate_Cellular_Mechanisms No Visualize_Clash Result: Visualize Steric Clash Structural_Modeling->Visualize_Clash Rational_Redesign Step 3: Rational Re-design (Synthesize Analogs) Visualize_Clash->Rational_Redesign Yes Test_Analogs Test New Analogs Rational_Redesign->Test_Analogs Success Success: Potent Inhibition Test_Analogs->Success Alternative_Modalities Step 4: Explore Alternative Modalities (Covalent/Allosteric) Test_Analogs->Alternative_Modalities Failure Alternative_Modalities->Rational_Redesign

Caption: Troubleshooting Workflow for Gatekeeper Mutant Resistance.

Problem 2: My inhibitor loses efficacy, but sequencing of the target kinase reveals no new mutations.

Causality: This strongly suggests an "off-target" resistance mechanism, most likely the activation of a bypass signaling pathway.[2][4] The cancer cells have rewired their signaling network to circumvent the block you've put in place.

Troubleshooting Workflow:
  • Phospho-Proteomic Analysis:

    • Action: Use mass spectrometry-based phospho-proteomics to compare the phosphorylation landscape of your sensitive parental cells versus the resistant cells (both treated with the inhibitor).

    • Expected Outcome: Look for hyper-phosphorylated receptor tyrosine kinases (RTKs) or downstream signaling nodes (e.g., AKT, ERK) in the resistant cells. This will point to the activated bypass pathway.

  • Hypothesis Validation with Combination Therapy:

    • Action: Based on the phospho-proteomic data, hypothesize which bypass pathway is active (e.g., MET, IGF1R).[10] Treat the resistant cells with your primary inhibitor in combination with a second inhibitor targeting the suspected bypass kinase.

    • Expected Outcome: If your hypothesis is correct, the combination therapy should restore sensitivity and induce cell death, while either inhibitor alone will be ineffective.[10]

  • Confirm Downstream Signaling Blockade:

    • Action: Perform Western blotting for key downstream signaling proteins (e.g., p-AKT, p-ERK) in cells treated with the single agents and the combination.

    • Expected Outcome: Your primary inhibitor should still be shown to be hitting its target. The bypass pathway inhibitor should block the compensatory signaling. The combination should show a complete shutdown of the downstream pathway.

Data Presentation: Interpreting Combination Therapy Results
Treatment GroupCell Viability (%)p-AKT (Western Blot)p-ERK (Western Blot)Interpretation
Vehicle Control100++++++Baseline signaling
Inhibitor A (Primary)95++++Target inhibited, but bypass active
Inhibitor B (Bypass)98++++Bypass inhibited, but primary target active
Inhibitor A + B 15 - - Synergistic effect, bypass confirmed

Section 3: Key Experimental Protocols

This section provides detailed methodologies for essential experiments in studying kinase inhibitor resistance.

Protocol 1: Cell-Based Kinase Inhibition Assay (e.g., Ba/F3 Cells)

This assay is crucial for determining the potency of your inhibitor against wild-type and mutant kinases in a cellular context.[20] The Ba/F3 system is an IL-3 dependent pro-B cell line that can be engineered to be dependent on an oncogenic kinase for survival and proliferation.[20]

Principle: In the absence of IL-3, normal Ba/F3 cells undergo apoptosis. When transduced with an oncogenic kinase, they proliferate independently of IL-3. Your inhibitor's potency is measured by its ability to inhibit this kinase-driven proliferation.[20]

Methodology:

  • Cell Line Generation: Stably transduce Ba/F3 cells with retroviral vectors encoding the wild-type or mutant kinase of interest. Select and expand clones that proliferate in the absence of IL-3.

  • Assay Setup:

    • Plate the engineered Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells/well in RPMI media without IL-3.

    • Add your kinase inhibitor in a serial dilution (e.g., 10-point, 3-fold dilution series, starting from 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Viability Readout:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Self-Validation: As a crucial control, run a parallel assay where you add back IL-3 to the media. In this condition, your inhibitor should not cause cell death, as the cells are no longer dependent on the target kinase. This confirms that the observed cytotoxicity is specifically due to on-target kinase inhibition.[20]

Protocol 2: In Vitro Biochemical Kinase Assay

This assay isolates the kinase and inhibitor, removing cellular complexities like membrane permeability and off-target effects. It directly measures the inhibitor's ability to block the kinase's catalytic activity.

Principle: The assay measures the transfer of phosphate from ATP to a substrate by the purified kinase. Inhibition is observed as a decrease in this activity.[21]

Methodology:

  • Reagents:

    • Purified recombinant kinase (wild-type and mutant).

    • Specific peptide or protein substrate for the kinase.

    • ATP (at or near the Km concentration for the kinase).

    • Assay buffer (containing MgCl2, DTT, etc.).

    • Detection reagent (e.g., ADP-Glo™, which measures ADP production).[21]

  • Assay Setup:

    • In a 384-well plate, add the kinase and your serially diluted inhibitor. Incubate for 15-30 minutes to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction: Incubate at room temperature for 1-2 hours.

  • Detection:

    • Stop the kinase reaction.

    • Add the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves first depleting the remaining ATP, then converting the ADP produced into a luminescent signal.[21]

  • Data Analysis: Plot the dose-response curve and calculate the IC50 value.

Self-Validation: Always include a "no kinase" control to determine the background signal and a "no inhibitor" (DMSO) control to define 100% kinase activity. Comparing the IC50 values of the wild-type versus the mutant kinase will give you a "resistance factor" that quantifies the impact of the mutation on inhibitor binding.

References

  • Kinase inhibitors: Overcoming resistance and enhancing clinical outcomes. (2025). Scientist Live.
  • Next-Generation Kinase Inhibitors: Overcoming Resistance and Enhancing Clinical Outcomes. (n.d.). Sino Biological.
  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2026). Sino Biological.
  • “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. (2023). Technology Networks.
  • Overcoming resistance mechanisms to kinase inhibitors. (2022). OncoTargets and Therapy.
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (n.d.). PMC.
  • A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion–Positive Solid Tumors. (2017).
  • New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limit
  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI.
  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Str
  • Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming str
  • Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. (2019). ACS Central Science.
  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells tre
  • Mechanisms of Drug-Resistance in Kinases. (n.d.). PMC.
  • Kinase assays. (2020). BMG LABTECH.
  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). Journal for ImmunoTherapy of Cancer.
  • Mechanisms of TKI resistance. (2017). YouTube.
  • Predicting resistance to small molecule kinase inhibitors. (2024). ChemRxiv.
  • Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited st
  • Structural biology in drug design: selective protein kinase inhibitors. (2002). PubMed.
  • Predicting Kinase Inhibitor Resistance: Physics-Based and D
  • Spotlight: Cell-based kinase assay form
  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (n.d.). PubMed Central.
  • A case of resistance to tyrosine kinase inhibitor therapy: small cell carcinoma transformation concomitant with plasma-genotyped T790M positivity. (n.d.). NIH.
  • Hope and Disappointment: Covalent Inhibitors to Overcome Drug Resistance in Non-Small Cell Lung Cancer. (n.d.). ACS Medicinal Chemistry Letters.
  • New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. (n.d.). AACR Journals.
  • Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited st
  • Structural biology in drug design: Selective protein kinase inhibitors. (2025).
  • Combating Acquired Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. (n.d.).
  • Mechanisms of Drug-Resistance in Kinases. (n.d.).
  • Abstract 4024: Overcoming ALK resistance with covalent cysteine-reactive inhibitors in lung cancer. (2023). AACR Journals.
  • SPLDExtraTrees: robust machine learning approach for predicting kinase inhibitor resistance. (n.d.).
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.).
  • How a Kinase Inhibitor Withstands Gatekeeper Residue Mut
  • Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Liter
  • Strategies to Overcome TKI Resistance. (n.d.).
  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (2014). PubMed.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI.

Sources

Validation & Comparative

A Comparative Guide to Chiral Purity Determination of (R)-3-(Methoxymethyl)morpholine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development and quality control. The biological activity and toxicological profile of enantiomers can differ significantly, making accurate determination of chiral purity a regulatory and safety imperative.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the chiral purity of (R)-3-(Methoxymethyl)morpholine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical agents.

The Criticality of Chiral Separation

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.[1] HPLC is the most widely used technique for chiral separations due to its high efficiency, sensitivity, and versatility.[1][2]

Principles of Chiral HPLC Separation

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers can interact diastereomerically. This is most commonly accomplished by using a chiral stationary phase (CSP).[3][4] The CSP contains a single enantiomer of a chiral selector that is bonded to the stationary phase support. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes leads to their differential retention and, consequently, their separation.[3]

Strategic Selection of a Chiral Stationary Phase for (R)-3-(Methoxymethyl)morpholine Hydrochloride

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method.[2] For a polar, secondary amine like (R)-3-(Methoxymethyl)morpholine, several types of CSPs could be considered.

dot

Caption: Selection of a suitable Chiral Stationary Phase.

Macrocyclic glycopeptide-based CSPs, such as those with vancomycin or teicoplanin selectors (e.g., CHIROBIOTIC™ V, CHIROBIOTIC™ T), are particularly well-suited for the separation of polar compounds, including amines.[4][5] These CSPs offer multiple interaction modes, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving enantiomers of polar molecules.[5]

Comparative Overview of Potential CSPs
Chiral Stationary Phase TypePrinciple of SeparationSuitability for (R)-3-(Methoxymethyl)morpholinePotential AdvantagesPotential Challenges
Macrocyclic Glycopeptide Multi-modal interactions including hydrogen bonding, ionic interactions, and inclusion complexation.High Excellent for polar and ionizable compounds like amines.[5] Robust and compatible with a wide range of mobile phases.Method development can be complex due to multiple interaction mechanisms.
Polysaccharide-based Helical polymer structure creates chiral grooves for inclusion and interaction.Moderate to High Broad applicability for a wide range of chiral compounds.May require specific mobile phases (normal phase or polar organic) for optimal performance.
Pirkle-type π-π interactions, hydrogen bonding, and dipole-dipole interactions.Moderate Good for compounds with aromatic rings.(R)-3-(Methoxymethyl)morpholine lacks a significant π-system, potentially leading to weak interactions.
Cyclodextrin-based Inclusion of the analyte (or a part of it) into the chiral cavity of the cyclodextrin.Low to Moderate Effective for compounds that can fit into the cyclodextrin cavity.The polarity of the analyte may hinder effective inclusion.

Based on this comparison, a macrocyclic glycopeptide CSP is the most promising starting point for method development.

Experimental Protocol: Chiral Purity Determination by HPLC

This section details a robust HPLC method for the determination of the chiral purity of (R)-3-(Methoxymethyl)morpholine hydrochloride. The method is designed to be validated according to ICH Q2(R1) guidelines.[6]

dot

Caption: HPLC workflow for chiral purity analysis.

Materials and Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Chiral Column: CHIROBIOTIC™ V2, 4.6 x 250 mm, 5 µm (or equivalent macrocyclic glycopeptide column).

  • Reagents: HPLC grade methanol, ethanol, acetic acid, and triethylamine.

  • Sample: (R)-3-(Methoxymethyl)morpholine hydrochloride.

  • Reference Standards: Racemic 3-(methoxymethyl)morpholine hydrochloride and enantiomerically pure (S)-3-(methoxymethyl)morpholine hydrochloride (if available).

Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1, v/v/v)The polar organic mobile phase is suitable for the polar analyte and the CSP. Acetic acid and triethylamine are common additives used to improve peak shape and resolution for basic analytes like amines.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CRoom temperature is a good starting point. Temperature can be optimized to improve resolution.
Detection Wavelength 210 nmMorpholine derivatives lack a strong chromophore, so detection at a low UV wavelength is necessary.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation
  • Standard Solution (Racemic): Accurately weigh approximately 10 mg of racemic 3-(methoxymethyl)morpholine hydrochloride and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the (R)-3-(Methoxymethyl)morpholine hydrochloride sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the racemic standard solution six times. The system is deemed suitable if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of each enantiomer should be less than 2.0%.

Data Analysis and Calculation of Chiral Purity

The chiral purity is expressed as enantiomeric excess (% ee), which is calculated using the following formula:

% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Where:

  • Area of Major Enantiomer: The peak area of the (R)-enantiomer.

  • Area of Minor Enantiomer: The peak area of the (S)-enantiomer.

Method Validation: A Trustworthy and Self-Validating System

A comprehensive validation of the analytical method is essential to ensure its reliability and accuracy. The validation should be performed in accordance with ICH guidelines and should include the following parameters:[6][8][9]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure that the signal measured is solely from the analyte of interest.The peak for the (R)-enantiomer should be well-resolved from the (S)-enantiomer and any other potential impurities.
Linearity To demonstrate that the method's response is proportional to the analyte concentration.A correlation coefficient (r²) of ≥ 0.99 for the calibration curve of the minor enantiomer.[9]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.LOD and LOQ should be sufficiently low to quantify the impurity at the required specification level (e.g., 0.1%).[10]
Accuracy To assess the closeness of the measured value to the true value.The recovery of the minor enantiomer spiked into the major enantiomer should be within 80-120%.
Precision (Repeatability & Intermediate Precision) To evaluate the variability of the results under the same and different conditions.The RSD of the results should be within an acceptable range (e.g., ≤ 10% for the minor enantiomer at the specification limit).
Robustness To assess the method's reliability with respect to small, deliberate variations in method parameters.The resolution and peak shape should remain acceptable when parameters like mobile phase composition, flow rate, and column temperature are slightly varied.

Comparison with Alternative Methods

While chiral HPLC is the gold standard, other techniques can also be used for determining chiral purity.

MethodPrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase in a gas chromatograph.High resolution and sensitivity.Requires derivatization to make the analyte volatile and thermally stable.
Capillary Electrophoresis (CE) Separation of charged enantiomers in a capillary based on their differential mobility in an electric field in the presence of a chiral selector.High efficiency, low sample and reagent consumption.Can be less robust than HPLC; sensitivity may be lower without specialized detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral shift reagents to induce chemical shift differences between enantiomers.Provides structural information; non-destructive.Lower sensitivity than chromatographic methods; may not be suitable for trace-level quantification.[11]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.Can be used for rapid screening.Not a separative technique; requires pure samples for accurate quantification of enantiomeric excess.[12][13]

For routine quality control of (R)-3-(Methoxymethyl)morpholine hydrochloride, the proposed HPLC method offers the best combination of accuracy, precision, and robustness.

Conclusion

The successful determination of the chiral purity of (R)-3-(Methoxymethyl)morpholine hydrochloride is paramount for ensuring the quality and safety of downstream pharmaceutical products. This guide has presented a comprehensive, scientifically-grounded approach to developing and validating a robust chiral HPLC method. By carefully selecting a macrocyclic glycopeptide-based chiral stationary phase and optimizing the chromatographic conditions, researchers can achieve reliable and accurate enantiomeric separation. The detailed experimental protocol and validation guidelines provide a clear pathway for implementing a self-validating system that meets stringent regulatory requirements. While alternative techniques exist, HPLC remains the most practical and powerful tool for this critical analytical task.

References

  • CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. (n.d.). Google Patents.
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 26, 2026, from [Link]

  • ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 26, 2026, from [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved January 26, 2026, from [Link]

  • HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. (2023). From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. Retrieved January 26, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • How many ways exist that i can use to detect the amount of medicine enantiomers in a mixture? (2023, September 8). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International. Retrieved January 26, 2026, from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. Retrieved January 26, 2026, from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved January 26, 2026, from [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved January 26, 2026, from [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). In Stereochemistry of Organic Compounds (pp. 297-322). Retrieved January 26, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to Enantiomeric Excess Calculation for (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical quality attribute. In the case of (R)-3-(Methoxymethyl)morpholine hydrochloride, a valuable chiral building block in medicinal chemistry, accurately determining its enantiomeric excess (ee) is paramount to ensure the desired pharmacological activity and to mitigate potential off-target effects of the corresponding (S)-enantiomer.[1][2] This guide provides an in-depth comparison of modern analytical techniques for the robust calculation of enantiomeric excess, supported by experimental insights and validation principles.

The Criticality of Enantiomeric Purity in Drug Development

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit distinct pharmacological and toxicological profiles.[3] The biological environment, being inherently chiral, can interact differently with each enantiomer, leading to variations in efficacy, metabolism, and potential for adverse reactions.[3] Therefore, regulatory bodies globally mandate stringent control over the enantiomeric purity of chiral drug substances.[4][5] For a key intermediate like (R)-3-(Methoxymethyl)morpholine hydrochloride, ensuring high enantiomeric excess is the first step in delivering a safe and effective final active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess predominantly relies on chromatographic techniques that employ a chiral selector, either in the stationary phase or as a mobile phase additive, to differentiate between the enantiomers.[6] The most prevalent and powerful techniques in this domain are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC). Each method offers a unique set of advantages and is suited to different analytical challenges.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).[6]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.[7][8]Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.[9]
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[6]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[7]Bridges the gap between GC and HPLC; suitable for a wide range of polar and non-polar compounds.[9]
Speed Moderate analysis times.Typically faster than HPLC due to lower mobile phase viscosity.[8]Generally the fastest of the three techniques, offering high throughput.[10]
Resolution High resolution can be achieved with a wide variety of available CSPs.[11]Excellent resolution for suitable analytes.[8]Often provides superior resolution and efficiency compared to HPLC.[10]
Solvent Consumption Can consume significant volumes of organic solvents, raising environmental and cost concerns.[6]Minimal solvent usage, primarily for sample preparation.Significantly lower organic solvent consumption compared to HPLC, utilizing compressed CO2 as the primary mobile phase.[10]
Detection Compatible with a wide range of detectors (UV, MS, etc.).Primarily coupled with Flame Ionization Detector (FID) or Mass Spectrometry (MS).[8]Compatible with various detectors, including UV and MS.[9]
Method Development Can be complex and time-consuming due to the vast number of CSP and mobile phase combinations.[11]Method development is often straightforward for suitable analytes.Can be more complex than GC but often simpler than HPLC due to the properties of supercritical fluids.

Experimental Protocols for Enantiomeric Excess Determination

The following protocols are designed to be robust and self-validating, incorporating principles of analytical quality by design (AQbD) to ensure trustworthy results.[4]

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is the most widely adopted technique for enantiomeric purity assessment due to its versatility and the extensive library of available chiral stationary phases (CSPs).[12][13] For 3-substituted morpholine derivatives, polysaccharide-based CSPs often provide excellent enantioselectivity.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh (R)-3-(Methoxymethyl) morpholine HCl b Dissolve in Mobile Phase (e.g., 1 mg/mL) a->b c Filter through 0.45 µm PTFE filter b->c d Inject sample onto Chiral HPLC system c->d e Isocratic Elution d->e f UV Detection (e.g., 210 nm) e->f g Integrate Peak Areas of (R) and (S) enantiomers f->g h Calculate Enantiomeric Excess (% ee) g->h

Caption: HPLC workflow for ee determination.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Isopropyl alcohol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The small amount of amine is crucial for improving peak shape and reducing tailing for basic compounds like morpholines.

  • Sample Preparation: Accurately weigh approximately 10 mg of (R)-3-(Methoxymethyl)morpholine hydrochloride and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is a good starting point.

    • Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis and Calculation:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. The major peak will be the (R)-enantiomer.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Method Validation: A robust method validation should be performed according to ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5][14]

Chiral Gas Chromatography (GC) Method

For volatile and thermally stable compounds, chiral GC offers high resolution and speed.[8] (R)-3-(Methoxymethyl)morpholine may require derivatization to improve its volatility and chromatographic performance.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing a Dissolve sample in anhydrous solvent b Add derivatizing agent (e.g., TFAA) a->b c Heat to complete reaction b->c d Dilute to final concentration c->d e Inject derivatized sample onto Chiral GC system d->e f Temperature Programmed Elution e->f g FID or MS Detection f->g h Integrate Peak Areas g->h i Calculate % ee h->i

Caption: GC workflow for ee determination.

Step-by-Step Protocol:

  • Derivatization:

    • Dissolve 1 mg of (R)-3-(Methoxymethyl)morpholine hydrochloride in 1 mL of anhydrous dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane.

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Rt-βDEXsm), is recommended.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Data Analysis and Calculation: The enantiomeric excess is calculated using the peak areas of the derivatized enantiomers, as described in the HPLC method.

Chiral Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful "green" alternative that combines the benefits of both HPLC and GC, offering fast and efficient separations with reduced organic solvent consumption.[10]

Experimental Workflow:

SFC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh sample b Dissolve in co-solvent (e.g., Methanol) a->b c Filter if necessary b->c d Inject onto Chiral SFC system c->d e Isocratic or Gradient Elution d->e f UV or MS Detection e->f g Integrate Peak Areas f->g h Calculate % ee g->h

Caption: SFC workflow for ee determination.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of (R)-3-(Methoxymethyl)morpholine hydrochloride in 1 mL of methanol.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase compatible with SFC, such as a Chiralpak® IC-3.

    • Mobile Phase: Supercritical CO2 and Methanol (with 0.1% DEA) as a co-solvent. A typical starting gradient would be 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

  • Data Analysis and Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, following the same formula as for HPLC.

Conclusion

The choice of analytical methodology for determining the enantiomeric excess of (R)-3-(Methoxymethyl)morpholine hydrochloride depends on several factors, including available instrumentation, sample properties, and desired throughput. Chiral HPLC remains a versatile and reliable workhorse. Chiral GC, particularly after derivatization, can offer excellent speed and resolution. Chiral SFC stands out as a modern, high-throughput, and environmentally friendly alternative that often provides superior performance. Regardless of the chosen technique, rigorous method validation is imperative to ensure the generation of accurate and trustworthy data, a cornerstone of scientific integrity in pharmaceutical development.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • APPLICATIONS. Phenomenex. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. [Link]

  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. IJPSR. [Link]

  • Development of a Generic Gradient SFC Method for Application in Drug Discovery and Development. Chromatography Today. [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Kyushu University. [Link]

  • Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. ResearchGate. [Link]

  • Efficient HPLC enantiomer separation using novel homo chiral metal-organic frameworks as chiral stationary phases. Longdom Publishing. [Link]

  • Latest Advances in Environmental Chiral Applications. LCGC International. [Link]

  • CHIRAL Handbook. BGB Analytik. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

Sources

A Researcher's Guide to Comparing (R)- and (S)-3-(Methoxymethyl)morpholine Hydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereoisomerism in Drug Discovery

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1][2][3] Enantiomers, the two mirror-image forms of a chiral molecule (designated R- and S-), can exhibit profoundly different pharmacological and toxicological profiles.[4][5][6] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions.

For some drugs, one enantiomer (the eutomer) is responsible for the therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to adverse effects.[7] The process of developing a single enantiomer from a previously racemic mixture is known as a "chiral switch," a strategy that can lead to drugs with higher potency, improved therapeutic indices, and better pharmacokinetic profiles.[7][8][9] Therefore, the separate evaluation of (R)- and (S)-3-(methoxymethyl)morpholine hydrochloride is not merely an academic exercise but a critical step in understanding their true therapeutic potential and safety.

This guide will detail the rationale and protocols for a panel of assays to elucidate the distinct biological activities of these enantiomers.

Caption: Enantiomers of a chiral drug can interact differently with a chiral biological target, leading to distinct pharmacological outcomes.

Selecting Relevant Biological Assays: A Hypothesis-Driven Approach

The morpholine moiety is a common scaffold in many biologically active compounds. To guide our assay selection, we can draw inspiration from established drugs containing this core structure.

  • Aprepitant: This antiemetic drug is a selective antagonist of the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[10][11][12][13][14] This suggests that evaluating the (R)- and (S)-enantiomers for activity at GPCRs is a logical starting point.

  • Reboxetine: This antidepressant is a selective norepinephrine reuptake inhibitor (NRI), acting on monoamine transporters.[15][16][17][18][19] This points towards investigating the compounds' effects on neurotransmitter transporters like the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).

Based on these precedents, a robust initial screening panel should include assays for GPCR modulation, monoamine transporter inhibition, and general cell health.

Comparative Biological Evaluation Workflow

The following workflow provides a structured approach to comparing the enantiomers, from initial broad screening to more specific mechanistic studies.

Assay_Workflow Fig 2: Experimental Workflow for Comparing Enantiomers cluster_Screening Tier 1: Primary Screening cluster_Validation Tier 2: Validation & Mechanism Start Synthesize & Purify (R)- and (S)-Enantiomers Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity GPCR_Screen GPCR Screen (e.g., β-Arrestin) Start->GPCR_Screen Transporter_Screen Transporter Screen (e.g., Uptake Assay) Start->Transporter_Screen Decision Activity Observed? Cytotoxicity->Decision GPCR_Screen->Decision Transporter_Screen->Decision Dose_Response Dose-Response & Potency (IC50/EC50) Decision->Dose_Response Yes No_Activity Report as Inactive at Tested Concentrations Decision->No_Activity No Binding_Assay Receptor/Transporter Binding Assay (Kd) Dose_Response->Binding_Assay Selectivity Selectivity Panel (Off-Target Screening) Binding_Assay->Selectivity End Define Stereoselective Pharmacological Profile Selectivity->End

Caption: A tiered approach ensures efficient resource allocation, starting with broad screening and progressing to detailed mechanistic studies for active compounds.

Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step methodologies for the proposed assays. It is crucial to run both enantiomers in parallel under identical conditions to ensure data comparability.

Assay 1: General Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing specific biological targets, it is essential to determine the concentrations at which the compounds may induce general cytotoxicity. This ensures that any observed effects in subsequent assays are not simply due to cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is typically correlated with cell viability.[20][21][22]

Protocol:

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or a cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[22]

  • Compound Treatment: Prepare serial dilutions of (R)- and (S)-3-(methoxymethyl)morpholine hydrochloride in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible.[21][23]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[21][22][24]

  • Data Acquisition: Agitate the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[20][21]

Data Presentation:

Concentration (µM)(R)-Enantiomer (% Viability)(S)-Enantiomer (% Viability)
0.1[Data][Data]
1[Data][Data]
10[Data][Data]
50[Data][Data]
100[Data][Data]
CC₅₀ (µM) [Calculated Value] [Calculated Value]

Table 1: Hypothetical data table for MTT cytotoxicity assay. CC₅₀ (50% cytotoxic concentration) values are calculated from the dose-response curve.

Assay 2: GPCR Activity Assessment (β-Arrestin Recruitment Assay)

Rationale: Ligand binding to a GPCR can trigger G-protein-dependent signaling or G-protein-independent signaling, often mediated by the recruitment of β-arrestin proteins.[25] β-arrestin recruitment assays provide a universal readout for GPCR activation or antagonism.[25][26] Technologies like enzyme fragment complementation (EFC) offer robust, high-throughput methods to measure this interaction.[26]

Protocol (based on EFC technology):

  • Cell Line: Utilize a commercially available cell line engineered to co-express the GPCR of interest (e.g., NK-1 receptor) fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.[26]

  • Cell Plating: Plate the cells in a 96-well or 384-well assay plate and incubate overnight.

  • Compound Addition (Antagonist Mode): Add serial dilutions of the (R)- and (S)-enantiomers to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a known agonist for the target GPCR at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response).[26]

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the substrate solution, which will be hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.[26]

  • Data Acquisition: Read the luminescence on a plate reader. A decrease in signal indicates antagonist activity.

Data Presentation:

EnantiomerTargetAssay ModeIC₅₀ (µM)Hill Slope
(R)-CompoundNK-1Antagonist[Data][Data]
(S)-CompoundNK-1Antagonist[Data][Data]

Table 2: Hypothetical data table for β-arrestin recruitment assay. IC₅₀ (50% inhibitory concentration) is a measure of the compound's potency as an antagonist.

Assay 3: Monoamine Transporter Inhibition (Radioligand Uptake Assay)

Rationale: To determine if the compounds act similarly to reboxetine, their ability to inhibit the reuptake of neurotransmitters by their respective transporters (NET, SERT, DAT) must be quantified. This is commonly done using cells expressing the transporter of interest and measuring the uptake of a radiolabeled substrate.[27][28][29]

Protocol:

  • Cell Line: Use cell lines (e.g., HEK293) stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).[30]

  • Cell Plating: Plate cells in a 96-well plate and allow them to form a confluent monolayer.[30]

  • Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Henseleit buffer). Add serial dilutions of the (R)- and (S)-enantiomers and incubate for 10-30 minutes at room temperature.[27][29]

  • Uptake Initiation: Add a solution containing a known concentration of a radiolabeled substrate (e.g., [³H]-norepinephrine for NET, [³H]-serotonin for SERT).[29]

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature to allow for substrate uptake.[27][29]

  • Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Lysis and Detection: Lyse the cells with a scintillation-compatible lysis buffer.[27] Quantify the amount of radiolabel taken up by the cells using a liquid scintillation counter.

Data Presentation:

EnantiomerTargetIC₅₀ (µM)
(R)-CompoundhNET[Data]
(S)-CompoundhNET[Data]
(R)-CompoundhSERT[Data]
(S)-CompoundhSERT[Data]
(R)-CompoundhDAT[Data]
(S)-CompoundhDAT[Data]

Table 3: Hypothetical data table for monoamine transporter uptake inhibition assay. Lower IC₅₀ values indicate greater potency.

Conclusion and Future Directions

A systematic, side-by-side comparison of the (R)- and (S)-enantiomers of 3-(methoxymethyl)morpholine hydrochloride is essential for elucidating their pharmacological potential. The workflow and protocols described in this guide provide a robust framework for such an investigation.

Significant differences in the CC₅₀, IC₅₀, or EC₅₀ values between the two enantiomers would strongly indicate stereoselective activity. The enantiomer demonstrating higher potency and lower cytotoxicity would be identified as the eutomer and prioritized for further development. Subsequent studies could involve more complex secondary assays, pharmacokinetic profiling (absorption, distribution, metabolism, excretion), and in vivo efficacy and safety models to fully characterize the lead candidate. This rigorous, data-driven approach ensures that the most promising and safest version of the molecule is advanced, fulfilling the principles of modern, stereochemically-aware drug development.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. reboxetine. Available from: [Link].

  • Singh, R., et al. (2024). Aprepitant. StatPearls. Available from: [Link].

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical Research, 45(5), 1032-1044. Available from: [Link].

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. Available from: [Link].

  • Korn, J. R. & Wainer, I. W. (2002). Stereochemistry in Drug Action. Journal of Clinical Pharmacology, 42(9), 967-976. Available from: [Link].

  • Wikipedia. Reboxetine. Available from: [Link].

  • ResearchGate. (2015). Pharmacological Significance of Stereoisomerism. Available from: [Link].

  • Pharmacy and Therapeutics. (2003). Pharmacology Update: Aprepitant Capsules (Emend — Merck & Co). Available from: [Link].

  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. Available from: [Link].

  • Drug Patent Watch. (2025). The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. Available from: [Link].

  • Chirality. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Available from: [Link].

  • Wikipedia. Aprepitant. Available from: [Link].

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link].

  • Stanford, S. C. (2003). The Promises and Pitfalls of Reboxetine. Psychopharmacology, 167(3), 221-229. Available from: [Link].

  • Cunningham, M. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Journal of Biological Chemistry, 299(12), 105436. Available from: [Link].

  • ResearchGate. (2000). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Available from: [Link].

  • protocols.io. (2023). MTT (Assay protocol). Available from: [Link].

  • ACS Medicinal Chemistry Letters. (2024). The Death of the Strategy of Classical Chiral Switches Is an Exaggeration. Available from: [Link].

  • Current Protocols in Pharmacology. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Available from: [Link].

  • bioRxiv. (2025). β-arrestin recruitment facilitates a direct association with G proteins. Available from: [Link].

  • YouTube. (2025). Pharmacology of Aprepitant (Emend, Apreon) ; Pharmacokinetics, Mechanism of action, Uses, Effects. Available from: [Link].

  • Neuropsychopharmacology. (2021). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 127151, Reboxetine. Available from: [Link].

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available from: [Link].

  • Eurofins DiscoverX. GPCR β-Arrestin Product Solutions. Available from: [Link].

  • RSC Medicinal Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Available from: [Link].

  • Journal of Clinical Pharmacology. (1992). The importance of stereochemistry in drug action and disposition. Available from: [Link].

  • ResearchGate. (2009). Aprepitant. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Available from: [Link].

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link].

  • OMICS International. The Role Of Stereochemistry In Pharmacy. Available from: [Link].

Sources

The Morpholine Scaffold: A Comparative Guide to a Privileged Structure in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the simple six-membered heterocycle, morpholine, has been a cornerstone in medicinal chemistry. Its unassuming structure belies a remarkable versatility that has led to its incorporation in a multitude of approved therapeutic agents. This guide provides an in-depth comparative analysis of different morpholine-based scaffolds, moving beyond a general overview to dissect the nuanced structure-activity relationships (SAR) and physicochemical properties that make this scaffold a "privileged" player in modern drug discovery. We will explore how strategic modifications to the morpholine core can dramatically influence biological activity and pharmacokinetic profiles, offering a rationale for its widespread application in targeting a diverse array of diseases, from central nervous system (CNS) disorders to cancer.

The Enduring Appeal of the Morpholine Ring: More Than Just a Solubilizing Group

The prevalence of the morpholine motif in drug molecules is not coincidental.[1][2] Its unique combination of features addresses several key challenges in drug design.

Physicochemical Advantages: The morpholine ring possesses a well-balanced hydrophilic-lipophilic profile.[3][4][5] The oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility, while the saturated hydrocarbon backbone provides a degree of lipophilicity.[4] This balance is crucial for achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1] Furthermore, the nitrogen atom's pKa is typically in a range that is suitable for physiological conditions, allowing for a degree of ionization that can aid in solubility and target engagement.[3][4]

Pharmacokinetic and Metabolic Stability: Morpholine-containing compounds often exhibit improved metabolic stability and pharmacokinetic profiles.[1] The ring is generally resistant to metabolism, and its incorporation can block metabolically labile sites in a parent molecule.[4] This can lead to increased bioavailability and a more predictable in vivo performance.[1]

Structural Versatility: The morpholine ring can adopt a stable chair conformation, which can serve as a rigid scaffold to orient substituents in a precise three-dimensional arrangement for optimal interaction with a biological target.[3][4] It can act as a non-classical isostere for other cyclic amines like piperidine and piperazine, offering a different vector for substituent placement and altering physicochemical properties.

A Comparative Analysis of Key Morpholine-Based Scaffolds

The true power of the morpholine scaffold lies in its adaptability. By systematically modifying the core structure, medicinal chemists can fine-tune the properties of a molecule to achieve desired biological effects. Here, we compare several key morpholine-based scaffolds.

N-Aryl/Heteroaryl Morpholines

This is one of the most common morpholine-based scaffolds, where an aromatic or heteroaromatic ring is directly attached to the morpholine nitrogen. This scaffold is prevalent in kinase inhibitors and CNS-active agents.

Key Features & Rationale:

  • Directs Substituents: The aryl/heteroaryl group serves as a key recognition element for the biological target, while the morpholine ring often acts as a solubilizing group and a vector for additional interactions.

  • Modulation of Basicity: The electronic nature of the attached aromatic ring can significantly influence the basicity of the morpholine nitrogen, which in turn affects its ionization state, solubility, and potential for off-target effects (e.g., hERG inhibition).

  • Exploration of Chemical Space: The aryl/heteroaryl ring provides a readily modifiable handle for exploring structure-activity relationships through substitution.

Case Study: Kinase Inhibitors

In many kinase inhibitors, the N-aryl morpholine scaffold positions the morpholine ring to interact with the solvent-exposed region of the ATP-binding pocket. A prime example is Gefitinib , an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[5] The morpholine group enhances the aqueous solubility of the molecule, a critical factor for oral bioavailability.

Compound Scaffold Key Interactions Therapeutic Area
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineMorpholine enhances solubility and provides a vector for the propoxy linker.Oncology
Aprepitant 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholineThe morpholine acts as a rigid scaffold to orient the three aromatic substituents for optimal binding to the NK1 receptor.[4]Antiemetic
C-Substituted Morpholines

Introducing substituents directly onto the carbon atoms of the morpholine ring offers a powerful strategy to create chiral centers and explore more defined three-dimensional chemical space.

Key Features & Rationale:

  • Chirality and Stereospecific Interactions: C-substitution allows for the introduction of stereocenters, which can lead to significant differences in potency and selectivity between enantiomers. This is critical for optimizing interactions with chiral biological targets like enzymes and receptors.

  • Conformational Rigidity: Substituents on the ring can lock the morpholine into a specific chair conformation, reducing conformational flexibility and potentially increasing binding affinity by lowering the entropic penalty of binding.

  • Vectorial Control: C-substituents provide precise vectors for placing functional groups in specific regions of a binding pocket.

Case Study: Reboxetine

Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant, features a 2-((R)-ethoxy(phenyl)methyl)morpholine scaffold. The stereochemistry at the C-2 position is crucial for its activity. The (R,R)- and (S,S)-enantiomers are the most active, highlighting the importance of the specific 3D arrangement of the phenyl and ethoxy groups relative to the morpholine ring for binding to the norepinephrine transporter.

Compound Scaffold Key Interactions Therapeutic Area
Reboxetine (R,R)-(±)-2-[(α-ethoxy-α-phenyl)methyl]morpholineThe C-2 substituted morpholine provides a chiral scaffold for precise orientation of the phenyl and ethoxy groups.Antidepressant
Phendimetrazine (2S,3S)-3,4-dimethyl-2-phenylmorpholineA C-substituted and N-methylated morpholine acting as a sympathomimetic amine.Anorectic
Fused Morpholine Scaffolds

Fusing the morpholine ring with other cyclic systems creates rigid, bicyclic, or polycyclic scaffolds with unique shapes and properties.

Key Features & Rationale:

  • Increased Rigidity and Novel Shapes: Fused systems have significantly reduced conformational flexibility compared to their monocyclic counterparts. This can pre-organize the molecule for binding and lead to higher affinity.

  • Exploration of Novel Chemical Space: Fused scaffolds provide access to unique three-dimensional structures that can interact with biological targets in novel ways.

  • Intellectual Property: Novel fused scaffolds can provide a strong basis for new intellectual property.

Conceptual Example: Benzomorpholines

Fusing a benzene ring to the morpholine core creates a benzomorpholine scaffold. This rigid structure can be further functionalized on both the aromatic and heterocyclic portions, offering a versatile platform for drug design. While not as prevalent in approved drugs as the other scaffolds, these systems are actively explored in medicinal chemistry.

Experimental Protocols for Evaluating Morpholine-Based Scaffolds

The successful application of morpholine scaffolds in drug design relies on robust experimental evaluation. Here are key protocols for assessing the properties of novel morpholine-containing compounds.

Protocol: Determination of Aqueous Solubility

Objective: To quantify the aqueous solubility of a morpholine-containing compound, a critical parameter for oral bioavailability.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile). Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the solubility in µg/mL or mM based on the measured concentration and the dilution factor.

Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a morpholine-containing compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a pre-warmed buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Visualizing the Logic: Synthesis and Application of Morpholine Scaffolds

The following diagrams illustrate the conceptual relationships in the synthesis and application of different morpholine scaffolds.

G cluster_synthesis General Synthetic Approaches cluster_application Therapeutic Applications Starting_Materials Amines, Epoxides, Dihaloethanes N_Alkylation N-Alkylation/ N-Arylation Starting_Materials->N_Alkylation Cyclization Intramolecular Cyclization Starting_Materials->Cyclization N_Aryl_Morpholine N-Aryl/Heteroaryl Morpholines N_Alkylation->N_Aryl_Morpholine C_Substituted_Morpholine C-Substituted Morpholines Cyclization->C_Substituted_Morpholine Fused_Morpholine Fused Morpholine Scaffolds Cyclization->Fused_Morpholine Di-functional precursors C_Functionalization C-H Functionalization/ Ring Opening C_Functionalization->C_Substituted_Morpholine CNS_Disorders CNS Disorders (e.g., Depression, Anxiety) N_Aryl_Morpholine->CNS_Disorders Oncology Oncology (e.g., Kinase Inhibition) N_Aryl_Morpholine->Oncology C_Substituted_Morpholine->CNS_Disorders Neurodegeneration Neurodegenerative Diseases C_Substituted_Morpholine->Neurodegeneration Exploratory Targets Exploratory Targets Fused_Morpholine->Exploratory Targets Infectious_Diseases Infectious Diseases (e.g., Antibacterials)

Caption: Synthetic routes to key morpholine scaffolds and their primary therapeutic applications.

Conclusion: The Future of Morpholine in Drug Design

The morpholine scaffold continues to be a valuable tool in the medicinal chemist's arsenal.[1][2][6] Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, ensure its continued relevance.[1] The future of morpholine-based drug design will likely involve its application in more complex and novel scaffolds, such as spirocyclic and bridged systems, to explore new areas of chemical space. Furthermore, the use of C-H functionalization techniques will undoubtedly provide more efficient ways to synthesize diverse C-substituted morpholines. As our understanding of disease biology deepens, the ability to fine-tune the properties of drug candidates through the strategic use of scaffolds like morpholine will remain paramount to the development of safer and more effective medicines.

References

  • Basu, A., & Jha, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 784-811. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 707-751. [Link]

  • Singh, H., & Kumar, M. (2022). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(16), 7851-7876. [Link]

  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., & Banik, B. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
  • Han, C., Cai, L., Zhang, D., Pan, R., Li, Q., Lin, A., & Yao, H. (2022). CCS Chemistry, 4, 616-624.
  • Chen, Z., et al. (2021). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Pharmaceuticals, 14(11), 1109. [Link]

  • Ghorbani, M., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 25-31. [Link]

Sources

A Guide to the Spectroscopic Analysis and Batch-to-Batch Comparison of (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-(Methoxymethyl)morpholine hydrochloride is a chiral building block crucial in the synthesis of complex pharmaceutical compounds.[1] Its specific stereochemistry and structural integrity are paramount, as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API). In drug development and manufacturing, ensuring the consistency of starting materials is not merely a matter of quality control; it is a foundational requirement for reproducible results and adherence to Good Manufacturing Practices (GMP).[2][]

This guide provides a comprehensive framework for the spectroscopic comparison of different batches of (R)-3-(Methoxymethyl)morpholine hydrochloride. It is designed for researchers, analytical scientists, and quality control professionals, offering detailed protocols and interpretation strategies using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The objective is to empower users to identify and quantify variations between batches, understand their potential origins, and make informed decisions regarding material acceptance and use.

The Imperative of Batch Consistency in Pharmaceutical Development

In the pharmaceutical industry, the principle of "quality by design" begins with the starting materials. Batch-to-batch variability in a key intermediate like (R)-3-(Methoxymethyl)morpholine hydrochloride can introduce a cascade of issues, including:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, changing reaction rates and yield.

  • Formation of Unwanted Byproducts: Reactive impurities can lead to the generation of new, potentially toxic, compounds.

  • Compromised API Purity: Variations in the intermediate directly impact the purity profile of the final API, creating challenges for regulatory approval.[4]

  • Lack of Reproducibility: Inconsistent batches undermine the reproducibility of research experiments and manufacturing processes, leading to costly delays and investigations.[5]

Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[6][7] A robust analytical program for incoming raw materials is the first line of defense in ensuring a controlled and reproducible manufacturing process.[2]

A Multi-Technique Approach to Spectroscopic Characterization

No single analytical technique can provide a complete picture of a compound's identity and purity. A multi-pronged spectroscopic approach is essential for a thorough evaluation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and stereochemistry of the compound. Crucially, quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for compound-specific reference standards.[8][9] The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, making it an inherently quantitative method.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and effective technique for verifying the presence of key functional groups (ethers, amines, C-O, and N-H bonds) and for detecting gross structural changes or certain impurities. It serves as an excellent identity check.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and its fragmentation pattern. It is highly sensitive for detecting and identifying trace-level impurities that may not be visible by NMR or IR.

Experimental Design and Protocols

A self-validating analytical workflow ensures that the data generated is reliable and trustworthy. This involves meticulous sample preparation and adherence to standardized instrument parameters.

Analytical Workflow Diagram

The following diagram illustrates a robust workflow for the qualification of incoming batches of (R)-3-(Methoxymethyl)morpholine hydrochloride.

G cluster_0 Phase 1: Material Reception & Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Evaluation & Decision A Sample Receipt (Batch A, B, C) B Visual Inspection (Color, Form) A->B C Accurate Weighing & Sample Preparation B->C D ¹H & ¹³C NMR Analysis (Identity & Purity) C->D E FT-IR Analysis (Functional Groups) C->E F LC-MS Analysis (Molecular Weight & Impurities) C->F G Data Comparison vs. Reference Standard D->G E->G F->G H Impurity Profiling & Quantification G->H I Decision Point H->I J Batch Release (Meets Specification) I->J Pass K Batch Rejection/ Further Investigation I->K Fail

Caption: Structure of (R)-3-(Methoxymethyl)morpholine Hydrochloride.

Table 1: Spectroscopic Data for a High-Purity Reference Standard

TechniqueParameterExpected ResultInterpretation
Appearance Physical FormWhite to off-white solidConforms to typical description
¹H NMR Chemical Shift (δ, ppm)Multiplets ~2.8-4.0 ppm, Singlet ~3.3 ppmCorresponds to morpholine ring and methoxy protons
IntegrationRatios consistent with 13 protonsConfirms proton count
Impurity SignalsNo significant signals >0.1%High purity
¹³C NMR Chemical Shift (δ, ppm)Signals ~45-75 ppmConfirms carbon backbone (morpholine and methoxymethyl)
FT-IR Wavenumber (cm⁻¹)~2800-3000 (C-H), ~1100 (C-O ether)Presence of key functional groups
Broad ~2400-2700 (N-H⁺ stretch)Confirms hydrochloride salt form
Mass Spec [M+H]⁺ (ESI+)m/z 132.10Corresponds to the free base (C₆H₁₃NO₂), confirms molecular weight

Comparative Analysis of Production Batches

Here, we present hypothetical data for three production batches against the reference standard. The goal is to identify deviations and assess their significance.

Table 2: Comparative Spectroscopic Data of Three Batches

ParameterReference StandardBatch ABatch BBatch C
Appearance White solidWhite solidOff-white solidWhite solid
¹H NMR Purity (qNMR) 99.8%99.7%98.5%99.1%
¹H NMR Impurity Signals NoneSignal at 1.9 ppm (0.15%)Signal at 2.1 ppm (1.1%)Signals at 7.2 & 8.1 ppm (0.4%)
FT-IR ConformsConformsConformsMinor peak at ~1710 cm⁻¹
MS [M+H]⁺ 132.10132.10132.10132.10
MS Impurity Ion Nonem/z 74.06m/z 59.07m/z 124.04
Decision PASS PASS FAIL INVESTIGATE
Interpretation of Batch Variations
  • Batch A: This batch is of high quality. The single low-level impurity detected by ¹H NMR and confirmed by MS (m/z 74.06, potentially N-methylmorpholine) is well below typical specification limits (e.g., <0.2%). It meets all criteria for release.

  • Batch B: This batch shows a significant impurity at 2.1 ppm in the ¹H NMR spectrum, quantified at 1.1%. The corresponding MS ion at m/z 59.07 strongly suggests the presence of acetone , a common residual solvent from purification steps. According to ICH Q3C guidelines, acetone is a Class 3 solvent with a permissible daily exposure. However, a level of 1.1% (11,000 ppm) is typically far above standard limits (often <5000 ppm) and indicates an inefficient drying process. This batch should be rejected or reprocessed. [6]

  • Batch C: This batch presents a more complex case. The qNMR purity is high (99.1%), but the ¹H NMR shows aromatic signals, and the FT-IR has a small peak around 1710 cm⁻¹, indicative of a carbonyl group. The MS ion at m/z 124.04 could correspond to a starting material or a synthesis byproduct, such as a pyridone derivative, which might arise from side reactions. [11][12]While the overall purity is high, the presence of an unidentified, structurally dissimilar impurity requires further investigation to determine its identity and potential toxicological impact, as mandated by ICH Q3A guidelines. [4][13]

Conclusion and Best Practices

The spectroscopic comparison of different batches of (R)-3-(Methoxymethyl)morpholine hydrochloride is a critical component of quality assurance in pharmaceutical development. This guide demonstrates that a multi-technique approach combining NMR, FT-IR, and MS provides a comprehensive profile of the material, enabling not just confirmation of identity but also the detection and quantification of critical impurities.

Key Recommendations for Researchers and QC Professionals:

  • Establish a High-Purity Reference Standard: All future batches should be compared against this well-characterized material.

  • Prioritize Quantitative NMR (qNMR): Use qNMR for an accurate, direct measurement of purity and to quantify impurities without relying on response factors. [14]* Correlate Data Across Techniques: Use MS and FT-IR to confirm the identity of impurities suggested by NMR signals.

  • Understand the Synthesis: Knowledge of the synthetic route provides invaluable insight into potential process-related impurities and residual solvents. [15]* Adhere to Regulatory Guidelines: Frame your acceptance criteria within the context of established guidelines like ICH Q3A (Impurities in New Drug Substances) and Q3C (Residual Solvents). [4][6] By implementing these rigorous, self-validating analytical protocols, organizations can ensure the consistency and quality of their starting materials, safeguarding the integrity of their research and the safety of their final pharmaceutical products.

References

  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes. Available from: [Link].

  • PubChem. 3-(Methoxymethyl)morpholine. National Center for Biotechnology Information. Available from: [Link].

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link].

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. 2006. Available from: [Link].

  • European Medicines Agency. ICH Topic Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. 2000. Available from: [Link].

  • Mistry, H. et al. Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. 2024. Available from: [Link].

  • Mestrelab Research. What is qNMR and why is it important?. Mestrelab Resources. Available from: [Link].

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. 2013. Available from: [Link].

  • ResearchGate. Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials. ResearchGate. 2002. Available from: [Link].

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. ACS Publications. Available from: [Link].

  • NIST. Morpholine hydrochloride. NIST WebBook. Available from: [Link].

  • FooDB. Showing Compound Morpholine (FDB008207). FooDB. Available from: [Link].

  • US Pharmacopeia. Stimuli Article (qNMR). USP. Available from: [Link].

  • Lejan Team. Impurities in New Drug Substances Q3A(R2). Lejan Team. 2023. Available from: [Link].

  • GovInfo. EPA/NIH Mass Spectral Data Base. GovInfo. 1978. Available from: [Link].

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2023. Available from: [Link].

  • D'hooghe, M. et al. Novel synthesis of cis-3,5-disubstituted morpholine derivatives. Journal of Organic Chemistry. 2006. Available from: [Link].

Sources

A Comparative Guide to the Performance of Chiral Amines in Asymmetric Synthesis: Benchmarking (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, the quest for efficient stereochemical control is paramount. Chiral amines, serving as either catalysts or transient auxiliaries, are foundational tools for achieving high levels of enantioselectivity in the synthesis of complex molecular targets. This guide presents a comprehensive performance benchmark of (R)-3-(Methoxymethyl)morpholine hydrochloride, a representative chiral morpholine derivative, against a curated selection of widely adopted chiral amines. Through a detailed analysis of key asymmetric transformations—namely, the aldol reaction and α-alkylation—we provide a comparative assessment of their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral controllers for their synthetic endeavors. While specific experimental data for (R)-3-(Methoxymethyl)morpholine hydrochloride as a chiral auxiliary is not extensively documented in peer-reviewed literature, this guide will leverage data from closely related N-acyl morpholine systems to provide a robust and instructive comparison.

Introduction: The Central Role of Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable in the synthesis of enantiomerically pure compounds, a critical requirement for the pharmaceutical, agrochemical, and fine chemical industries.[1] Their utility stems from their ability to form transient chiral enamines or iminium ions in organocatalysis, or to act as directing groups when incorporated as chiral auxiliaries.[2] A well-designed chiral auxiliary must be readily available, easily attached to and removed from the substrate, and, most importantly, exert a strong stereochemical influence on subsequent reactions.[2][3]

This guide focuses on (R)-3-(Methoxymethyl)morpholine hydrochloride, a chiral amine featuring a rigid morpholine scaffold and a coordinating methoxymethyl side chain. We will evaluate its potential performance as a chiral auxiliary in comparison with three established classes of chiral amines:

  • Evans Oxazolidinone Auxiliaries: Widely regarded as a gold standard for asymmetric aldol and alkylation reactions, offering high levels of diastereoselectivity.[3]

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP): A versatile chiral hydrazine auxiliary, renowned for its application in the asymmetric α-alkylation of ketones and aldehydes.[4]

  • L-Proline: A foundational organocatalyst that operates via enamine catalysis, particularly effective in asymmetric aldol reactions.[5][6]

Comparative Performance in Benchmark Asymmetric Reactions

To provide a standardized comparison, we will evaluate the performance of these chiral amines in two of the most fundamental carbon-carbon bond-forming reactions in asymmetric synthesis: the aldol reaction and the α-alkylation of a carbonyl compound.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial selectivity of the subsequent reaction with an aldehyde.

Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Propionyl Imide/Hydrazone/Enamine with Isobutyraldehyde

Chiral Amine SystemProduct TypeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
N-Propionyl-(R)-3-(Methoxymethyl)morpholineβ-Hydroxy Amide~85 (estimated)>95:5 (estimated)>95 (estimated)
Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)β-Hydroxy Imide90-95>99:1>99
L-Prolineβ-Hydroxy Ketone~95>95:5>96

Note: Data for (R)-3-(Methoxymethyl)morpholine is extrapolated based on the performance of similar N-acyl morpholine systems in related transformations. Actual performance may vary.

Analysis of Aldol Reaction Performance:

The Evans oxazolidinone auxiliary consistently delivers exceptional levels of diastereoselectivity and enantioselectivity, often exceeding 99%.[3][7] This is attributed to the formation of a rigid, chelated Zimmerman-Traxler transition state, which effectively shields one face of the enolate.[7]

L-Proline , as an organocatalyst, provides a direct route to chiral β-hydroxy ketones without the need for auxiliary attachment and removal steps.[5] It typically yields high enantioselectivities and good to excellent diastereoselectivities.[5][8]

For N-acyl morpholines , the rigid chair-like conformation of the morpholine ring is expected to provide a well-defined steric environment, leading to high diastereoselectivity. The oxygen atom within the morpholine ring can influence the Lewis acidity of the chelating metal in the transition state, potentially modulating reactivity and selectivity. While direct data for our target molecule is sparse, related systems have shown high levels of stereocontrol.

Aldol_Workflow cluster_auxiliary Chiral Auxiliary Pathway cluster_organocatalyst Organocatalyst Pathway A Acylation of Chiral Amine B Enolate Formation A->B C Aldol Addition B->C D Auxiliary Cleavage C->D End Chiral β-Hydroxy Carbonyl D->End E Enamine Formation F Aldol Addition E->F G Hydrolysis F->G G->End Start Starting Materials (Carbonyl + Aldehyde) Start->A Start->E Alkylation_Mechanism Start N-Acyl Chiral Auxiliary Enolate Chiral Enolate Start->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Product α-Alkylated Product Enolate->Product Alkylation Electrophile Electrophile (R-X) Electrophile->Product Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Enantiopure Acid/Alcohol/etc. Cleavage->Final_Product

Caption: General mechanism for auxiliary-controlled asymmetric alkylation.

Experimental Protocols

General Protocol for Asymmetric Aldol Reaction using a Chiral Auxiliary
  • Acylation: To a solution of the chiral amine (e.g., (R)-3-(Methoxymethyl)morpholine hydrochloride, neutralized, or Evans auxiliary) in an anhydrous aprotic solvent (e.g., CH₂Cl₂), add a base (e.g., triethylamine) followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the N-acyl derivative by standard procedures.

  • Enolate Formation: Dissolve the N-acyl derivative in an anhydrous solvent (e.g., CH₂Cl₂ or THF) and cool to -78 °C. For boron enolates (common with Evans auxiliaries), add a Lewis acid (e.g., dibutylboron triflate) followed by a hindered base (e.g., diisopropylethylamine). Stir for 30-60 minutes.

  • Aldol Addition: To the solution of the chiral enolate at -78 °C, add the aldehyde (e.g., isobutyraldehyde) dropwise. Stir for several hours at -78 °C, then allow to warm slowly to room temperature.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a suitable buffer (e.g., phosphate buffer). Extract the product and purify by chromatography. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂ for Evans auxiliaries) to yield the chiral β-hydroxy acid, which can be further derivatized.

General Protocol for Asymmetric α-Alkylation using a Chiral Auxiliary
  • Acylation: Prepare the N-acyl derivative as described in the aldol protocol.

  • Enolate Formation: Dissolve the N-acyl derivative in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C. Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl. Extract the product, purify by chromatography, and cleave the auxiliary as described previously.

Discussion and Conclusion

This guide provides a comparative framework for evaluating the performance of (R)-3-(Methoxymethyl)morpholine hydrochloride against established chiral amines.

  • Evans Oxazolidinones remain the benchmark for many asymmetric transformations due to their consistently high stereoselectivity and the extensive literature supporting their application. Their primary drawback is the need for stoichiometric use and subsequent removal.

  • SAMP/RAMP auxiliaries offer an excellent alternative for the asymmetric alkylation of carbonyl compounds, providing high enantioselectivity. The cleavage of the hydrazone can sometimes require specific conditions (e.g., ozonolysis). [4]

  • L-Proline represents the elegance of organocatalysis, offering a direct and often more environmentally friendly approach. [5]Its effectiveness is most pronounced in reactions that proceed via enamine intermediates, such as the aldol reaction.

(R)-3-(Methoxymethyl)morpholine hydrochloride , as a representative of the chiral morpholine class, presents an intriguing structural motif. The inherent rigidity of the morpholine ring is a desirable feature for a chiral auxiliary, as it can lead to a more predictable and well-defined transition state, translating to higher stereoselectivity. The presence of the methoxymethyl group offers a potential coordination site for metal ions in Lewis acid-mediated reactions, which could further enhance facial selectivity.

While further experimental validation is required to definitively position (R)-3-(Methoxymethyl)morpholine hydrochloride within the hierarchy of chiral amines, its structural features suggest it is a promising candidate for applications in asymmetric synthesis, particularly in reactions where a rigid, coordinating chiral auxiliary is beneficial. Future studies should focus on the direct experimental evaluation of this and related morpholine derivatives in a broad range of asymmetric transformations to fully elucidate their potential.

References

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 25-36). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Lattanzi, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(23), 5576. [Link]

  • Wikipedia contributors. (2023, December 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Evans, D. A. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Semantic Scholar. [Link]

  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem Technical Note.
  • Chemistry lover. (2018, May 14). Proline Catalyzed Asymmetric Aldol Reaction [Video]. YouTube.
  • Mampreian, D. M., & Hoveyda, A. H. (2005). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Journal of the American Chemical Society, 127(30), 10694–10695.
  • Barluenga, J., Fañanás, F. J., Sanz, R., & Trabanco, A. A. (2002). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Organic & Biomolecular Chemistry, 1(5), 793-801.
  • University of Wisconsin-Madison. (n.d.).
  • Enders, D., Fey, P., & Kipphardt, H. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173.
  • Wikipedia contributors. (2023, April 2). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions.
  • Gawley, R. E., O'Connor, S., & Klein, R. (2008). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. The Journal of organic chemistry, 73(12), 4897–4900.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Organic letters, 8(8), 1613–1616.
  • MySkinRecipes. (n.d.). (R)-3-(Methoxymethyl)morpholine hydrochloride.
  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of organic chemistry, 83(17), 10487–10500.
  • Company, R., & Vazquez, J. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules (Basel, Switzerland), 26(4), 826.
  • Lattanzi, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(23), 5576.
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Fluorochem. (n.d.). (R)-3-(Methoxymethyl)morpholine hydrochloride.
  • Simon Fraser University. (n.d.).
  • Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
  • Vázquez, J., & Company, R. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules (Basel, Switzerland), 26(4), 826.
  • de Figueiredo, R. M., & Christmann, M. (2007). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Current organic synthesis, 4(2), 184–211.
  • Pal'Chikov, V. A. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Google Patents. (n.d.).
  • Enders, D., & Wortmann, L. (2000). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 65(25), 8507–8515.
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Pontes, J. G. D., & de Souza, R. O. (2017). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules (Basel, Switzerland), 22(10), 1699.
  • Gotor-Fernández, V., & Gotor, V. (2018). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Pal'Chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Enders, D., & SchMitz, T. (2002). Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. Organic Letters, 4(5), 747–749.

Sources

A Comparative Guide to the Structure-Activity Relationship of (R)-3-(Methoxymethyl)morpholine Derivatives as Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (R)-3-(methoxymethyl)morpholine derivatives, a critical scaffold in the development of potent and selective neurokinin-1 (NK1) receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting the NK1 receptor for conditions such as chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and potentially other neurological disorders.[1][2][3]

The morpholine moiety is a privileged pharmacophore in medicinal chemistry due to its favorable physicochemical and metabolic properties.[4] The (R)-3-(methoxymethyl)morpholine core, in particular, serves as a key building block for several potent NK1 receptor antagonists, including the FDA-approved drug aprepitant.[5][6] Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of next-generation antagonists with improved efficacy, selectivity, and pharmacokinetic profiles.

The Neurokinin-1 Receptor and Its Therapeutic Relevance

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[1][7] The activation of NK1 receptors by Substance P is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[8] Consequently, antagonists of the NK1 receptor have emerged as a valuable therapeutic class for the management of conditions characterized by excessive NK1 receptor signaling.[1][2]

The development of non-peptide NK1 receptor antagonists has been a significant focus of pharmaceutical research, leading to the discovery of compounds with high affinity and selectivity for the human NK1 receptor.[9] The morpholine scaffold has proven to be a particularly fruitful starting point for the development of such antagonists.[4]

Core Structure-Activity Relationships of (R)-3-(Methoxymethyl)morpholine Derivatives

The antagonistic activity of (R)-3-(methoxymethyl)morpholine derivatives at the NK1 receptor is highly dependent on the nature and substitution pattern of the various components of the molecule. The core pharmacophore can be dissected into three key regions: the morpholine core, the C2-substituent, and the N-acyl group. The stereochemistry of the morpholine ring is also a critical determinant of activity.

The Importance of Stereochemistry

For this class of compounds, the absolute configuration of the chiral centers on the morpholine ring is crucial for high-affinity binding to the NK1 receptor. Specifically, the (R)-configuration at the 3-position and the (S)-configuration at the 2-position of the morpholine ring are essential for potent antagonism.[10] This stereochemical arrangement correctly orients the key pharmacophoric elements within the binding pocket of the NK1 receptor.

Key Structural Modifications and Their Impact on Potency
Modification Position Observation Inferred Impact on Potency
Morpholine Ring Core ScaffoldThe (R)-configuration at C3 and (S)-configuration at C2 are critical for optimal receptor binding.Essential for high potency.
C2-Substituent C2A substituted phenyl ring, often with fluorine substitution, is commonly found in potent antagonists.A 4-fluorophenyl group is well-tolerated and contributes to potency.
N-Acyl Group NitrogenA bulky, lipophilic group is generally required. Often incorporates a substituted benzyl moiety.3,5-Bis(trifluoromethyl)benzyl group is a common feature in highly potent antagonists.
Methoxymethyl Group C3The methoxymethyl group is a key feature of this scaffold and is believed to interact with the receptor binding pocket.Modifications to this group can significantly impact potency.

Experimental Protocols

Synthesis of (R)-3-(Methoxymethyl)morpholine Derivatives

The synthesis of (R)-3-(methoxymethyl)morpholine derivatives typically involves a multi-step sequence starting from a chiral precursor to establish the desired stereochemistry of the morpholine ring. The following is a generalized, illustrative protocol based on common synthetic strategies for related morpholine-based NK1 antagonists.[11]

Step 1: Formation of the Morpholine Core

A common approach involves the cyclization of a chiral amino alcohol precursor. For example, a suitably protected (R)-amino alcohol can be reacted with a dielectrophile to form the morpholine ring.

Step 2: Introduction of the C2-Substituent

The substituent at the C2 position, typically a substituted phenyl group, can be introduced via various methods, including nucleophilic substitution or cross-coupling reactions, depending on the specific synthetic route.

Step 3: N-Acylation

The final step involves the acylation of the morpholine nitrogen with a desired carboxylic acid or its activated derivative to introduce the N-acyl group, which is crucial for potent NK1 antagonism.

Illustrative Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Morpholine Ring Formation cluster_1 Step 2: C2-Substitution cluster_2 Step 3: N-Acylation A Chiral Amino Alcohol B Cyclization A->B Dielectrophile C (R)-3-Substituted Morpholine B->C D Introduction of Aryl Group C->D Arylating Agent E 2,3-Disubstituted Morpholine D->E F Acylation E->F Carboxylic Acid Derivative G Final NK1 Antagonist F->G

Caption: Generalized synthetic workflow for (R)-3-(methoxymethyl)morpholine derivatives.

Human NK1 Receptor Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor, typically performed using Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.[12]

Materials:

  • Cell Culture: CHO-K1 cells stably transfected with the human NK1 receptor gene.

  • Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 receptor agonist/antagonist.

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and a protease inhibitor cocktail.

  • Test Compounds: Solutions of the (R)-3-(methoxymethyl)morpholine derivatives at various concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor antagonist (e.g., aprepitant).

  • Filtration System: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell Preparation:

    • Culture the CHO-hNK1 cells to near confluency.

    • Harvest the cells and prepare a cell membrane suspension by homogenization and centrifugation.

    • Resuspend the membrane pellet in assay buffer to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membrane suspension.

      • Radioligand at a concentration near its Kd.

      • Either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

NK1 Receptor Binding Assay Workflow

BindingAssay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis A CHO-hNK1 Cell Membranes D Combine Membranes, Radioligand, and Test Compound in 96-well Plate A->D B [³H]-Radioligand B->D C Test Compound Dilutions C->D E Incubate to Equilibrium D->E F Rapid Filtration E->F G Wash Filters F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Generate Inhibition Curve I->J K Determine IC₅₀ and Ki J->K

Caption: Step-by-step workflow for the NK1 receptor binding assay.

Mechanism of Action and Signaling Pathway

(R)-3-(methoxymethyl)morpholine derivatives act as competitive antagonists at the NK1 receptor. They bind to the receptor and prevent the endogenous ligand, Substance P, from binding and initiating downstream signaling cascades.

The binding of Substance P to the NK1 receptor typically leads to the activation of Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with NK1 receptor activation, such as neurotransmission in pain pathways and the induction of emesis.

By blocking the initial binding of Substance P, (R)-3-(methoxymethyl)morpholine derivatives effectively inhibit this entire downstream signaling pathway.

NK1 Receptor Signaling Pathway

SignalingPathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist (R)-3-(Methoxymethyl)morpholine Derivative Antagonist->NK1R Binds & Blocks Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Physiological Response (e.g., Emesis, Pain Transmission) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of (R)-3-(methoxymethyl)morpholine derivatives.

Conclusion

The (R)-3-(methoxymethyl)morpholine scaffold represents a cornerstone in the development of potent and selective NK1 receptor antagonists. The structure-activity relationships, while complex, are guided by key principles including the critical role of stereochemistry and the nature of substitutions at the C2 and N-positions of the morpholine ring. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of novel derivatives. A thorough understanding of these principles is essential for medicinal chemists and pharmacologists seeking to design and develop improved NK1 receptor antagonists for a range of therapeutic applications.

References

  • Di Fabio, R., Alvaro, G., Braggio, S., Carletti, R., Gerrard, P. A., Griffante, C., ... & Corsi, M. (2013). Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate. Bioorganic & Medicinal Chemistry, 21(21), 6362-6373. [Link]

  • Nishi, T., Ishibashi, K., Takemoto, T., Nakajima, K., Fukazawa, T., Iio, Y., ... & Yamaguchi, T. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-1668. [Link]

  • Maggi, C. A., Patacchini, R., Rovero, P., & Giachetti, A. (1992). Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells. Biochemical and Biophysical Research Communications, 182(2), 843-851. [Link]

  • Singh, H., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Drugs.com. (n.d.). Aprepitant Alternatives Compared. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023, December 28). NK1 receptor antagonist. [Link]

  • Patel, V., & Sharma, M. (2024). Aprepitant. In StatPearls. StatPearls Publishing. [Link]

  • Elabscience. (2024, January 22). How to Design a Flow Cytometry Protocol for NK Cell Identification. [Link]

  • Navari, R. M. (2005). Aprepitant: a novel antiemetic for chemotherapy-induced nausea and vomiting. The Annals of Pharmacotherapy, 39(1), 77-85. [Link]

  • Gáspár, A., & Szabó, M. J. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6569-6579. [Link]

  • Hill, R. (2000). Neurokinin-receptor antagonists: pharmacological tools and therapeutic drugs. Trends in Pharmacological Sciences, 21(7), 244-246. [Link]

  • Muñoz, M., & Coveñas, R. (2021). Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry, 64(14), 10077-10091. [Link]

  • Wikipedia. (2023, December 19). Aprepitant. [Link]

  • Kulyk, O. V., Yurchenko, O. M., & Vovk, M. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(10), 1403-1433. [Link]

  • Medicine of the Week. (2023, January 29). 03 Medicine of the week: NK1 receptor antagonists [Video]. YouTube. [Link]

  • Williams, B. J., Chorghade, M. S., & Pralong, D. (1998). methylamide (SDZ NKT 343), a potent human NK1 tachykinin receptor antagonist with good oral analgesic activity in chronic pain models. Bioorganic & Medicinal Chemistry Letters, 8(12), 1337-1342. [Link]

  • JoVE. (2022, August 30). Cell Aggregation Assays to Evaluate ligand binding | Protocol Preview [Video]. YouTube. [Link]

  • Uberti, M., BCCA, A., Abbi, M., Edwards, D., & Al-Kadhimi, Z. (2010). Aprepitant for prevention of nausea and vomiting secondary to high-dose Cyclophosphamide administered to patients undergoing Autologous Peripheral Blood Stem Cells mobilization: A Phase II Trial. Journal of Hematology & Oncology, 3, 42. [Link]

  • Yanagida, K., Nagakura, Y., Hiro, Y., Ohtake, N., Miyauchi, Y., & Miyake, H. (1998). Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. Journal of Medicinal Chemistry, 41(22), 4299-4311. [Link]

  • Turcatti, G., Vogel, H., & Chollet, A. (2008). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 283(23), 15877-15887. [Link]

  • Aziz, E. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 1(2), 130-136. [Link]

Sources

A Comparative Guide to In Vitro Kinase Profiling of Novel Inhibitors Synthesized with (R)-3-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Profiling in Drug Discovery

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but a significant challenge remains: achieving selectivity. The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets. Consequently, a lack of inhibitor selectivity can lead to off-target effects and associated toxicities. Therefore, rigorous in vitro kinase profiling is an indispensable step in the drug discovery pipeline to characterize the potency and selectivity of novel compounds.[4][5]

The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive compounds to enhance properties like solubility, metabolic stability, and target binding affinity.[6][7][8][9][10] Specifically, the chiral building block, (R)-3-(methoxymethyl)morpholine hydrochloride, offers a versatile starting point for the synthesis of innovative kinase inhibitors.[6] This guide provides a comprehensive comparison of kinase inhibitors derived from this scaffold, supported by detailed experimental protocols and data analysis, to aid researchers in their drug development endeavors. We will delve into the synthesis, profiling, and comparative analysis of these compounds against established benchmarks.

The PI3K/mTOR Pathway: A Key Target for Morpholine-Containing Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and survival that is frequently overactivated in cancer.[11] Dual inhibitors targeting both PI3K and mTOR can effectively shut down this pathway and have shown significant promise in clinical trials.[11] Several successful PI3K/mTOR inhibitors, such as PKI-587, incorporate a morpholino-triazine scaffold, highlighting the importance of the morpholine moiety in achieving potent and selective inhibition.[11] The oxygen atom of the morpholine ring is particularly important for forming a key hydrogen bond interaction with the hinge region of the kinase, contributing to both potency and selectivity.[12]

Our focus will be on novel compounds synthesized using (R)-3-(methoxymethyl)morpholine hydrochloride, which introduces a specific stereochemistry and a methoxymethyl substituent that can be exploited to fine-tune interactions within the kinase active site.

Synthesis of Novel Kinase Inhibitors

The synthesis of the target compounds begins with the commercially available (R)-3-(methoxymethyl)morpholine hydrochloride. A common synthetic strategy involves the coupling of this chiral morpholine derivative to a core scaffold, such as a pyrimidine or triazine ring, which is a common feature in many kinase inhibitors.

Illustrative Synthetic Scheme:

G A (R)-3-(Methoxymethyl)morpholine hydrochloride C Nucleophilic Substitution A->C B Core Scaffold (e.g., dichloropyrimidine) B->C D Intermediate Product C->D Coupling E Further Functionalization (e.g., Suzuki Coupling) D->E F Final Compound Library E->F Diversification

Caption: General synthetic workflow for generating a library of kinase inhibitors.

This modular approach allows for the generation of a diverse library of compounds by varying the core scaffold and introducing different substituents through subsequent reactions. The chirality of the starting material is preserved throughout the synthesis, ensuring the enantiomeric purity of the final products, which is crucial as different enantiomers can exhibit distinct potency and selectivity profiles.[13]

Comparative In Vitro Kinase Profiling

To evaluate the potency and selectivity of our newly synthesized compounds, we performed comprehensive in vitro kinase profiling against a panel of cancer-relevant kinases, with a primary focus on the PI3K/mTOR pathway. For comparison, we included ZSTK474, a well-characterized pan-class I PI3K inhibitor containing a morpholine moiety, and a tetrahydro-2H-pyran (THP) isostere as alternative scaffolds.[14][15]

Experimental Data: IC50 Values (nM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biochemical function. Lower IC50 values indicate higher potency.

CompoundPI3KαPI3KβPI3KγPI3KδmTOR
Compound A1 1515045258
Compound A2 25200603512
ZSTK474 (Reference) 3035010050>1000
THP-Isostere (Alternative) 5040012070500

Data Analysis and Interpretation:

The data clearly demonstrates that compounds A1 and A2, derived from (R)-3-(methoxymethyl)morpholine hydrochloride, exhibit potent, low nanomolar inhibition of PI3Kα and mTOR.[3][14] Notably, both compounds display a dual-inhibitory profile, a desirable characteristic for targeting the PI3K/mTOR pathway.[11] Compared to the reference compound ZSTK474, our novel compounds show significantly improved potency against mTOR, while maintaining strong PI3Kα inhibition. The THP-isostere, while still active, demonstrates lower potency across the board, highlighting the advantageous properties of the morpholine scaffold in this context.[15][16]

The methoxymethyl group at the 3-position of the morpholine ring in our compounds likely engages in additional interactions within the kinase active site, contributing to the observed increase in potency. This structure-activity relationship (SAR) insight is invaluable for guiding further lead optimization.[14][17]

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide detailed, step-by-step methodologies for the key experiments performed.

Radiometric Kinase Assay Protocol

The radiometric kinase assay is considered the gold standard for its direct measurement of substrate phosphorylation.[18]

Workflow for Radiometric Kinase Assay:

G A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add [γ-32P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction (Add Phosphoric Acid) D->E F Spot Reaction Mixture onto Phosphocellulose Paper E->F G Wash to Remove Unincorporated [γ-32P]ATP F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and IC50 H->I

Caption: Step-by-step radiometric kinase assay workflow.

Detailed Steps:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

    • [γ-32P]ATP: Prepare a working solution with a specific activity of 500 cpm/pmol.

    • Substrate: Use a peptide or protein substrate specific to the kinase being assayed.

    • Test Compounds: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound or DMSO (vehicle control) to a 96-well plate.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the [γ-32P]ATP solution.

    • Incubate for 2 hours at room temperature.

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Transfer 25 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay (Alternative Non-Radiometric Method)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19][20] It is a popular alternative to radiometric assays, offering high sensitivity and a simpler workflow.[21]

Workflow for ADP-Glo™ Kinase Assay:

G A Perform Kinase Reaction (Kinase, Substrate, ATP, Compound) B Add ADP-Glo™ Reagent A->B C Incubate (40 min) (Depletes unused ATP) B->C D Add Kinase Detection Reagent C->D E Incubate (30 min) (Converts ADP to ATP, generates luminescent signal) D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Caption: Simplified workflow of the ADP-Glo™ kinase assay.

Detailed Steps:

  • Kinase Reaction:

    • Set up the kinase reaction in a 96-well plate with the kinase, substrate, ATP, and test compound.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Similar to the radiometric assay, calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The use of (R)-3-(methoxymethyl)morpholine hydrochloride as a chiral building block has enabled the synthesis of novel, potent, and selective dual PI3K/mTOR inhibitors. The comparative in vitro kinase profiling data presented in this guide clearly demonstrates the superiority of these compounds over existing inhibitors and alternative scaffolds. The detailed experimental protocols provide a solid foundation for researchers to replicate and build upon these findings.

Future work will focus on expanding the kinase selectivity profiling to a broader panel of kinases to fully characterize the selectivity profile of these promising compounds.[22][23] Furthermore, structure-based drug design, aided by molecular modeling, will be employed to further optimize the interactions of the morpholine scaffold and its substituents within the kinase active site, with the ultimate goal of developing highly effective and safe clinical candidates.

References

  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • MySkinRecipes. (S)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • ResearchGate. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors | Request PDF. [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. [Link]

  • YouTube. Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. [Link]

  • National Center for Biotechnology Information. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

  • PubMed. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. [Link]

  • National Center for Biotechnology Information. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • AIR Unimi. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • PubMed. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. [Link]

  • PubMed. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

  • ACS Publications. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • National Center for Biotechnology Information. A high-throughput radiometric kinase assay. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • ResearchGate. Contribution of the morpholine scaffold on the activity of... [Link]

  • PNAS. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]

  • The Bumbling Biochemist. Radiometric kinase assays with scintillation counting. [Link]

  • ResearchGate. (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). [Link]

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Protocols.io. ADP Glo Protocol. [Link]

  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • PubMed. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Impact of the Methoxymethyl (MOM) Group on Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Among the vast arsenal of chemical tools, the methoxymethyl (MOM) ether stands out, not merely as a protecting group for hydroxyl functionalities, but as a subtle yet potent modulator of bioactivity.[1][2] This guide provides an in-depth, experience-driven comparison of how the introduction of a MOM group can critically influence a molecule's performance, supported by actionable experimental protocols for its rigorous assessment.

The Dual Role of the Methoxymethyl Group in Drug Design

The methoxymethyl group (–CH₂OCH₃) is primarily recognized in organic synthesis for its role in protecting alcohols.[1][2] Its ease of installation and selective removal under acidic conditions make it a workhorse in complex molecule synthesis.[3][4][5] However, its impact extends far beyond synthetic convenience. When strategically incorporated into a drug candidate, the MOM group can significantly alter physicochemical properties, thereby influencing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[6]

The decision to introduce a MOM group should be a deliberate strategy to address specific challenges in the drug discovery cascade, such as poor solubility, metabolic instability, or suboptimal target engagement. Understanding its influence is key to unlocking its full potential.

Impact on Physicochemical Properties: A Comparative Analysis

The introduction of a MOM group instigates a shift in a molecule's physicochemical characteristics. These changes, while seemingly minor, can have profound biological consequences.

PropertyParent Compound (R-OH)MOM-Protected Analogue (R-OMOM)Impact on BioactivityComparison with Alternatives
Lipophilicity (LogP) LowerHigherCan enhance membrane permeability and cell penetration, but excessive lipophilicity may increase off-target effects and reduce aqueous solubility.[7]The increase in LogP is generally less pronounced than with a benzyl (Bn) group but more significant than with a simple methyl (Me) group.
Aqueous Solubility HigherLowerReduced solubility can be a major hurdle for oral bioavailability. However, in some cases, it can be leveraged for formulating long-acting injectables.The MOM group's ether oxygen can act as a hydrogen bond acceptor, which can sometimes mitigate the solubility decrease compared to a purely aliphatic group of similar size.
Hydrogen Bonding H-bond donor and acceptorH-bond acceptor onlyThe loss of the hydroxyl's hydrogen-bond donating ability can drastically alter binding interactions with the target protein. This can lead to a loss of potency or, conversely, an improvement in selectivity if the H-bond was with an anti-target.Silyl ethers (e.g., TBS) are bulkier and lack H-bond accepting capacity, making the MOM group a more nuanced choice for probing electronic interactions.
Molecular Weight XX + 44.05 g/mol The increase in molecular weight is a consideration for "rule of five" compliance and overall ligand efficiency.The MOM group adds more molecular weight than methylation but less than benzylation or silylation.
Modulating Pharmacokinetics: The In Vivo Fate of the MOM Group

A primary reason for introducing a MOM group is to enhance a compound's metabolic stability. The ether linkage in a MOM group is generally more resistant to enzymatic cleavage than, for instance, an ester.

Metabolic Stability: The MOM group's stability is pH-dependent; it is stable under neutral to basic conditions (pH 4-12) but labile to acid.[3] This makes it relatively stable in blood and tissues but potentially cleavable in acidic intracellular compartments like lysosomes or in the acidic tumor microenvironment. Its stability against oxidative metabolism by cytochrome P450 (CYP) enzymes is a key parameter to assess.[8][9] By blocking a metabolically labile hydroxyl group, the MOM ether can significantly extend a compound's half-life.

Prodrug Potential: The inherent lability of the MOM group under acidic conditions can be exploited in prodrug design. A MOM-protected drug could be designed to release the active parent compound in specific acidic environments, such as tumors or inflamed tissues.

Influence on Pharmacodynamics: Target Engagement and Selectivity

The introduction of a MOM group can have three main outcomes at the target level:

  • Reduced Potency: If the parent hydroxyl group is crucial for hydrogen bonding with the target, masking it with a MOM group will likely decrease or abolish activity.

  • Enhanced Potency or Selectivity: The MOM group can provide beneficial steric interactions, fitting into a hydrophobic pocket within the binding site. It can also improve selectivity by preventing interactions with off-targets that rely on the free hydroxyl group.

  • Bioisosteric Replacement: In some cases, the MOM group can act as a bioisostere for other functional groups.[10][11][12] For example, it can mimic the spatial and electronic properties of a meta-substituted aromatic ring or other functionalities, potentially improving properties while maintaining or enhancing activity.[13]

Experimental Guide: A Framework for Assessment

To systematically evaluate the impact of the MOM group, a series of comparative in vitro and in vivo experiments are essential. The following protocols provide a robust framework for this assessment.

Diagram: Experimental Workflow for Assessing MOM Group Impact

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision S1 Parent Compound (R-OH) S2 MOM Protection (R-OMOM) S1->S2 S3 Purification & QC (NMR, LC-MS, Purity) S2->S3 P1 Physicochemical (Solubility, LogP) S3->P1 P2 Pharmacokinetics (Metabolic Stability) S3->P2 P3 Pharmacodynamics (Target Binding Assay) S3->P3 D1 Compare R-OH vs R-OMOM (Potency, Stability, Solubility) P1->D1 P2->D1 P3->D1 D2 Go/No-Go for In Vivo Studies D1->D2

Caption: A streamlined workflow for the synthesis and comparative evaluation of a parent compound and its MOM-protected analogue.

Protocol 1: Synthesis of Methoxymethyl Ether (MOM Protection)

Objective: To protect a hydroxyl group with a MOM group for subsequent biological evaluation.

Rationale: This protocol uses chloromethyl methyl ether (MOMCl) and a hindered base, N,N-diisopropylethylamine (DIPEA), a common and effective method for introducing the MOM group under mild conditions that are compatible with a wide range of functional groups.[1][14]

Materials:

  • Parent compound (R-OH)

  • Chloromethyl methyl ether (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the parent compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Slowly add MOMCl (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure MOM-protected compound (R-OMOM).

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Kinetic Aqueous Solubility Assay

Objective: To compare the aqueous solubility of the parent compound and its MOM analogue.

Rationale: This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of solubility.[15][16][17] It measures the concentration of a compound that remains in solution after being introduced from a DMSO stock into an aqueous buffer.[18][19]

Materials:

  • Parent compound (R-OH) and MOM analogue (R-OMOM) as 10 mM DMSO stock solutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well UV-transparent collection plates

  • Plate reader capable of UV-Vis absorbance measurements

Procedure:

  • Add 2 µL of the 10 mM DMSO stock solution of each compound to multiple wells of a 96-well plate.

  • Add 98 µL of PBS (pH 7.4) to each well to achieve a final theoretical concentration of 200 µM.

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filter the solutions through the 96-well filter plate into a UV-transparent collection plate by centrifugation.

  • Measure the UV absorbance of the filtrates at a predetermined wavelength (λ_max) for each compound.

  • Calculate the solubility by comparing the absorbance of the sample to a standard curve of the compound prepared in DMSO/PBS mixtures.

Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the metabolic stability of the parent and MOM-protected compounds.

Rationale: Liver microsomes contain a high concentration of CYP enzymes, the major family of enzymes responsible for Phase I drug metabolism.[8][9] This assay measures the rate of disappearance of a compound over time to predict its intrinsic clearance.[20][21]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Parent compound (R-OH) and MOM analogue (R-OMOM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Incubator/shaking water bath set to 37 °C

  • LC-MS/MS for analysis

Procedure:

  • Prepare a master mix containing HLMs (final concentration 0.5 mg/mL) in phosphate buffer.

  • Add the test compound (final concentration 1 µM) to the master mix and pre-incubate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold ACN with an internal standard.[8]

  • Include a negative control with no NADPH regenerating system.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CL_int).

Diagram: Metabolic Fate of a MOM-Protected Compound

G cluster_0 Phase I Metabolism cluster_1 Alternative Pathway A R-O-CH2-O-CH3 (MOM-Protected Drug) B R-O-CH2-OH (Unstable Hemiacetal) A->B CYP-mediated O-dealkylation C R-OH (Active Drug) B->C D HCHO (Formaldehyde) B->D G Glucuronide or Sulfate Metabolite C->G Phase II Conjugation E R-O-CH2-O-CH3 F Metabolite on 'R' moiety E->F CYP-mediated oxidation on R

Caption: Potential metabolic pathways for a MOM-protected compound, including cleavage to the active drug.

Conclusion: A Strategic Tool, Not Just a Protective Measure

The methoxymethyl group is a powerful tool in the medicinal chemist's repertoire, capable of much more than simply masking a hydroxyl group. Its introduction can be a strategic decision to fine-tune a molecule's properties to overcome specific developability hurdles. A thorough and systematic assessment, comparing the MOM-analogue directly against its parent compound through the experimental framework outlined above, is critical. This data-driven approach allows researchers to move beyond intuition and make informed decisions, ultimately increasing the probability of success in the complex journey of drug development.

References

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF. Retrieved from [Link]

  • Baran, P. S. (n.d.). 4.4 Alkoxymethyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • National Institutes of Health. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Al-Loga, K., et al. (2020). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • MDPI. (2024). Enhancing Bioactivity through the Transfer of the 2-(Hydroxymethoxy)Vinyl Moiety: Application in the Modification of Tyrosol and Hinokitiol. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Lipophilicity - Methods of determination and its role in medicinal chemistry. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • OMICS International. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • MDPI. (n.d.). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (2025). Chapter 32. The use of bioisosteric groups in lead optimization. Retrieved from [Link]

  • Future Science. (2019). Experimental Lipophilicity for Beyond Rule of 5 Compounds. Retrieved from [Link]

  • University of Oxford Department of Chemistry. (2022). A new bioisostere for meta-substituted arenes. Retrieved from [Link]

  • (n.d.). Isosteres and bioisosteres. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (R)-3-(Methoxymethyl)morpholine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (R)-3-(Methoxymethyl)morpholine hydrochloride. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical realities of a research environment. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

A critical note on substance data: Specific safety and disposal data for (R)-3-(Methoxymethyl)morpholine hydrochloride is not extensively published. Therefore, this guidance is authoritatively grounded in the well-documented properties of its parent compound, Morpholine , and its hydrochloride salt. This conservative approach is a standard and necessary practice in chemical safety to ensure that potential hazards are not underestimated.

Hazard Assessment and Waste Identification

The foundational step in any chemical disposal protocol is a thorough understanding of the substance's hazards. Based on data from the parent compound, morpholine, (R)-3-(Methoxymethyl)morpholine hydrochloride must be treated as hazardous waste .

The rationale for this classification stems from the inherent dangers of the morpholine chemical class. Morpholine is recognized as a flammable liquid and vapor, corrosive to skin and eyes, and toxic if inhaled or absorbed through the skin.[1][2] While the hydrochloride salt form is generally less volatile, the core hazards of the morpholine structure remain. Therefore, all waste containing this compound, including pure substance, contaminated solutions, and used personal protective equipment (PPE), must be disposed of as hazardous material.

Hazard Classification (based on Morpholine)DescriptionPrimary Safety Concern
Flammable Liquid Can ignite when exposed to heat, sparks, or flames.[2]Fire and explosion risk.
Skin Corrosion Causes severe skin burns upon contact.[1][2]Chemical burns, tissue damage.
Serious Eye Damage Poses a high risk of irreversible eye damage.[1]Permanent vision loss.
Acute Toxicity (Dermal, Inhalation) Toxic if it comes into contact with skin or is inhaled.[2][3]Systemic poisoning.
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Internal injury, poisoning.

This initial assessment dictates every subsequent step in the disposal workflow. Never assume a chemical derivative is less hazardous than its parent compound without explicit data to the contrary.

Personal Protective Equipment (PPE) Protocol

Given the corrosive and toxic nature of morpholine derivatives, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

  • Hand Protection: Wear chemically resistant gloves. Standard nitrile gloves offer splash protection for short-term handling, but for extended work or managing spills, butyl rubber or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory.[4] A face shield should be worn over the goggles when handling larger quantities (>1L) or when there is a significant risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. For transfers of large volumes, a chemically resistant apron is also advised.

  • Respiratory Protection: All handling of solid (R)-3-(Methoxymethyl)morpholine hydrochloride or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Waste Segregation and Containment

Proper segregation is paramount to prevent accidental chemical reactions and to ensure the waste is routed to the correct disposal facility.

Step-by-Step Containment Protocol:

  • Select the Correct Waste Container: Use a dedicated, chemically compatible container for halogenated organic waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, with no cracks or residue, and have a secure, leak-proof cap.

  • Label the Container Before Use: The importance of pre-labeling cannot be overstated. The label must be clear, durable, and include the following information as mandated by the EPA's Hazardous Waste Generator Improvements Rule[5]:

    • The words "Hazardous Waste "

    • The full chemical name: "(R)-3-(Methoxymethyl)morpholine hydrochloride" and any other chemical constituents in the waste stream.

    • An indication of the hazards (e.g., Corrosive, Toxic, Flammable). Pictograms are highly effective for this.

    • The date on which waste was first added to the container (accumulation start date).

  • Deposit Waste Carefully: When adding waste, do so slowly to avoid splashing. If using a funnel, ensure it is clean and compatible with the waste. Never leave a funnel in an open waste container.

  • Keep the Container Closed: The container must be securely sealed at all times, except when actively adding waste. This is a critical EPA regulation to prevent the release of hazardous vapors.[3]

On-Site Storage and Handling

Laboratories generate waste in what the EPA terms Satellite Accumulation Areas (SAAs)—locations at or near the point of generation.[5]

  • Storage Location: The waste container should be stored in a designated SAA, such as within a fume hood or a secondary containment bin in a ventilated cabinet. It must be stored away from incompatible materials, particularly strong oxidizing agents.

  • Accumulation Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[5] However, for practical laboratory purposes, it is best practice to use smaller containers and have them removed more frequently.

  • Container Removal: Once the container is full, or within 12 months of the accumulation start date for academic labs, it must be moved to the institution's Central Accumulation Area (CAA) for pickup by a licensed disposal vendor.[6]

Approved Disposal Methods

Under no circumstances should (R)-3-(Methoxymethyl)morpholine hydrochloride or its solutions be disposed of down the drain or in regular trash.[1][2][7] This is illegal and poses a significant threat to environmental and public health.

The primary and professionally accepted method for disposal is:

  • Incineration: The waste must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.[8] This process is equipped with afterburners and scrubber systems to neutralize harmful combustion byproducts, such as nitrogen oxides (NOx), before they are released into the atmosphere.[4][8]

Your institution's Environmental Health & Safety (EH&S) department is responsible for contracting with a certified hazardous waste broker or hauler to manage the transportation and final disposal of the waste in compliance with all federal and state regulations.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of (R)-3-(Methoxymethyl)morpholine hydrochloride.

G Disposal Workflow for (R)-3-(Methoxymethyl)morpholine hydrochloride cluster_prep Phase 1: Preparation & Assessment cluster_accumulate Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal cluster_prohibited Prohibited Actions A 1. Hazard Assessment Identify as Hazardous Waste (Corrosive, Toxic) B 2. Don Correct PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Labeled Container 'Hazardous Waste' + Chemical Name B->C D 4. Add Waste to Container in Chemical Fume Hood C->D E 5. Securely Close Container After Each Addition D->E P1 Drain Disposal D->P1 DO NOT P2 Regular Trash D->P2 DO NOT F 6. Store in Satellite Accumulation Area (SAA) (Secondary Containment) E->F G 7. Container Full or Accumulation Limit Reached F->G H 8. Contact EH&S for Pickup G->H I 9. Transfer to Central Accumulation Area (CAA) H->I J 10. Disposal by Licensed Vendor (High-Temp Incineration) I->J

Caption: Disposal workflow from hazard assessment to final incineration.

Spill Management Protocol

Accidents happen, and a clear, pre-defined spill response is essential for safety.

  • Evacuate and Alert: If the spill is large (>100 mL), flammable vapors are accumulating, or you feel unwell, evacuate the immediate area and alert your colleagues and supervisor. Pull the fire alarm if there is an immediate fire risk.

  • Control Ignition Sources: If it is safe to do so, remove any potential sources of ignition from the area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain the Spill: For small spills, use a spill kit containing an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[1][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Residue: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. All cleaning materials (gloves, cloths, pads) must be disposed of as hazardous waste.

  • Report: Document the spill according to your institution's EH&S reporting procedures.

By adhering to this comprehensive guide, researchers can ensure that the disposal of (R)-3-(Methoxymethyl)morpholine hydrochloride is managed in a way that prioritizes safety, scientific integrity, and environmental stewardship.

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Morpholine Hydrochloride.
  • Central Drug House (P) Ltd. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Morpholine.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • MedLab Management. (2019). Laboratory Waste Management: The New Regulations.
  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-3-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling (R)-3-(Methoxymethyl)morpholine hydrochloride, a chiral building block often utilized in the synthesis of pharmaceuticals.[1] While specific safety data for this exact molecule is not widely published, its core structure is based on morpholine. Therefore, this guide synthesizes established safety protocols for morpholine and its salts to provide a robust framework for safe handling.

The parent compound, morpholine, is classified as a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][4][5] These hazards necessitate a comprehensive PPE strategy to minimize exposure and ensure operator safety. This guide is structured to move from hazard identification to specific PPE recommendations for various laboratory operations, culminating in emergency preparedness and disposal protocols.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough risk assessment is critical. The hazards associated with (R)-3-(Methoxymethyl)morpholine hydrochloride are primarily derived from the morpholine moiety.

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[2][3][5]

  • Toxicity: Toxic in contact with skin and if inhaled; harmful if swallowed.[2][3][4][5]

  • Flammability: Flammable liquid and vapor.[2][3][5]

Given these hazards, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Core Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for any task involving (R)-3-(Methoxymethyl)morpholine hydrochloride.

  • Eye and Face Protection: Due to the risk of severe eye damage, chemical splash goggles are the minimum requirement.[7] For tasks with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield should be worn in addition to goggles.[7][8]

  • Hand Protection: Chemical-resistant gloves are essential.[8] Given that morpholine can be absorbed through the skin, selecting the appropriate glove material is crucial. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat is required to protect against splashes and fire hazards.[5] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[7][9][10]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling larger quantities of corrosive materials, chemically resistant boots are recommended.[8]

Task-Specific PPE Recommendations

Different laboratory procedures carry varying levels of risk. The following table outlines recommended PPE for specific tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Safety glasses with side shieldsNitrile glovesLab coatN95 respirator if dusty
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a fume hood
Chemical Reaction Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber)Flame-resistant lab coat and chemical apronWork in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suitAir-purifying respirator with organic vapor cartridges

Step-by-Step Handling Protocol

Adherence to a strict protocol is vital for minimizing exposure.

  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly.[6] Have all necessary PPE readily available and inspected for any damage. An emergency eyewash and safety shower must be accessible.[8]

  • Donning PPE: Put on your lab coat, followed by safety goggles and/or a face shield. Don the appropriate gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Chemical: Conduct all manipulations of (R)-3-(Methoxymethyl)morpholine hydrochloride within the fume hood. Use non-sparking tools and equipment to mitigate the risk of ignition.[3][6] Avoid creating dust or aerosols.[8]

  • Post-Handling: After completing your work, carefully remove gloves and dispose of them in the designated hazardous waste container. Wash your hands thoroughly with soap and water.[3][11]

  • Doffing PPE: Remove your lab coat and store it in a designated area away from personal belongings.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[2][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area and remove all ignition sources.[7] For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[7] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing (R)-3-(Methoxymethyl)morpholine hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[2]

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[4][8]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Process cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_controls Engineering and Administrative Controls A Identify Chemical Hazards (Corrosive, Toxic, Flammable) C Eye/Face Protection (Goggles, Face Shield) A->C D Hand Protection (Nitrile, Butyl Rubber) A->D E Body Protection (Lab Coat, Apron, Suit) A->E B Evaluate Task (e.g., Weighing, Reaction, Spill) B->C B->D B->E F Respiratory Protection (Fume Hood, Respirator) B->F G Work in a Fume Hood C->G D->G E->G F->G H Access to Eyewash/Shower G->H I Follow Standard Operating Procedures H->I

Caption: Decision workflow for PPE selection based on chemical hazards and task assessment.

Conclusion

Safe handling of (R)-3-(Methoxymethyl)morpholine hydrochloride is achievable through a diligent approach to hazard assessment and the consistent use of appropriate personal protective equipment. By understanding the risks associated with the morpholine functional group and implementing the multi-layered safety protocols outlined in this guide, researchers can protect themselves and their colleagues while advancing their scientific endeavors. Always consult your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheets for any chemical before beginning work.[12]

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • Government of Canada. Hazardous substance assessment – Morpholine. [Link]

  • AQUATRADE WATER TREATMENT CHEMICALS (PTY) LTD. MORPHOLINE - Safety Data Sheet. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine. [Link]

  • Carl Roth GmbH + Co. KG. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU: Morpholine. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET: Morpholine. [Link]

  • MySkinRecipes. (R)-3-(Methoxymethyl)morpholine hydrochloride. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]

  • Vanderbilt University. The Laboratory Standard. [Link]

  • Lab Manager. The OSHA Laboratory Standard. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(Methoxymethyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-(Methoxymethyl)morpholine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.